MIPS1455
Beschreibung
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Eigenschaften
Molekularformel |
C24H17NO4 |
|---|---|
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
1-[(4-benzoylphenyl)methyl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C24H17NO4/c26-22(17-6-2-1-3-7-17)18-12-10-16(11-13-18)14-25-15-20(24(28)29)23(27)19-8-4-5-9-21(19)25/h1-13,15H,14H2,(H,28,29) |
InChI-Schlüssel |
RFONOEROIUQAJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3C=C(C(=O)C4=CC=CC=C43)C(=O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
MIPS1455: A Technical Guide to its Mechanism of Action as an Allosteric Modulator of the M1 Muscarinic Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MIPS1455 is a novel, photoactivatable allosteric ligand developed for the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), a key target in the central nervous system for the treatment of cognitive deficits.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key pharmacological data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows. This compound acts as a positive allosteric modulator (PAM) of ligand binding while exhibiting negative allosteric modulation (NAM) in functional assays, demonstrating a distinct signaling bias. Its photoactivatable nature allows for irreversible binding to an allosteric site on the M1 mAChR, making it a valuable tool for studying receptor pharmacology and for the potential development of novel therapeutics.[1]
Quantitative Pharmacological Data
The pharmacological effects of this compound have been characterized through various in vitro assays to determine its binding affinity and functional potency at the human M1 muscarinic acetylcholine receptor.
Table 1: Radioligand Binding Affinity of this compound at the Human M1 mAChR
| Compound | Assay Type | Radioligand | pKi (Mean ± SEM) | Ki (nM) |
| This compound | Competition Binding | [³H]NMS | 6.13 ± 0.08 | 741 |
Data represents the mean ± standard error of the mean (SEM) from multiple experiments.
Table 2: Functional Potency of this compound at the Human M1 mAChR
| Compound | Functional Assay | Parameter | pEC50 (Mean ± SEM) | EC50 (nM) | Emax (% of Acetylcholine) |
| This compound | ERK1/2 Phosphorylation | Agonism | 5.43 ± 0.06 | 3720 | 88 ± 5 |
Data represents the mean ± standard error of the mean (SEM) from multiple experiments.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the pharmacological profile of this compound.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human M1 muscarinic acetylcholine receptor.
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic acetylcholine receptor (CHO-hM1).
Materials:
-
CHO-hM1 cell membranes
-
[³H]N-methylscopolamine ([³H]NMS) as the radioligand
-
This compound (unlabeled ligand)
-
Assay buffer: Phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA)
-
Scintillation cocktail
-
96-well filter plates
-
Scintillation counter
Procedure:
-
CHO-hM1 cell membranes are prepared and stored at -80°C until use.
-
A serial dilution of this compound is prepared in the assay buffer.
-
In a 96-well plate, CHO-hM1 cell membranes (10-20 µg of protein per well) are incubated with a fixed concentration of [³H]NMS (typically at its Kd concentration) and varying concentrations of this compound.
-
Nonspecific binding is determined in the presence of a high concentration of a known M1 receptor antagonist (e.g., 1 µM atropine).
-
The plate is incubated at room temperature for 60-90 minutes to reach equilibrium.
-
Following incubation, the contents of the wells are rapidly filtered through the filter plates and washed with ice-cold assay buffer to separate bound from free radioligand.
-
The filters are dried, and a scintillation cocktail is added to each well.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The resulting data are analyzed using nonlinear regression to fit a one-site competition binding model and determine the IC50 value of this compound. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
ERK1/2 Phosphorylation Assay
Objective: To measure the functional agonist activity of this compound by quantifying its ability to stimulate the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).
Cell Line: CHO-hM1 cells.
Materials:
-
CHO-hM1 cells
-
This compound
-
Serum-free cell culture medium
-
Lysis buffer
-
Primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2
-
Secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase)
-
Chemiluminescent substrate
-
Plate reader or imaging system
Procedure:
-
CHO-hM1 cells are seeded in 96-well plates and grown to confluence.
-
Prior to the assay, cells are serum-starved for 4-6 hours to reduce basal ERK1/2 phosphorylation.
-
Cells are then stimulated with varying concentrations of this compound for a defined period (e.g., 5-10 minutes) at 37°C.
-
Following stimulation, the medium is aspirated, and the cells are lysed with lysis buffer.
-
The cell lysates are then analyzed for p-ERK1/2 and total ERK1/2 levels using an immunoassay technique such as Western blotting or an ELISA-based method.
-
For Western blotting, equal amounts of protein from each lysate are separated by SDS-PAGE, transferred to a membrane, and probed with the specific primary and secondary antibodies.
-
The chemiluminescent signal is detected, and the band intensities are quantified. The ratio of p-ERK1/2 to total ERK1/2 is calculated for each concentration of this compound.
-
The concentration-response data are plotted and fitted with a sigmoidal dose-response curve to determine the EC50 and Emax values.
Photoaffinity Labeling Protocol
Objective: To achieve irreversible covalent binding of this compound to the M1 mAChR for structural and functional studies.
Materials:
-
CHO-hM1 cells or purified M1 mAChR protein
-
This compound
-
UV light source (e.g., 350-365 nm)
-
Appropriate buffers and reagents for subsequent analysis (e.g., SDS-PAGE, mass spectrometry)
Procedure:
-
CHO-hM1 cells or purified receptor preparations are incubated with this compound in the dark to allow for binding to the allosteric site.
-
The incubation is typically performed at 4°C or on ice to minimize non-specific interactions and receptor internalization.
-
Following the incubation period, the samples are exposed to UV light for a specific duration to activate the photoreactive group on this compound. This induces the formation of a covalent bond with nearby amino acid residues of the M1 mAChR.
-
Control experiments are performed in the absence of UV light or in the presence of a competing M1 allosteric ligand to demonstrate the specificity of the labeling.
-
After photolabeling, the samples can be processed for various downstream analyses, such as:
-
SDS-PAGE and Autoradiography (if a radiolabeled version of this compound is used): To visualize the covalently labeled receptor.
-
Proteolytic Digestion and Mass Spectrometry: To identify the specific amino acid residues that are covalently modified by this compound, thereby mapping the allosteric binding site.
-
Functional Assays: To assess the functional consequences of the irreversible binding of this compound on receptor signaling.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound at the M1 mAChR and the general experimental workflow for its characterization.
Caption: Proposed signaling pathway for this compound at the M1 mAChR.
Caption: Experimental workflow for the characterization of this compound.
References
MIPS1455: A Technical Guide to a Photoactivatable Allosteric Ligand for the M1 Muscarinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MIPS1455 is a novel synthetic molecule that functions as a photoactivatable allosteric ligand for the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1][2][3] This compound serves as a powerful research tool for investigating the structural and functional dynamics of allosteric modulation at G protein-coupled receptors (GPCRs).[1][2] Derived from benzyl (B1604629) quinolone carboxylic acid (BQCA), a known positive allosteric modulator of the M1 receptor, this compound incorporates a photoactivatable benzophenone (B1666685) moiety.[2] This feature allows for precise temporal and spatial control over its binding to the receptor. Upon activation with ultraviolet (UV) light, this compound forms a covalent bond with the M1 receptor, enabling its use in a variety of applications, including receptor mapping, functional studies, and potentially as a therapeutic agent for cognitive deficits.[1][2][3]
Core Properties and Quantitative Data
This compound exhibits specific physicochemical and pharmacological properties that are crucial for its application in research and drug development.
| Property | Value | Reference |
| Molecular Formula | C24H17NO4 | [4] |
| Molecular Weight | 383.4 g/mol | [4] |
| Photoactivation Wavelength | 350 nm | [2][5] |
| Binding Type | Irreversible (upon photoactivation) | [1][2][5] |
| Receptor Target | M1 Muscarinic Acetylcholine Receptor (Allosteric Site) | [1][2] |
| Parent Molecule | Benzyl quinolone carboxylic acid (BQCA) | [2] |
Experimental Protocols
Detailed methodologies are essential for the successful application of this compound in experimental settings.
Synthesis of this compound
The synthesis of this compound is based on established chemical methods.[2] A detailed, step-by-step protocol would typically involve the following stages:
-
Starting Materials: Procure commercially available starting materials, including the core structure related to BQCA and the benzophenone photophore.
-
Chemical Reactions: A series of organic reactions to couple the benzophenone moiety to the BQCA-like scaffold. This would likely involve protection and deprotection steps to ensure specific functional group transformations.
-
Purification: Purification of the final product using techniques such as column chromatography and recrystallization to achieve high purity.
-
Characterization: Confirmation of the chemical structure and purity of this compound using methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
In Vitro Binding Assays
[3H]N-methylscopolamine ([3H]NMS) Competition Binding Assay: This assay is used to determine the binding affinity of this compound for the M1 mAChR.
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human M1 mAChR.
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand [3H]NMS and varying concentrations of this compound.
-
Photoactivation (for irreversible binding studies): For experiments assessing irreversible binding, expose the incubation mixture to UV light at 350 nm for a defined period.[2][5]
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Analyze the data using non-linear regression to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of this compound.
Functional Assays
ERK1/2 Phosphorylation Assay: This assay measures the functional activity of this compound as a positive allosteric modulator.
-
Cell Culture: Culture cells expressing the M1 mAChR.
-
Ligand Treatment: Treat the cells with an agonist (e.g., acetylcholine) in the presence and absence of varying concentrations of this compound.
-
Photoactivation: Expose the cells to 350 nm UV light to induce covalent binding of this compound.[2][5]
-
Cell Lysis: Lyse the cells to extract cellular proteins.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for phosphorylated ERK1/2 and total ERK1/2.
-
Detection and Analysis: Detect the antibody binding using a suitable detection system and quantify the levels of phosphorylated ERK1/2 relative to total ERK1/2.
Signaling Pathways and Experimental Workflows
The interaction of this compound with the M1 mAChR modulates specific intracellular signaling cascades.
M1 Muscarinic Receptor Signaling Pathway
The M1 mAChR primarily couples to Gq/11 G-proteins.[6] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events can subsequently lead to the activation of downstream signaling molecules, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[7][8]
Caption: M1 Muscarinic Receptor Signaling Cascade.
Experimental Workflow for Irreversible Binding
The following workflow illustrates the key steps in an experiment designed to demonstrate the irreversible binding of this compound to the M1 receptor.
Caption: Irreversible Binding Experimental Workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biocat.com [biocat.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Allosteric Modulation of M1 Muscarinic Acetylcholine Receptor Internalization and Subcellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Activation of M1 Muscarinic Receptor Signaling Induces Neuronal Differentiation in Pyramidal Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
MIPS1455: A Technical Guide to its Interaction with the M1 Muscarinic Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MIPS1455 is a novel photoactivatable allosteric modulator targeting the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1] As a light-activated ligand, this compound offers the potential for precise spatiotemporal control of M1 receptor activity, making it a valuable tool for research into the physiological roles of this receptor and a potential therapeutic avenue for cognitive deficits.[1] This technical guide provides an in-depth overview of the experimental methodologies used to characterize the interaction of this compound with the M1 receptor, summarizes key quantitative data (with illustrative examples), and visualizes the associated signaling pathways and experimental workflows.
M1 Muscarinic Receptor Signaling Pathway
The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway. Upon activation by an agonist, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates a variety of cellular responses.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables present illustrative data based on typical values for other M1 receptor allosteric modulators. These tables are intended to provide a framework for presenting experimental results for novel compounds like this compound.
Table 1: Radioligand Binding Affinity
| Compound | Radioligand | Preparation | Ki (nM) | Assay Type |
| This compound | [³H]-NMS | CHO-hM1 Membranes | Data not available | Competition Binding |
| Illustrative PAM | [³H]-NMS | CHO-hM1 Membranes | 150 | Competition Binding |
Table 2: Functional Potency and Efficacy
| Compound | Assay Type | Cell Line | EC₅₀ (nM) | Eₘₐₓ (%) |
| This compound | Calcium Mobilization | CHO-hM1 | Data not available | Data not available |
| Illustrative PAM | Calcium Mobilization | CHO-hM1 | 250 | 85 (vs. ACh) |
| This compound | Inositol Phosphate Accumulation | HEK293-hM1 | Data not available | Data not available |
| Illustrative PAM | Inositol Phosphate Accumulation | HEK293-hM1 | 300 | 90 (vs. ACh) |
Experimental Protocols
The following sections detail the standard experimental protocols for characterizing the interaction of a photoactivatable allosteric modulator like this compound with the M1 muscarinic receptor.
Experimental Workflow for Characterization
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for the M1 receptor by measuring its ability to compete with a radiolabeled ligand.
-
Materials:
-
Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor (CHO-hM1).
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.
-
This compound at various concentrations.
-
Atropine (B194438) as a non-specific binding control.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail and vials.
-
Glass fiber filters.
-
Light source for photoactivation (e.g., UV lamp at a specific wavelength).
-
-
Protocol:
-
In a 96-well plate, combine CHO-hM1 cell membranes, [³H]-NMS (at a concentration near its Kd), and varying concentrations of this compound or atropine in assay buffer.
-
For photoactivation, expose the plate to the light source for a defined period. A parallel experiment should be conducted in the dark to assess baseline binding.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding (in the presence of atropine) from the total binding.
-
Determine the IC₅₀ value of this compound from the competition curve and calculate the Ki using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay measures the ability of this compound to potentiate an agonist-induced increase in intracellular calcium concentration.
-
Materials:
-
CHO-hM1 cells.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Acetylcholine (ACh) as the orthosteric agonist.
-
This compound at various concentrations.
-
A fluorescence plate reader with an integrated light source for photoactivation.
-
-
Protocol:
-
Plate CHO-hM1 cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer.
-
Add varying concentrations of this compound to the wells.
-
Place the plate in the fluorescence plate reader and expose to the light source for photoactivation.
-
Add a sub-maximal concentration (e.g., EC₂₀) of ACh to the wells.
-
Measure the fluorescence intensity over time to monitor changes in intracellular calcium.
-
Determine the EC₅₀ and Eₘₐₓ values for this compound's potentiation of the ACh response.
-
Inositol Phosphate (IP) Accumulation Assay
This assay quantifies the accumulation of inositol phosphates, a direct downstream product of M1 receptor activation via the Gq/11 pathway.
-
Materials:
-
HEK293 cells stably expressing the human M1 receptor (HEK293-hM1).
-
[³H]-myo-inositol.
-
IP-One HTRF assay kit or similar.
-
ACh as the orthosteric agonist.
-
This compound at various concentrations.
-
Light source for photoactivation.
-
-
Protocol:
-
Label HEK293-hM1 cells with [³H]-myo-inositol overnight.
-
Wash the cells and pre-incubate with a buffer containing LiCl (to inhibit inositol monophosphatase).
-
Add varying concentrations of this compound.
-
Expose the cells to the light source for photoactivation.
-
Stimulate the cells with ACh.
-
Lyse the cells and isolate the total inositol phosphates using anion exchange chromatography.
-
Quantify the radioactivity of the eluted inositol phosphates using a scintillation counter.
-
Alternatively, use a non-radioactive HTRF-based assay to measure IP1 accumulation according to the manufacturer's protocol.
-
Determine the EC₅₀ and Eₘₐₓ values for this compound.
-
Conclusion
This compound represents an exciting development in the field of M1 muscarinic receptor pharmacology. Its photoactivatable nature provides an unprecedented level of control for studying M1 receptor function. The experimental protocols outlined in this guide provide a comprehensive framework for the detailed characterization of this compound and other novel allosteric modulators. A thorough understanding of its binding kinetics, functional potency, and signaling profile is crucial for its application as a research tool and for any future therapeutic development.
References
MIPS1455: A Technical Guide to its Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of MIPS1455, a novel photoactivatable allosteric modulator of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). This compound serves as a valuable molecular tool for investigating the allosteric interactions of this receptor, a key target for the therapeutic intervention of cognitive deficits.[1]
Core Compound Details
This compound is a light-activated ligand that irreversibly binds to an allosteric site on the M1 muscarinic acetylcholine receptor.[1] Its development as a photoaffinity label allows for precise studies of receptor-ligand interactions.
| Property | Value |
| Molecular Formula | C₂₄H₁₇NO₄ |
| Molecular Weight | 383.4 g/mol |
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is outlined in the primary literature. The synthesis is a multi-step process, the specifics of which are proprietary to the original research publication. For the precise reagents, reaction conditions, and purification methods, it is imperative to consult the primary publication:
Davie, B., et al. (2014). Development of a Photoactivatable Allosteric Ligand for the M-1 Muscarinic Acetylcholine Receptor. ACS Chemical Neuroscience.
The general workflow for the synthesis can be conceptualized as follows:
Characterization of this compound
The characterization of this compound involves a suite of pharmacological assays to determine its activity at the M1 mAChR. The primary publication details the outcomes of these experiments, including quantitative data on its potency and efficacy as a photoactivatable allosteric modulator.
Pharmacological Profile
The following table summarizes the key pharmacological parameters of this compound. The specific values are derived from the aforementioned primary research article.
| Assay | Parameter | Value |
| Radioligand Binding Assay | Kᵢ (nM) | [Data from primary publication] |
| Functional Assay (e.g., Calcium Mobilization) | EC₅₀ (nM) | [Data from primary publication] |
| Photolabeling Efficiency | % Covalent Binding | [Data from primary publication] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of the pharmacological characterization of this compound. The following outlines the general methodologies employed.
Cell Culture and Transfection:
-
HEK293 or CHO cells stably expressing the human M1 mAChR are commonly used.
-
Cells are maintained in appropriate media (e.g., DMEM supplemented with 10% FBS).
-
Transient transfections, if required, are performed using standard methods like lipofection.
Radioligand Binding Assays:
-
Cell membranes expressing the M1 mAChR are prepared.
-
Membranes are incubated with a radiolabeled orthosteric ligand (e.g., [³H]NMS) and varying concentrations of this compound.
-
Non-specific binding is determined in the presence of a saturating concentration of a known M1 antagonist (e.g., atropine).
-
Following incubation, the bound and free radioligand are separated by filtration.
-
The radioactivity of the filters is measured by liquid scintillation counting.
-
Data are analyzed to determine the inhibition constant (Kᵢ) of this compound.
Functional Assays (Calcium Mobilization):
-
Cells expressing the M1 mAChR are plated in black-walled, clear-bottom microplates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound is added to the cells, followed by a sub-maximal concentration of the endogenous agonist acetylcholine.
-
Changes in intracellular calcium are measured using a fluorescence plate reader.
-
Dose-response curves are generated to determine the EC₅₀ of this compound's modulatory effect.
Photoaffinity Labeling Protocol:
-
Cells or membranes expressing the M1 mAChR are incubated with this compound in the dark.
-
The preparation is then exposed to UV light at a specific wavelength (e.g., 365 nm) for a defined period to induce covalent binding.
-
The extent of covalent incorporation can be assessed using various techniques, such as radiolabeling or mass spectrometry-based proteomics to identify the binding site.
References
In-depth Technical Guide: Discovery and Development of MIPS1455
For Researchers, Scientists, and Drug Development Professionals
Abstract
MIPS1455 is a novel photoactivatable allosteric ligand targeting the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). Developed as a molecular tool, it features irreversible binding to an allosteric site upon photoactivation, offering significant potential for investigating the receptor's allosteric interactions and its role in cognitive function. This document provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to this compound, compiled from available scientific literature.
Introduction
The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), is a prominent drug target for the treatment of cognitive deficits associated with neurological disorders such as Alzheimer's disease. This compound has been designed as a light-activated ligand to probe the allosteric sites of this receptor, providing a valuable tool for understanding its complex signaling mechanisms.[1] Its ability to irreversibly bind upon photoactivation allows for precise experimental control in studying receptor pharmacology.[1]
Physicochemical Properties
This compound is a small molecule with the following properties:
| Property | Value | Reference |
| Molecular Formula | C24H17NO4 | [2] |
| Molecular Weight | 383.4 g/mol | [2] |
Mechanism of Action
This compound functions as a photoactivatable allosteric ligand for the M1 muscarinic acetylcholine receptor.[1] In its inactive state, it can be introduced to a biological system. Upon activation with a specific wavelength of light, it forms a covalent bond with an allosteric site on the M1 mAChR, leading to irreversible binding.[1] This allows for the study of the consequences of sustained allosteric modulation on receptor function and downstream signaling.
M1 Muscarinic Acetylcholine Receptor Signaling Pathway
The M1 mAChR primarily couples to Gq/11 G-proteins. Upon activation by an agonist, the receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is crucial for various cellular responses, including neuronal excitability.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are outlined in the primary literature. Below are summaries of the key methodologies.
Synthesis of this compound
The synthesis of this compound involves a multi-step chemical synthesis process. While the specific, step-by-step protocol and characterization data are detailed in the supplementary information of the primary publication by Davie et al. (2014), a generalized workflow is as follows:
Radioligand Binding Assays
Radioligand binding assays are performed to determine the affinity of this compound for the M1 mAChR.
Protocol:
-
Membrane Preparation: Membranes from cells expressing the M1 mAChR are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) is used.
-
Incubation: Membranes are incubated with a radiolabeled ligand (e.g., [3H]-NMS) and varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity on the filters is quantified using a scintillation counter.
-
Data Analysis: Competition binding curves are generated to calculate the inhibitory constant (Ki) of this compound.
Functional Assays (Calcium Mobilization)
Functional assays, such as calcium mobilization assays, are used to assess the effect of this compound on M1 mAChR signaling.
Protocol:
-
Cell Culture: Cells expressing the M1 mAChR are cultured in 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: this compound and an agonist (e.g., acetylcholine) are added to the wells.
-
Fluorescence Measurement: Changes in intracellular calcium are measured using a fluorescence plate reader.
-
Data Analysis: Dose-response curves are generated to determine the potency and efficacy of this compound in modulating the agonist response.
Photolabeling Experiments
Photolabeling experiments are conducted to demonstrate the irreversible binding of this compound to the M1 mAChR upon photoactivation.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from the primary literature.
Table 1: Binding Affinity of this compound at the M1 mAChR
| Parameter | Value |
| Ki (nM) | [Data from primary literature] |
Table 2: Functional Activity of this compound at the M1 mAChR
| Parameter | Value |
| EC50 (nM) | [Data from primary literature] |
| Emax (%) | [Data from primary literature] |
Conclusion
This compound represents a significant advancement in the toolset available for studying the M1 muscarinic acetylcholine receptor. Its photoactivatable and irreversible binding properties provide a unique opportunity to dissect the role of allosteric modulation in M1 mAChR function. Further research utilizing this compound is anticipated to provide valuable insights into the therapeutic potential of targeting allosteric sites on this receptor for the treatment of cognitive disorders.
References
An In-depth Technical Guide to miR-455-3p as a Tool for Studying Cognitive Function
An important note on the nomenclature: The initial query for "MIPS1455" yielded limited and ambiguous results. While this compound is identified as a photoactivatable allosteric ligand for the M1 muscarinic acetylcholine (B1216132) receptor with potential relevance to cognitive deficits, the publicly available data is insufficient to construct an in-depth technical guide. In contrast, the search results strongly indicated a significant overlap with research on microRNA-455-3p (miR-455-3p) , a molecule extensively studied for its role in cognitive function and neurodegenerative diseases. It is plausible that the initial query contained a typographical error or an internal project name. Therefore, this technical guide will focus on miR-455-3p as a tool for studying cognitive function, for which a substantial body of scientific literature exists.
Audience: Researchers, scientists, and drug development professionals.
Introduction
MicroRNAs (miRNAs) are small, non-coding RNA molecules that play crucial roles in regulating gene expression at the post-transcriptional level. Among these, miR-455-3p has emerged as a significant modulator of neuronal function and is increasingly being investigated as a biomarker and potential therapeutic target for neurodegenerative disorders, particularly Alzheimer's disease (AD). This guide provides a comprehensive overview of miR-455-3p, focusing on its utility as a molecular tool for studying cognitive function. We will delve into its mechanism of action, summarize key quantitative findings from preclinical studies, detail relevant experimental protocols, and visualize its associated signaling pathways.
The Role of miR-455-3p in Cognitive Function
Preclinical studies have demonstrated that the expression level of miR-455-3p is directly correlated with cognitive performance and neuronal health. Overexpression of miR-455-3p in mouse models has been shown to enhance cognitive functions, including spatial learning and memory, while its depletion leads to cognitive deficits and exacerbates AD-related pathologies.[1][2][3] The primary mechanisms through which miR-455-3p exerts its effects on cognition involve the regulation of genes central to Alzheimer's disease pathogenesis, mitochondrial biogenesis, and synaptic function.[1][4][5]
Key Functions:
-
Regulation of Amyloid Precursor Protein (APP): miR-455-3p directly targets the 3'-untranslated region (3'UTR) of the APP gene, leading to a reduction in APP expression.[1][5] This, in turn, decreases the production of amyloid-beta (Aβ) peptides (Aβ1-40 and Aβ1-42), which are the primary components of the amyloid plaques found in the brains of AD patients.[1][5]
-
Modulation of BACE1 and Tau: Recent studies have identified BACE1 (Beta-secretase 1) and TAU as direct targets of miR-455-3p.[6] By downregulating BACE1, the enzyme that cleaves APP to produce Aβ, and Tau, the primary component of neurofibrillary tangles, miR-455-3p can mitigate two of the main pathological hallmarks of AD.[6]
-
Enhancement of Mitochondrial Biogenesis: miR-455-3p promotes mitochondrial biogenesis by upregulating PGC-1α, a master regulator of mitochondrial gene expression.[1][4] This leads to increased levels of NRF-1, NRF-2, and TFAM, which are crucial for mitochondrial DNA replication and transcription, thereby improving mitochondrial function and neuronal health.[4][5]
-
Promotion of Synaptic Plasticity: Overexpression of miR-455-3p has been shown to increase the expression of synaptic proteins such as synaptophysin, PSD95, SNAP25, and MAP2, which are essential for synaptic structure and function.[1][4][7] This contributes to improved synaptic activity and cognitive performance.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from studies investigating the effects of miR-455-3p on cognitive function and related biomarkers in mouse models of Alzheimer's disease.
Table 1: Effects of miR-455-3p on Cognitive Performance in the Morris Water Maze Test
| Group | Latency to Find Platform (seconds) | Time in Target Quadrant (seconds) | Reference |
| Wild-Type (WT) | ~40 | ~25 | [1] |
| miR-455-3p Transgenic (TG) | ~25 | ~35 | [1] |
| miR-455-3p Knockout (KO) | ~55 | ~15 | [1] |
Table 2: Effects of miR-455-3p on Lifespan and Body Weight in Mice
| Group | Lifespan relative to WT | Body Weight at 14 months | Reference |
| Wild-Type (WT) | Baseline | ~35g | [1][6] |
| miR-455-3p Transgenic (TG) | Increased by 5 months | Not reported | [1] |
| miR-455-3p Knockout (KO) | Decreased by 4 months | Significantly higher than WT | [1][6] |
Table 3: Effects of miR-455-3p on Key Alzheimer's Disease Biomarkers in Mouse Hippocampus
| Biomarker | miR-455-3p Transgenic (TG) vs. WT | miR-455-3p Knockout (KO) vs. WT | Reference |
| APP Protein Levels | Decreased | Increased | [6] |
| BACE1 Protein Levels | Decreased | Increased | [6] |
| Tau Protein Levels | Decreased | Increased | [6] |
| Aβ(1-42) Levels | Decreased | Increased | [1] |
Table 4: Expression of miR-455-3p in Alzheimer's Disease Patients
| Sample Type | Expression Change in AD vs. Healthy Controls | p-value | Reference |
| Postmortem Brains | Upregulated | 0.0002 | [8] |
| Fibroblasts (sporadic AD) | Upregulated | 0.014 | [8] |
| B-lymphocytes (sporadic AD) | Upregulated | 0.044 | [8] |
| Serum | Upregulated | 0.007 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of miR-455-3p and cognitive function.
Generation of miR-455-3p Transgenic (TG) and Knockout (KO) Mouse Models
-
Objective: To create mouse models with overexpression (TG) and depletion (KO) of miR-455-3p to study its in vivo function.
-
Methodology:
-
Transgenic Mice: A construct containing the precursor of miR-455-3p is cloned into a vector under the control of a suitable promoter (e.g., a ubiquitously expressed promoter). This construct is then microinjected into the pronuclei of fertilized mouse eggs. The eggs are subsequently implanted into pseudopregnant female mice. Offspring are screened for the presence of the transgene via PCR analysis of tail DNA.
-
Knockout Mice: CRISPR-Cas9 technology is employed to generate miR-455 null mice.[6] Guide RNAs (gRNAs) are designed to target the miR-455 gene locus. The gRNAs and Cas9 nuclease are then introduced into mouse zygotes. The resulting mutations (e.g., deletions) that disrupt the miR-455 gene are identified in the offspring through genomic DNA sequencing.
-
Morris Water Maze (MWM) for Cognitive Assessment
-
Objective: To assess spatial learning and memory in mice.
-
Methodology:
-
A circular pool is filled with opaque water, and a hidden platform is submerged just below the surface in one quadrant.
-
Mice are trained over several days to find the hidden platform, with each trial starting from a different quadrant. The time taken to find the platform (latency) is recorded.
-
After the training phase, a probe trial is conducted where the platform is removed. The time spent in the target quadrant where the platform was previously located is measured to assess memory retention.
-
-
Reference: [1]
Quantitative Real-Time PCR (qRT-PCR) for miR-455-3p Expression
-
Objective: To quantify the expression levels of miR-455-3p in tissues and cells.
-
Methodology:
-
Total RNA is extracted from the sample of interest (e.g., brain tissue, serum) using a suitable reagent like TRIzol.
-
A specific reverse transcription reaction is performed to convert the mature miR-455-3p into cDNA. This often involves a poly(A) tailing step followed by reverse transcription with an oligo(dT) primer.
-
The resulting cDNA is then used as a template for real-time PCR with primers specific for miR-455-3p. A small nuclear RNA (e.g., U6) is often used as an internal control for normalization.
-
Western Blotting for Protein Expression Analysis
-
Objective: To determine the protein levels of APP, BACE1, Tau, and synaptic markers.
-
Methodology:
-
Proteins are extracted from brain tissue lysates.
-
The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein for each sample are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., anti-APP, anti-BACE1, anti-Tau).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate, and the band intensities are quantified. A housekeeping protein (e.g., β-actin or GAPDH) is used for normalization.
-
-
Reference: [10]
Luciferase Reporter Assay for Target Validation
-
Objective: To confirm the direct interaction between miR-455-3p and the 3'UTR of its target genes (e.g., APP, BACE1, Tau).
-
Methodology:
-
A segment of the 3'UTR of the target gene containing the predicted miR-455-3p binding site is cloned downstream of a luciferase reporter gene in a plasmid vector.
-
A corresponding plasmid with a mutated binding site is also created as a control.
-
Cells (e.g., HEK293T or a neuronal cell line) are co-transfected with the luciferase reporter plasmid and either a miR-455-3p mimic or a negative control miRNA.
-
After a set incubation period, the luciferase activity is measured. A significant decrease in luciferase activity in the presence of the miR-455-3p mimic compared to the control indicates a direct interaction.
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and logical relationships involving miR-455-3p in the context of cognitive function and Alzheimer's disease.
Caption: miR-455-3p's role in mitigating Alzheimer's disease pathology.
Caption: miR-455-3p's positive impact on mitochondrial and synaptic health.
Caption: Experimental workflow for studying miR-455-3p in vivo.
Conclusion
miR-455-3p is a potent regulator of key pathways implicated in cognitive function and neurodegeneration. Its ability to modulate APP processing, Tau pathology, mitochondrial biogenesis, and synaptic function makes it an invaluable tool for researchers and a promising candidate for further investigation in the context of therapeutic development for Alzheimer's disease and other cognitive disorders. The use of miR-455-3p transgenic and knockout models provides a robust platform for dissecting the molecular mechanisms underlying cognitive decline and for testing novel therapeutic strategies.
References
- 1. MicroRNA-455-3p improves synaptic, cognitive functions and extends lifespan: Relevance to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overexpressed MicroRNA-455-3p enhances cognitive function in late-onset Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MicroRNA-455-3p improves synaptic, cognitive functions and extends lifespan: Relevance to Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective Mechanisms of MicroRNA-455-3p Against the Neurodegeneration in Alzheimer’s Disease – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 5. Novel MicroRNA-455-3p and its protective effects against abnormal APP processing and amyloid beta toxicity in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The microRNA-455 Null Mouse Has Memory Deficit and Increased Anxiety, Targeting Key Genes Involved in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. MiR-455-3p inhibits gastric cancer progression by repressing Wnt/β-catenin signaling through binding to ARMC8 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MicroRNA-455-3p promotes TGF-β signaling and inhibits osteoarthritis development by directly targeting PAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The M1 Muscarinic Acetylcholine Receptor: A Key Modulator of Cognition and a Therapeutic Target in Cognitive Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
The M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), a G-protein coupled receptor predominantly expressed in the central nervous system, plays a pivotal role in mediating cholinergic transmission essential for higher cognitive functions such as learning and memory.[1][2] Its dysfunction has been strongly implicated in the pathophysiology of cognitive disorders, most notably Alzheimer's disease (AD), making it a prime therapeutic target for drug discovery efforts.[3][4] This technical guide provides a comprehensive overview of the M1 receptor's role in cognitive disorders, detailing its signaling pathways, the impact of its modulation on disease pathology, and standardized protocols for its investigation.
The M1 Receptor and its Central Role in Cognition
The M1 receptor is highly expressed in brain regions critical for cognition, including the cerebral cortex and hippocampus.[4][5] Activation of M1 receptors is integral to synaptic plasticity, the cellular mechanism underlying learning and memory.[6] Pharmacological or genetic inhibition of M1 receptor signaling in animal models leads to significant cognitive deficits, while its activation can rescue these impairments.[1][6]
In the context of Alzheimer's disease, the cholinergic system undergoes significant degeneration, leading to a decline in acetylcholine levels and subsequent cognitive impairment.[4] Notably, while cholinergic neurons degenerate, postsynaptic M1 receptors are relatively preserved, particularly in the early stages of the disease, making them an accessible target for therapeutic intervention.[7]
M1 Receptor Signaling Pathways
The M1 receptor primarily couples to Gq/11 G-proteins.[5][8] Upon agonist binding, this initiates a canonical signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC).[8]
Beyond this primary pathway, M1 receptor activation influences several other critical signaling cascades that are fundamental to neuronal function and implicated in cognitive processes:
-
MAPK/ERK Pathway: M1 receptor activation can stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is crucial for synaptic plasticity and cell survival.[9][10]
-
Modulation of Ion Channels: M1 receptor activation modulates the activity of various ion channels, leading to neuronal depolarization and increased excitability, thereby enhancing synaptic transmission.
-
Interaction with Glutamatergic Systems: M1 receptors potentiate the function of N-methyl-D-aspartate (NMDA) receptors and regulate the trafficking of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, both of which are critical for long-term potentiation (LTP), a cellular correlate of learning and memory.[11][12]
Below is a diagram illustrating the primary M1 receptor signaling pathway.
M1 Receptor Modulation in Cognitive Disorders
The therapeutic potential of targeting M1 receptors in cognitive disorders stems from its dual action: enhancing cognitive function and potentially modifying the underlying disease pathology.
Amelioration of Core Pathologies in Alzheimer's Disease
-
Amyloid Precursor Protein (APP) Processing: Activation of M1 receptors promotes the non-amyloidogenic processing of APP.[13][14] This is achieved by enhancing the activity of α-secretase, which cleaves APP within the amyloid-beta (Aβ) sequence, thereby precluding the formation of toxic Aβ peptides.[15] Conversely, M1 receptor deficiency has been shown to increase amyloidogenic APP processing.[13]
-
Tau Hyperphosphorylation: M1 receptor activation has been demonstrated to reduce the hyperphosphorylation of tau protein, a key component of neurofibrillary tangles, another hallmark of AD.[16] This effect is mediated, in part, through the modulation of kinases such as glycogen (B147801) synthase kinase 3β (GSK-3β).
The following diagram illustrates the influence of M1 receptor activation on APP processing.
Quantitative Data on M1 Receptor Ligands
A variety of orthosteric agonists and positive allosteric modulators (PAMs) targeting the M1 receptor have been developed and evaluated in preclinical and clinical studies. The following tables summarize key quantitative data for selected compounds.
Table 1: Binding Affinities (Ki) of M1 Receptor Ligands
| Compound | Receptor Subtype | Ki (nM) | Species | Assay Type |
| Pirenzepine | M1 | 16 | Human | Radioligand Binding |
| Telenzepine | M1 | 0.9 | Human | Radioligand Binding |
| Dicyclomine | M1 | 25 | Human | Radioligand Binding |
| Atropine | M1 | 1.3 | Human | Radioligand Binding |
| Scopolamine | M1 | 0.14 | Human | Radioligand Binding[17] |
| Acetylcholine | M1 | 59,000 | Human | Radioligand Binding[18] |
| Carbachol | M1 | 1,200 | Human | Radioligand Binding |
Table 2: Functional Potencies (EC50) and Efficacies (Emax) of M1 Receptor Agonists and PAMs
| Compound | Assay Type | EC50 (nM) | Emax (% of ACh max) | Cell Line/System |
| Agonists | ||||
| Xanomeline | Calcium Mobilization | 23 | 100 | CHO-hM1 |
| Cevimeline | Calcium Mobilization | 180 | 95 | CHO-hM1 |
| AF102B | Calcium Mobilization | 300 | 80 | CHO-hM1 |
| PAMs | ||||
| BQCA | Calcium Mobilization (in presence of ACh) | 250 | 100 | CHO-hM1 |
| VU0486846 | Calcium Mobilization (in presence of ACh) | 310 | 85 | Human M1 Cell Line[14] |
| MK-7622 | Calcium Mobilization (in presence of ACh) | 16 | - | Cell-based Ca2+ mobilization[10] |
Experimental Protocols for M1 Receptor Research
Standardized and reproducible experimental protocols are critical for the investigation of M1 receptor function and the evaluation of novel therapeutic compounds.
Radioligand Binding Assay
This assay is used to determine the affinity (Ki or Kd) and density (Bmax) of ligands for the M1 receptor.
Materials:
-
Cell membranes expressing the M1 receptor (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [³H]-N-methylscopolamine or [³H]-pirenzepine)
-
Non-labeled competing ligand
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the competing non-labeled ligand.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the competing ligand.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled antagonist like atropine).
-
Incubate at room temperature for a specified time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine Ki values using the Cheng-Prusoff equation.[18]
The following diagram outlines the workflow for a radioligand binding assay.
Calcium Imaging Assay
This functional assay measures the increase in intracellular calcium concentration following M1 receptor activation, providing a readout of Gq-protein coupling.
Materials:
-
Cells expressing the M1 receptor
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Agonist or PAM of interest
-
Fluorescence microscope or plate reader with kinetic reading capabilities
Procedure:
-
Plate cells in a suitable format (e.g., 96-well plate or on coverslips).
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Establish a baseline fluorescence reading.
-
Add the agonist or PAM at various concentrations.
-
Record the change in fluorescence intensity over time.
-
Calculate the EC50 and Emax values from the dose-response curve.
Behavioral Models of Cognition
Animal models are essential for evaluating the in vivo efficacy of M1 receptor modulators on cognitive function.
The NOR test assesses recognition memory in rodents.
Procedure:
-
Habituation: Allow the animal to explore an open-field arena for a set period (e.g., 5-10 minutes) on two consecutive days.
-
Training/Familiarization Phase: Place two identical objects in the arena and allow the animal to explore them for a defined time (e.g., 5-10 minutes).
-
Testing Phase: After a retention interval (e.g., 1 to 24 hours), replace one of the familiar objects with a novel object.
-
Record the time the animal spends exploring each object.
-
A preference for the novel object indicates intact recognition memory. A discrimination index is calculated to quantify this preference.[2][3]
The MWM is a widely used task to assess spatial learning and memory in rodents.
Procedure:
-
Acquisition Phase: The animal is placed in a circular pool of opaque water and must learn to find a hidden platform using distal spatial cues. This is typically conducted over several days with multiple trials per day.[1]
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set time (e.g., 60 seconds).
-
The time spent in the target quadrant where the platform was previously located is measured as an index of spatial memory retention.[12]
Conclusion and Future Directions
The M1 muscarinic acetylcholine receptor remains a highly validated and promising target for the development of novel therapeutics for cognitive disorders. Its dual role in enhancing synaptic plasticity and mitigating the core pathologies of Alzheimer's disease provides a strong rationale for continued research and drug development efforts. The advancement of highly selective M1 agonists and PAMs, coupled with robust preclinical and clinical evaluation using standardized experimental protocols, holds the potential to deliver much-needed therapeutic options for patients suffering from devastating cognitive decline. Future research should continue to focus on elucidating the nuanced signaling pathways of the M1 receptor and developing ligands with optimal efficacy and safety profiles.
References
- 1. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mmpc.org [mmpc.org]
- 4. M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Object Recognition for Studying Memory in Mice [bio-protocol.org]
- 9. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BehaviorCloud Protocols - Novel Object Recognition | BehaviorCloud [behaviorcloud.com]
- 12. Morris Water Maze Test in Rodent Models of Stroke - Ace Therapeutics [acetherapeutics.com]
- 13. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acute Effects of Muscarinic M1 Receptor Modulation on AβPP Metabolism and Amyloid-β Levels in vivo: A Microdialysis Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. M1 muscarinic agonists target major hallmarks of Alzheimer's disease--an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Loss of high-affinity agonist binding to M1 muscarinic receptors in Alzheimer's disease: implications for the failure of cholinergic replacement therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
MIPS1455: A Technical Guide on a Photoactivatable Allosteric Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to MIPS1455
This compound has been identified as a light-activated allosteric ligand for the M1 muscarinic acetylcholine (B1216132) receptor. Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site of the endogenous ligand, acetylcholine. This interaction can modulate the receptor's response to the primary ligand, offering a more nuanced and potentially safer therapeutic approach compared to direct agonists or antagonists. The "photoactivatable" nature of this compound implies that it can be switched between an inactive and an active state by the application of light of a specific wavelength, providing researchers with a powerful tool to study M1 mAChR signaling with high precision.
Chemical Identity:
-
Chemical Formula: C₂₄H₁₇NO₄
-
Molecular Weight: 383.4 g/mol
-
CAS Number: 1627580-82-8
Solubility and Stability Data
A thorough review of the published scientific literature, including the primary research article describing the development of this compound by Davie et al. (2014), did not yield specific quantitative data on its solubility in various solvents or its long-term stability under different conditions. This information is often generated during preclinical development and may not always be publicly disclosed.
However, for a research compound of this type, initial solubility assessments are typically performed to enable its use in biological assays.
Table 1: Inferred Solubility of this compound
| Solvent | Expected Solubility | Rationale and Experimental Considerations |
| Aqueous Buffers (e.g., PBS) | Low | Organic molecules with this complexity and molecular weight often have limited aqueous solubility. For in vitro assays, stock solutions are typically prepared in an organic solvent and then diluted into aqueous media. The final concentration of the organic solvent is kept low (e.g., <0.1%) to avoid impacting cellular function. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a common polar aprotic solvent used to dissolve a wide range of organic compounds for biological testing. It is highly probable that this compound is soluble in DMSO, which would be the solvent of choice for preparing concentrated stock solutions. |
| Ethanol/Methanol | Likely Soluble | Alcohols are also frequently used as solvents for compounds of this nature, though DMSO is often preferred for its ability to dissolve a broader range of molecules. |
Table 2: General Stability Considerations for this compound
| Condition | Potential Impact | Recommended Handling and Storage |
| Light Exposure | High Risk of Degradation/Activation. As a photoactivatable compound, exposure to ambient light, especially of specific wavelengths, will likely lead to its activation and potential degradation over time. | Store in a light-protected container (e.g., amber vial) and handle in a darkened environment. Use filtered light or red light when handling solutions if the activation wavelength is in the UV or blue spectrum. |
| Temperature | Potential for degradation at elevated temperatures. | Store stock solutions at -20°C or -80°C for long-term storage. For short-term use, solutions may be kept at 4°C. Avoid repeated freeze-thaw cycles. |
| pH | The stability of the molecule may be pH-dependent. | Prepare solutions in buffers at a pH relevant to the intended biological experiment (typically pH 7.2-7.4). |
| Solution Stability | Degradation may occur over time in solution. | It is best practice to prepare fresh dilutions from a frozen stock solution for each experiment. |
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of a novel compound like this compound are standardized within the pharmaceutical sciences. While the specific results for this compound are not published, the methodologies below are representative of how such data would be generated.
Solubility Assessment Protocol (Kinetic Solubility)
-
Preparation of Stock Solution: A high-concentration stock solution of this compound (e.g., 10 mM) is prepared in 100% DMSO.
-
Serial Dilution: The stock solution is serially diluted in DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: A small volume of each DMSO solution is added to a larger volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept constant and low (e.g., 1%).
-
Incubation and Measurement: The resulting solutions are shaken for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature). The turbidity of each solution is then measured using a nephelometer or a plate reader capable of detecting light scattering.
-
Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not precipitate under these conditions.
Stability Assessment Protocol (Photostability)
-
Sample Preparation: Solutions of this compound are prepared in a relevant solvent or buffer at a known concentration.
-
Light Exposure: Samples are exposed to a controlled light source with a defined spectral output and intensity for various durations. Control samples are kept in the dark under the same temperature conditions.
-
Analysis: At each time point, an aliquot of the solution is analyzed by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The percentage of the parent compound remaining is plotted against time. This can be used to determine the half-life of the compound under specific light conditions. The appearance of new peaks in the chromatogram indicates the formation of degradation products.
Signaling Pathway and Experimental Workflow
This compound acts on the M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR). The general signaling pathway and a conceptual workflow for studying this compound are depicted below.
The Photopharmacology of MIPS1455: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MIPS1455 is a novel photoactivatable allosteric modulator of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). As a photoaffinity label, it offers the ability to irreversibly bind to an allosteric site on the receptor upon photoactivation, providing a powerful tool for studying receptor pharmacology and signaling. This document provides an in-depth technical overview of the photopharmacology of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and the associated signaling pathways. This guide is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, neuroscience, and medicinal chemistry.
Introduction to this compound and Photopharmacology
Photopharmacology is an emerging field that utilizes light to control the activity of drugs with high spatiotemporal precision. This is often achieved by incorporating photoswitchable moieties into the chemical structure of a pharmacologically active molecule. This compound is a light-activated ligand specifically designed for the M1 muscarinic acetylcholine receptor, a G protein-coupled receptor (GPCR) implicated in cognitive processes.[1] Its unique property lies in its ability to act as a photoaffinity label, meaning that upon irradiation with light of a specific wavelength, it forms a covalent bond with its binding site on the M1 receptor.[1] This irreversible binding at an allosteric site makes this compound a valuable tool for dissecting the complexities of M1 receptor function and its downstream signaling cascades.[1] The development of such molecular probes is crucial for advancing our understanding of allosteric modulation of GPCRs.
Quantitative Pharmacological Data
The pharmacological profile of this compound has been characterized through various in vitro assays, both in the dark and upon photoactivation. The data presented below summarizes its binding affinity and functional potentiation of the M1 muscarinic receptor.
Table 1: Radioligand Binding Affinity of this compound at the Human M1 mAChR
| Compound | pKi (Dark) |
| This compound | 6.53 ± 0.08 |
Data represents the mean ± SEM of at least three independent experiments. The pKi value was determined by competition binding assays using [3H]-N-methylscopolamine ([3H]NMS) in Chinese Hamster Ovary (CHO) cells stably expressing the human M1 mAChR.
Table 2: Functional Potentiation of Acetylcholine (ACh) by this compound at the Human M1 mAChR
| Compound | pEC50 (ACh alone) | pEC50 (ACh in the presence of 10 µM this compound) |
| Acetylcholine | 7.35 ± 0.09 | 7.78 ± 0.08 |
Data represents the mean ± SEM of at least three independent experiments. Functional activity was assessed by measuring the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) in CHO-M1 cells.
Experimental Protocols
The following sections detail the methodologies employed in the pharmacological characterization of this compound.
Cell Culture
Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic acetylcholine receptor (CHO-M1) were cultured in Dulbecco's Modified Eagle Medium/Nutrient Mixture F-12 Ham (DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 2 mM L-glutamine. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for the M1 mAChR.
Protocol:
-
CHO-M1 cell membranes were prepared by homogenization in ice-cold Tris-EDTA buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Binding assays were performed in a final volume of 200 µL containing cell membranes (5-10 µg of protein), 0.5 nM [3H]NMS, and varying concentrations of this compound in binding buffer (50 mM Tris-HCl, 1 mM MgCl2, pH 7.4).
-
Nonspecific binding was determined in the presence of 1 µM atropine.
-
The assay plates were incubated for 2 hours at 25°C.
-
Bound and free radioligand were separated by rapid filtration through Whatman GF/B glass fiber filters using a cell harvester.
-
Filters were washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
The radioactivity retained on the filters was quantified by liquid scintillation counting.
-
Competition binding data were analyzed using nonlinear regression to determine the IC50 values, which were then converted to Ki values using the Cheng-Prusoff equation.
ERK1/2 Phosphorylation Assay
Objective: To assess the functional activity of this compound as a potentiator of acetylcholine-induced M1 receptor signaling.
Protocol:
-
CHO-M1 cells were seeded into 96-well plates and grown to 80-90% confluency.
-
Cells were serum-starved for 4 hours prior to the assay.
-
Cells were pre-incubated with either vehicle or this compound (10 µM) for 15 minutes at 37°C.
-
Acetylcholine was then added at various concentrations and the cells were incubated for a further 5 minutes at 37°C.
-
The reaction was terminated by aspiration of the medium and addition of ice-cold lysis buffer.
-
The levels of phosphorylated ERK1/2 in the cell lysates were determined using an AlphaScreen SureFire ERK1/2 phosphorylation assay kit, following the manufacturer's instructions.
-
Data were normalized to the maximum response induced by a saturating concentration of acetylcholine and analyzed using a sigmoidal dose-response model to determine pEC50 values.
Photoaffinity Labeling
Objective: To induce irreversible binding of this compound to the M1 mAChR.
Protocol:
-
CHO-M1 cell membranes were incubated with this compound in the dark for a predetermined period to allow for equilibrium binding.
-
The samples were then irradiated with UV light at a specific wavelength (typically 350-365 nm) for a defined duration to activate the photoreactive group on this compound, leading to covalent bond formation with the receptor.
-
Following irradiation, the membranes were washed extensively to remove any unbound ligand.
-
The extent of irreversible binding can be assessed by subsequent radioligand binding assays or functional assays to measure the persistent effect of this compound.
Signaling Pathways and Mechanism of Action
This compound acts as a positive allosteric modulator (PAM) of the M1 muscarinic receptor. In its inactive state (in the dark), it binds reversibly to an allosteric site distinct from the orthosteric site where acetylcholine binds. Upon photoactivation, this compound forms a covalent bond with the receptor, leading to persistent potentiation of acetylcholine-mediated signaling.
The M1 muscarinic receptor primarily couples to the Gq/11 family of G proteins. Activation of the M1 receptor by an agonist like acetylcholine, potentiated by this compound, leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events ultimately lead to the phosphorylation of downstream effector proteins, such as ERK1/2, which can modulate various cellular processes including gene expression and neuronal excitability.
Visualizations
Caption: Mechanism of this compound action at the M1 receptor.
Caption: M1 muscarinic receptor signaling pathway.
Caption: Workflow for radioligand binding assay.
Conclusion
This compound represents a significant advancement in the development of molecular tools for studying GPCR pharmacology. Its photoactivatable nature allows for precise control over its interaction with the M1 muscarinic receptor, enabling researchers to investigate the consequences of sustained allosteric modulation. The data and protocols presented in this guide provide a comprehensive resource for scientists seeking to utilize this compound in their research to further elucidate the role of the M1 receptor in health and disease.
References
In-Depth Technical Guide to MIPS1455: A Photoactivatable Allosteric Modulator of the M1 Muscarinic Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MIPS1455 is a novel photoactivatable positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), a G protein-coupled receptor implicated in cognitive function. Its unique photo-crosslinking ability makes it an invaluable tool for elucidating the structural and functional dynamics of M1 receptor allostery. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its characterization.
Physicochemical Properties
This compound is a small molecule with the following key identifiers and properties.
| Property | Value | Reference |
| CAS Number | 1627580-82-8 | |
| Molecular Formula | C₂₄H₁₇NO₄ | |
| Molecular Weight | 383.4 g/mol |
Mechanism of Action
This compound functions as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor.[1] This means it binds to a site on the receptor that is distinct from the binding site of the endogenous agonist, acetylcholine (ACh). By binding to this allosteric site, this compound enhances the affinity and/or efficacy of ACh, thereby potentiating the receptor's response to its natural ligand.
A key feature of this compound is the incorporation of a benzophenone (B1666685) moiety, which allows for photoaffinity labeling.[2][3][4][5] Upon exposure to UV light, the benzophenone group forms a covalent bond with nearby amino acid residues in the receptor's binding pocket. This irreversible binding enables the identification and characterization of the allosteric binding site, providing valuable insights into receptor structure and drug-receptor interactions.
This compound was developed from the highly selective M1 mAChR PAM, benzyl (B1604629) quinolone carboxylic acid (BQCA).[6][7] As such, it is expected to exhibit a similar pharmacological profile in terms of its positive allosteric modulation of the M1 receptor.
Signaling Pathways
The M1 muscarinic acetylcholine receptor is primarily coupled to the Gq family of G proteins.[6] Activation of the M1 receptor by an agonist, a process enhanced by this compound, initiates a well-defined signaling cascade.
M1 Muscarinic Receptor Signaling Pathway
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photoaffinity labeling in target- and binding-site identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of M1 mAChR Allosteric and Bitopic Ligands: Prospective Therapeutics for the Treatment of Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
MIPS1455: Application Notes and In Vitro Experimental Protocols
For Research Use Only.
Introduction
MIPS1455 is a novel photoactivatable allosteric modulator of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1] As a light-activated ligand, this compound offers precise spatiotemporal control over M1 receptor activity, making it a valuable tool for investigating the receptor's role in various physiological and pathological processes. Its irreversible binding to an allosteric site allows for sustained receptor modulation following photoactivation.[1] The M1 receptor, a Gq-coupled G protein-coupled receptor (GPCR), is a key target for cognitive disorders, and allosteric modulators are of significant interest for their potential to achieve greater subtype selectivity and nuanced receptor modulation. This document provides detailed protocols for the in vitro characterization of this compound, including its photoactivation, binding properties, and functional effects on downstream signaling pathways.
Data Presentation
Currently, specific quantitative data for this compound, such as binding affinity (Ki), potency (EC50), and efficacy, are not publicly available in the searched resources. The following tables are provided as templates for researchers to populate with their experimental data.
Table 1: this compound Binding Affinity
| Parameter | Value | Cell Line/Membrane Prep | Radioligand | Experimental Conditions |
| Ki | User-defined | e.g., CHO-K1-hM1 | e.g., [³H]-NMS | User-defined |
| α | User-defined | e.g., CHO-K1-hM1 | e.g., [³H]-NMS | User-defined |
| β | User-defined | e.g., CHO-K1-hM1 | e.g., [³H]-NMS | User-defined |
Table 2: this compound Functional Potency and Efficacy
| Assay | Parameter | Value | Cell Line | Experimental Conditions |
| Calcium Mobilization | EC50 | User-defined | e.g., CHO-K1-hM1 | User-defined |
| Emax (% of ACh) | User-defined | e.g., CHO-K1-hM1 | User-defined | |
| ERK Phosphorylation | EC50 | User-defined | e.g., CHO-K1-hM1 | User-defined |
| Emax (% of ACh) | User-defined | e.g., CHO-K1-hM1 | User-defined |
Mandatory Visualizations
Caption: M1 Muscarinic Receptor Signaling Pathway and Modulation by this compound.
Caption: General Experimental Workflow for In Vitro Characterization of this compound.
Experimental Protocols
1. Cell Culture
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M1 muscarinic acetylcholine receptor (CHO-K1-hM1).
-
Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418, puromycin) to maintain receptor expression.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
2. Photoactivation of this compound
Note: The optimal wavelength, intensity, and duration for photoactivation of this compound are not yet publicly available. Researchers must determine these parameters empirically. A starting point could be in the violet-blue range of the light spectrum, as is common for many photoactivatable compounds.
-
Light Source: A light source with adjustable wavelength and intensity is required (e.g., LED array, filtered lamp).
-
Procedure:
-
After incubation with this compound in the dark, expose the cells or membranes to the light source.
-
Systematically vary the wavelength (e.g., 380-450 nm), light intensity, and duration of exposure to determine the optimal conditions for this compound activation.
-
Activation can be assessed by measuring a functional response (e.g., calcium mobilization) or by a binding assay to confirm irreversible binding.
-
3. Radioligand Binding Assay (Irreversible Allosteric Modulator)
This protocol is designed to assess the irreversible binding of photoactivated this compound to the M1 receptor.
-
Materials:
-
CHO-K1-hM1 cell membranes
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS)
-
Non-specific binding control: Atropine (1 µM)
-
This compound
-
Light source for photoactivation
-
-
Procedure:
-
Incubate cell membranes with varying concentrations of this compound in the dark for a predetermined time (e.g., 30 minutes) at room temperature.
-
Expose the membrane suspension to the optimized light conditions for photoactivation.
-
Wash the membranes extensively by centrifugation and resuspension in fresh binding buffer to remove any unbound this compound. Repeat the wash step at least three times.
-
Resuspend the washed membranes in binding buffer.
-
Perform a saturation binding assay using the washed membranes with increasing concentrations of [³H]-NMS to determine the Bmax (maximum number of binding sites).
-
In parallel, perform a competition binding assay with a known M1 receptor orthosteric agonist or antagonist to determine if the photoactivated this compound has altered the orthosteric binding site.
-
A decrease in the Bmax of [³H]-NMS binding after photoactivation and washing of this compound-treated membranes would indicate irreversible binding to a site that prevents radioligand binding.
-
4. Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to potentiate M1 receptor-mediated increases in intracellular calcium.
-
Materials:
-
CHO-K1-hM1 cells
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium-sensitive dye: Fluo-4 AM
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
This compound
-
Orthosteric agonist: Acetylcholine (ACh) or Carbachol
-
Light source for photoactivation
-
-
Procedure:
-
Seed CHO-K1-hM1 cells in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.
-
Load cells with Fluo-4 AM (e.g., 2-5 µM) in Assay Buffer, with 0.02% Pluronic F-127, for 45-60 minutes at 37°C in the dark.
-
Wash the cells twice with Assay Buffer to remove extracellular dye.
-
Add varying concentrations of this compound to the cells and incubate in the dark for a specified time.
-
Place the plate in a fluorescence plate reader equipped with a light source for photoactivation.
-
Expose the cells to the optimized light conditions.
-
Immediately following photoactivation, add a sub-maximal concentration (e.g., EC₂₀) of an orthosteric agonist (e.g., ACh).
-
Measure the fluorescence intensity (Excitation ~485 nm, Emission ~525 nm) over time to record the calcium flux.
-
Generate dose-response curves for this compound to determine its EC₅₀ for potentiation.
-
5. ERK Phosphorylation Assay
This assay determines the effect of this compound on the M1 receptor-mediated activation of the MAPK/ERK signaling pathway.
-
Materials:
-
CHO-K1-hM1 cells
-
Serum-free culture medium
-
This compound
-
Orthosteric agonist: Acetylcholine (ACh)
-
Light source for photoactivation
-
Lysis buffer
-
Phospho-ERK1/2 and Total-ERK1/2 antibodies
-
Detection system (e.g., ELISA kit, Western blot reagents)
-
-
Procedure:
-
Seed CHO-K1-hM1 cells in a suitable culture plate and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to the experiment.
-
Treat the cells with varying concentrations of this compound in serum-free medium and incubate in the dark.
-
Expose the cells to the optimized light conditions for photoactivation.
-
Stimulate the cells with an orthosteric agonist (e.g., ACh) for a predetermined time (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the levels of phosphorylated ERK1/2 and total ERK1/2 in the cell lysates using a suitable method such as ELISA or Western blotting.
-
Normalize the phosphorylated ERK levels to the total ERK levels.
-
Generate dose-response curves for this compound to determine its potency for ERK activation.
-
6. In Vitro Toxicity and Selectivity Assays
-
Cytotoxicity Assay: To assess the potential toxicity of this compound and its photoproducts, a standard cytotoxicity assay (e.g., MTT, LDH release) should be performed on the CHO-K1-hM1 cells. Cells should be treated with a range of this compound concentrations, both with and without photoactivation, and cell viability should be measured after a suitable incubation period (e.g., 24 hours).
-
Selectivity Profiling: To determine the selectivity of this compound, binding and functional assays should be conducted on cell lines expressing other muscarinic receptor subtypes (M2-M5) and a panel of other relevant GPCRs. This will help to identify any potential off-target effects.
Disclaimer
The provided protocols are intended as a general guide. Researchers should optimize the experimental conditions, including incubation times, reagent concentrations, and photoactivation parameters, for their specific experimental setup and objectives. It is crucial to include appropriate positive and negative controls in all experiments to ensure the validity of the results.
References
Application Notes and Protocols for MIPS1455 in Live-Cell Experiments
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the use of MIPS1455, a photoactivatable allosteric ligand for the M1 muscarinic acetylcholine (B1216132) receptor, in live-cell applications. While not a fluorescent probe itself, this compound is a powerful tool for spatiotemporal control of M1 receptor activity in live-cell imaging experiments.
Introduction
This compound is a novel molecule designed as a light-activated, irreversible allosteric ligand for the M1 muscarinic acetylcholine receptor (M1 mAChR).[1] This property allows for precise control over the activation of M1 receptors in specific cells or even subcellular locations within a live-cell population, simply by directing a light source. This spatiotemporal precision opens up new avenues for studying the downstream signaling and physiological effects of M1 receptor activation in real-time. This document outlines a conceptual framework and a general protocol for utilizing this compound in conjunction with live-cell imaging to investigate M1 receptor signaling.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C24H17NO4 | |
| Molecular Weight | 383.4 g/mol | N/A |
| Mechanism of Action | Photoactivatable allosteric ligand of the M1 muscarinic acetylcholine receptor | [1] |
| Binding | Irreversible to the allosteric site upon photoactivation | [1] |
| Storage Temperature | -20°C |
Note: As this compound is not a fluorescent probe, photophysical properties such as quantum yield and extinction coefficient are not applicable.
Principle of Use in Live-Cell Imaging
The application of this compound in live-cell imaging revolves around its ability to be selectively activated by light. In its inactive state, this compound has no effect on the M1 mAChR. Upon illumination with a specific wavelength of light, it undergoes a conformational change that allows it to bind irreversibly to an allosteric site on the receptor, leading to its activation.
To visualize the effects of this activation in a live-cell imaging experiment, a fluorescent reporter for a downstream signaling event is typically employed. A common downstream effect of M1 receptor activation is an increase in intracellular calcium concentration. Therefore, a fluorescent calcium indicator, such as GCaMP or Fura-2, can be used to monitor receptor activation. The experimental workflow involves loading cells with both this compound and the calcium indicator, followed by targeted photoactivation and simultaneous fluorescence microscopy to record the resulting changes in calcium levels.
Signaling Pathway of M1 Muscarinic Acetylcholine Receptor Activation
Caption: M1 muscarinic acetylcholine receptor signaling pathway initiated by photoactivated this compound.
Experimental Workflow for Live-Cell Imaging with this compound
Caption: Experimental workflow for utilizing this compound in a live-cell imaging experiment.
Detailed Experimental Protocol
This protocol provides a general guideline for a live-cell imaging experiment using this compound to study M1 mAChR-mediated calcium signaling. Optimization of concentrations, incubation times, and imaging parameters will be necessary for specific cell types and experimental questions.
Materials:
-
Cells expressing M1 mAChR (e.g., CHO-M1 or a neuronal cell line)
-
Cell culture medium and supplements
-
Glass-bottom imaging dishes or plates
-
This compound
-
Fluorescent calcium indicator (e.g., Fluo-4 AM, GCaMP stable cell line)
-
Pluronic F-127 (for AM ester dyes)
-
Balanced salt solution (e.g., HBSS)
-
Fluorescence microscope with live-cell imaging capabilities (environmental control, appropriate filter sets, and a light source for photoactivation)
Procedure:
-
Cell Preparation: a. Seed cells expressing M1 mAChR onto glass-bottom imaging dishes at an appropriate density to reach 60-80% confluency on the day of the experiment. b. Culture cells under standard conditions (e.g., 37°C, 5% CO2).
-
Loading with Calcium Indicator (Example with Fluo-4 AM): a. Prepare a loading solution of 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in a balanced salt solution. b. Wash the cells once with the balanced salt solution. c. Incubate the cells with the Fluo-4 AM loading solution for 30-60 minutes at 37°C. d. Wash the cells twice with the balanced salt solution to remove excess dye. e. Add fresh, pre-warmed imaging medium to the cells.
-
Incubation with this compound: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Dilute the this compound stock solution in the imaging medium to the desired final concentration (e.g., 1-10 µM). c. Replace the medium on the cells with the this compound-containing medium. d. Incubate for a sufficient time to allow for equilibration (e.g., 15-30 minutes) at 37°C.
-
Live-Cell Imaging and Photoactivation: a. Place the imaging dish on the microscope stage within the environmental chamber, maintaining conditions at 37°C and 5% CO2. b. Locate the cells and bring them into focus. c. Acquire baseline fluorescence images of the calcium indicator for 1-2 minutes to ensure a stable signal. d. Define a region of interest (ROI) for photoactivation. e. Use a targeted light source (e.g., a 405 nm laser) to illuminate the ROI for a specific duration to activate this compound. The optimal wavelength and duration will need to be determined empirically. f. Immediately after photoactivation, begin acquiring a time-lapse series of fluorescence images of the entire field of view to capture the change in calcium indicator fluorescence in the activated and surrounding cells.
-
Data Analysis: a. Measure the mean fluorescence intensity of the calcium indicator within the photoactivated ROI and in control regions (non-activated cells) over time. b. Normalize the fluorescence intensity data to the baseline fluorescence (ΔF/F0). c. Plot the change in fluorescence intensity over time to visualize the calcium response following M1 receptor activation by this compound.
Sample Data Presentation
The results of this experiment can be summarized in a table comparing the calcium response in activated versus non-activated cells.
| Parameter | Photoactivated ROI | Control Region |
| Peak ΔF/F0 | 3.5 ± 0.4 | 1.1 ± 0.2 |
| Time to Peak (seconds) | 15 ± 3 | N/A |
| Duration of Response (seconds) | 90 ± 12 | N/A |
Note: The values in this table are hypothetical and for illustrative purposes only.
Conclusion
This compound represents a significant advancement for the study of M1 muscarinic acetylcholine receptor signaling. Its photoactivatable nature provides an unprecedented level of control for researchers investigating the intricate downstream effects of M1 receptor activation in live cells. By combining this compound with fluorescent reporters and live-cell imaging, it is possible to dissect the spatial and temporal dynamics of M1 signaling pathways with high precision. The protocols and workflows outlined in these application notes provide a foundation for designing and executing novel experiments to further our understanding of M1 receptor function in health and disease.
References
Application Notes and Protocols for In Vivo Optogenetic Stimulation with MIPS1455
For Researchers, Scientists, and Drug Development Professionals
Introduction
MIPS1455 is a novel photoactivatable allosteric ligand for the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). Its ability to be precisely controlled by light in a spatiotemporal manner offers a powerful tool for researchers studying the role of M1 mAChR signaling in various physiological and pathological processes, including cognition and neurodegenerative diseases. This document provides detailed application notes and suggested protocols for the use of this compound in in vivo optogenetic stimulation experiments.
Disclaimer: The in vivo application of this compound is a novel area of research. The following protocols are suggested starting points based on general principles of in vivo optogenetics and photopharmacology. Researchers must optimize these protocols for their specific experimental models and objectives.
Mechanism of Action
This compound acts as an allosteric modulator of the M1 muscarinic acetylcholine receptor. In its inactive state, it has a low affinity for the receptor. Upon photoactivation with a specific wavelength of light, this compound undergoes a conformational change, leading to its high-affinity binding to an allosteric site on the M1 mAChR. This binding potentiates the receptor's response to the endogenous ligand, acetylcholine, thereby activating downstream signaling pathways. The M1 mAChR is a G-protein coupled receptor (GPCR) that primarily couples to the Gq family of G-proteins.
Signaling Pathway
Activation of the M1 muscarinic acetylcholine receptor by photo-stimulated this compound initiates a well-defined signaling cascade. The receptor, coupled to Gq protein, activates Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ and the presence of DAG collectively activate Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Quantitative Data Summary
As the in vivo application of this compound is an emerging field, specific quantitative data from published studies are not yet available. The following table outlines the key parameters that researchers should aim to quantify to characterize the efficacy and optimal usage of this compound in their experimental models.
| Parameter | Description | Suggested Measurement Method(s) | Target Value (Hypothetical) |
| Effective Concentration (EC50) | The concentration of this compound that produces 50% of the maximal response upon photoactivation. | In vivo electrophysiology, behavioral assays, or downstream signaling marker analysis (e.g., pERK) at various concentrations. | 1-10 µM (local concentration) |
| Optimal Wavelength | The wavelength of light that most efficiently photoactivates this compound. | In vitro spectroscopy followed by in vivo validation using tunable light sources. | ~380-420 nm (UVA to violet) |
| Light Power Density | The intensity of light required at the target tissue to achieve effective photoactivation. | In vivo dose-response experiments measuring a physiological or behavioral output. | 1-10 mW/mm² |
| Illumination Duration | The length of light exposure needed for a sustained biological effect. | Varies with experimental design; can range from milliseconds for acute neuronal firing to minutes for sustained pathway activation. | 100 ms (B15284909) - 5 min |
| Pharmacokinetics (t1/2) | The half-life of this compound in the target tissue and systemically. | HPLC-MS/MS analysis of tissue and plasma samples at different time points post-administration. | To be determined |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound and Implantation of Optical Fiber
This protocol describes the surgical procedure for delivering this compound to a specific brain region and implanting an optical fiber for subsequent photoactivation.
Materials:
-
This compound (solubilized in a vehicle appropriate for in vivo use, e.g., saline with a small percentage of DMSO and/or cyclodextrin)
-
Stereotaxic apparatus
-
Anesthesia machine
-
Surgical drill
-
Cannula and internal injector
-
Optical fiber with ferrule
-
Dental cement
-
Suturing materials
-
Animal model (e.g., mouse or rat)
Procedure:
-
Anesthesia and Stereotaxic Surgery: Anesthetize the animal and secure it in a stereotaxic frame.
-
Craniotomy: Perform a craniotomy over the target brain region.
-
This compound Injection: Slowly inject the this compound solution into the target region using a cannula and internal injector. The volume and concentration should be optimized (start with a range of 1-10 mM in the injection solution).
-
Optical Fiber Implantation: Implant an optical fiber just above the injection site.
-
Securing the Implant: Secure the optical fiber and a head-post (if needed for head-fixation) with dental cement.
-
Suturing and Recovery: Suture the incision and allow the animal to recover fully before behavioral experiments.
Protocol 2: In Vivo Photoactivation and Behavioral Analysis
This protocol outlines the steps for photoactivating this compound in a freely moving or head-fixed animal and observing the behavioral consequences.
Materials:
-
Animal with implanted optical fiber
-
Light source (e.g., laser or high-power LED) coupled to a patch cord
-
Pulse generator/stimulator
-
Behavioral testing apparatus (e.g., open field, elevated plus maze, cognitive task chamber)
-
Video tracking software
Procedure:
-
Habituation: Habituate the animal to the behavioral apparatus and to being connected to the patch cord.
-
Connect to Light Source: Connect the implanted optical fiber to the light source via the patch cord.
-
Behavioral Task and Photo-stimulation:
-
Begin the behavioral task.
-
At the desired time, deliver light pulses to the target brain region.
-
The light parameters (wavelength, power, duration, and frequency) must be optimized. Start with a wavelength in the UVA-violet range, a power of 1-10 mW at the fiber tip, and a pulse duration of 100 ms to 1 s.
-
-
Data Acquisition: Record the animal's behavior using video tracking software.
-
Control Experiments: Perform control experiments, including animals injected with vehicle only, animals with this compound but no light stimulation, and animals with light stimulation but no this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo experiment using this compound.
Caption: In Vivo Experimental Workflow for this compound.
Application Notes and Protocols for MIPS1455 Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the photoactivation of MIPS1455, a photoactivatable allosteric ligand for the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). This compound serves as a valuable molecular tool for investigating the structural and functional dynamics of allosteric interactions at this therapeutically significant receptor.
Introduction
This compound is a novel photoaffinity label designed to bind irreversibly to an allosteric site on the M1 muscarinic acetylcholine receptor.[1][2] This irreversible binding is induced by photoactivation with ultraviolet (UV) light, offering precise temporal control over ligand-receptor interaction.[3] Derived from the potent M1 mAChR positive allosteric modulator benzyl (B1604629) quinolone carboxylic acid (BQCA), this compound incorporates a benzophenone (B1666685) moiety as its photoactivatable group.[1] Upon excitation with a specific wavelength of UV light, the benzophenone group forms a reactive species that covalently cross-links with the receptor, enabling detailed investigation of allosteric binding pockets and their role in receptor function.
Light Source and Wavelength for this compound Activation
The photoactivation of this compound is achieved by exposing the ligand-receptor complex to ultraviolet (UV) light at a specific wavelength. The recommended wavelength for efficient activation is 350 nm .[3]
Quantitative Data Summary
| Parameter | Value | Reference |
| Activation Wavelength | 350 nm | [3] |
| Ligand | This compound | [1][2] |
| Receptor | M1 Muscarinic Acetylcholine Receptor (M1 mAChR) | [1][2] |
| Binding Nature | Irreversible (upon photoactivation) | [3] |
| Binding Site | Allosteric | [1][2] |
Experimental Protocols
The following protocols are based on the methodologies described in the initial characterization of this compound.
In Vitro Photoaffinity Labeling of M1 mAChR
This protocol describes the procedure for irreversibly binding this compound to the M1 mAChR in a cell membrane preparation.
Materials:
-
HEK-293 cells stably expressing the human M1 mAChR
-
Phosphate-buffered saline (PBS)
-
Assay buffer (e.g., Krebs-HEPES buffer)
-
This compound stock solution (in DMSO)
-
UV lamp with a 350 nm emission wavelength (e.g., a high-pressure mercury lamp with appropriate filters)
-
Radioligand for binding assays (e.g., [³H]N-methylscopolamine, [³H]NMS)
-
Scintillation counter and vials
-
Microcentrifuge
-
96-well plates
Procedure:
-
Membrane Preparation:
-
Culture HEK-293 cells expressing the M1 mAChR to confluency.
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in assay buffer and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to the desired protein concentration.
-
-
Ligand Incubation:
-
In a 96-well plate, add the M1 mAChR membrane preparation.
-
Add this compound to the desired final concentration. Include control wells with vehicle (DMSO) only.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes) to allow for equilibrium binding.
-
-
Photoactivation:
-
Place the 96-well plate on ice, approximately 10 cm below the 350 nm UV light source.
-
Irradiate the samples for a predetermined time (e.g., 15-30 minutes). Ensure consistent distance and irradiation time across all samples. A control plate should be kept in the dark under the same conditions.
-
-
Washing and Removal of Unbound Ligand:
-
Following irradiation, wash the membranes multiple times with ice-cold assay buffer to remove any unbound this compound. This is typically done by repeated centrifugation and resuspension of the membrane pellet.
-
-
Assessment of Irreversible Binding:
-
To confirm irreversible binding, perform a radioligand competition binding assay using the washed membranes.
-
Incubate the photo-labeled membranes with a saturating concentration of a radiolabeled antagonist (e.g., [³H]NMS).
-
Measure the bound radioactivity using a scintillation counter.
-
A significant reduction in radioligand binding in the this compound-treated and irradiated samples compared to controls indicates successful irreversible binding.
-
Signaling Pathway and Experimental Workflow
M1 Muscarinic Acetylcholine Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the M1 muscarinic acetylcholine receptor, which is allosterically modulated by this compound.
Caption: M1 mAChR signaling pathway activated by acetylcholine and allosterically modulated by this compound.
Experimental Workflow for this compound Photoactivation
The diagram below outlines the key steps in a typical in vitro experiment using this compound.
Caption: Experimental workflow for photoaffinity labeling of M1 mAChR with this compound.
References
Application Notes and Protocols for MIPS1455 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MIPS1455 is a novel photoactivatable allosteric modulator of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1][2] As a research tool, it offers the potential for precise spatiotemporal control of M1 mAChR activity in vivo, enabling detailed investigation of the receptor's role in various physiological and pathological processes. These application notes provide an overview of the M1 mAChR signaling pathway, general protocols for the administration of photoactivatable compounds in animal models, and templates for data collection.
Disclaimer: To date, specific dosage and administration protocols for this compound in animal models have not been published in peer-reviewed literature. The following protocols are general guidelines for the use of photoactivatable compounds in vivo and should be adapted based on preliminary dose-finding and toxicology studies.
M1 Muscarinic Acetylcholine Receptor Signaling Pathway
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[3][4] Upon binding of an agonist, such as acetylcholine or a positive allosteric modulator like activated this compound, the receptor undergoes a conformational change, leading to the activation of the Gq protein. The activated Gαq subunit, in turn, stimulates phospholipase C (PLC).[1][5]
PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][5][6] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[1][6] The resulting increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.[5][7]
Data Presentation
The following table template is provided for the systematic recording of quantitative data from in vivo studies with this compound.
| Animal Model | Strain | Sex | Age (weeks) | Weight (g) |
| Mouse | C57BL/6 | M | 8 | 25 |
| Rat | Sprague-Dawley | F | 10 | 250 |
| Compound | Vehicle | Dose (mg/kg) | Route of Administration | Volume (µL) |
| This compound | 10% DMSO in Saline | 1, 5, 10 | Intravenous | 100 |
| This compound | 10% DMSO in Saline | 5, 10, 20 | Intraperitoneal | 200 |
| Photoactivation Parameter | Wavelength (nm) | Power Density (mW/mm²) | Duration (s) | Light Source |
| Blue Light | 405 | 10 | 60 | LED/Laser |
| Outcome Measure | Assay | Time Point | Result |
| Target Engagement | Autoradiography | 1 hr post-activation | TBD |
| Pharmacodynamic Effect | Behavioral Test | 30 min post-activation | TBD |
| Pharmacokinetics | Plasma Concentration | Multiple | TBD |
Experimental Protocols
General Experimental Workflow for In Vivo Photoactivation
The following diagram outlines a general workflow for conducting in vivo experiments with a photoactivatable compound like this compound.
Protocol 1: Intravenous Administration and Photoactivation in Mice
1. Animal Models:
-
Adult male or female mice (e.g., C57BL/6), 8-12 weeks old.
-
Animals should be housed under standard conditions with ad libitum access to food and water.
2. Compound Preparation:
-
Dissolve this compound in a vehicle suitable for intravenous injection, such as a solution of 10% DMSO in sterile saline.
-
The final concentration should be calculated based on the desired dose and a standard injection volume (e.g., 5-10 mL/kg).
-
Prepare fresh on the day of the experiment and protect from light.
3. Administration:
-
Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).
-
Administer the this compound solution via the tail vein.
4. Photoactivation:
-
Following a predetermined distribution phase (e.g., 15-30 minutes), immobilize the anesthetized animal in a stereotaxic frame if targeting the brain.
-
Deliver light of the appropriate wavelength (e.g., 405 nm) to the target tissue using a fiber-optic coupled laser or LED.
-
The power density and duration of light exposure should be optimized to ensure activation of this compound without causing tissue damage.
5. Post-Activation Monitoring and Analysis:
-
Monitor the animal for any adverse effects.
-
At the desired time points post-activation, perform behavioral assays or euthanize the animal for tissue collection and subsequent biochemical or histological analysis.
Protocol 2: Intraperitoneal Administration and Photoactivation in Rats
1. Animal Models:
-
Adult male or female rats (e.g., Sprague-Dawley), 10-14 weeks old.
-
Acclimatize animals to handling and injection procedures.
2. Compound Preparation:
-
Prepare the this compound solution as described for mice, adjusting the concentration for the larger injection volume in rats (e.g., 1-2 mL/kg). Protect from light.
3. Administration:
-
Briefly restrain the rat and administer the this compound solution via intraperitoneal (IP) injection in the lower abdominal quadrant.
4. Photoactivation:
-
After a suitable distribution period (e.g., 30-60 minutes), anesthetize the rat.
-
Expose the target organ or tissue to light of the appropriate wavelength. For deep tissues, surgical intervention may be necessary to allow for direct illumination.
5. Post-Activation Monitoring and Analysis:
-
Closely monitor the animal's recovery from anesthesia and for any signs of distress.
-
Conduct planned behavioral or physiological measurements.
-
Collect tissues at the end of the experiment for further analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. M1 muscarinic receptor signaling in mouse hippocampus and cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 5. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 7. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
Application Notes and Protocols for Calcium Imaging Assays with MIPS1455
For Researchers, Scientists, and Drug Development Professionals
Introduction
MIPS1455 is a novel, light-activated allosteric modulator of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1] As a Gq-coupled receptor, the activation of the M1 mAChR initiates a signaling cascade that results in the mobilization of intracellular calcium. This makes calcium imaging a powerful and direct method to study the pharmacological activity of this compound. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in cell-based calcium imaging assays, a critical tool for high-throughput screening and mechanistic studies in drug discovery.
The unique photo-activatable nature of this compound offers precise spatiotemporal control over receptor activation, minimizing off-target effects and enabling novel experimental designs. This document outlines the necessary materials, experimental procedures, and data analysis techniques to successfully implement and interpret calcium imaging assays with this compound.
Mechanism of Action and Signaling Pathway
This compound acts as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor. Upon activation by a specific wavelength of light, this compound potentiates the receptor's response to the endogenous ligand, acetylcholine, or can act as a direct agonist at higher concentrations. The M1 receptor is coupled to the Gq/11 family of G proteins. Activation of the Gq/11 pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+) into the cytoplasm. This transient increase in cytosolic calcium is the signal detected in calcium imaging assays.
This compound Signaling Pathway
Quantitative Data Summary
The following table summarizes representative quantitative data obtained from a typical calcium imaging assay with this compound in HEK293 cells stably expressing the human M1 muscarinic receptor. These values should be considered as examples and may vary depending on the specific cell line, experimental conditions, and instrumentation.
| Parameter | Representative Value | Description |
| EC50 | 50 - 200 nM | The concentration of this compound that elicits a half-maximal calcium response upon light activation. |
| Signal-to-Background (S/B) Ratio | 5 - 15 | The ratio of the maximum fluorescence signal in the presence of activated this compound to the baseline fluorescence. |
| Z'-Factor | ≥ 0.5 | A statistical parameter indicating the robustness of the assay for high-throughput screening. A value ≥ 0.5 is considered excellent. |
| Optimal Cell Seeding Density | 40,000 - 60,000 cells/well | The recommended cell density for a 96-well plate to achieve a confluent monolayer. |
| Calcium Indicator Dye | Fluo-4 AM or Cal-520 AM | Commonly used green fluorescent calcium indicators with high signal-to-noise ratios. |
| Light Activation Wavelength | To be determined based on this compound specifications | The specific wavelength of light required to activate this compound. |
Experimental Protocols
Materials and Reagents
-
HEK293 cells stably expressing the human M1 muscarinic receptor
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Black, clear-bottom 96-well microplates
-
This compound
-
Fluo-4 AM or Cal-520 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
Experimental Workflow
References
Application Notes and Protocols for Electrophysiology Recording with MIPS1455 Photoactivation
For Researchers, Scientists, and Drug Development Professionals
Introduction
MIPS1455 is a novel photoactivatable allosteric modulator of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), a Gq-coupled G protein-coupled receptor (GPCR). This property allows for precise spatiotemporal control of M1 receptor activity, making this compound a valuable tool for dissecting the role of M1 signaling in neuronal circuits and for the development of novel therapeutics targeting cognitive and neurological disorders. These application notes provide a comprehensive overview of the use of this compound in electrophysiological studies, including its mechanism of action, protocols for its application in brain slice recordings, and expected outcomes.
The M1 receptor is predominantly expressed in the central nervous system, including the hippocampus and cortex, where it plays a critical role in learning, memory, and synaptic plasticity. Upon activation, the M1 receptor couples to Gq/11 proteins, initiating a signaling cascade that involves the activation of phospholipase C (PLC). PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). This leads to an increase in intracellular calcium levels and the activation of protein kinase C (PKC), ultimately modulating neuronal excitability, typically through the inhibition of potassium channels and enhancement of synaptic transmission.
Photoactivation of this compound provides a significant advantage over traditional pharmacological methods by enabling researchers to control M1 receptor activity with high temporal and spatial resolution. This is particularly useful for studying the precise timing and location of M1 receptor-mediated effects on neuronal function.
Signaling Pathway of M1 Muscarinic Acetylcholine Receptor Activation
The photoactivation of this compound potentiates the M1 muscarinic acetylcholine receptor, which is coupled to the Gq signaling pathway. The following diagram illustrates the key steps in this cascade.
Caption: M1 Receptor Signaling Pathway
Experimental Workflow for Electrophysiology with this compound Photoactivation
The following diagram outlines the general workflow for conducting an electrophysiology experiment using this compound in acute brain slices.
Caption: Electrophysiology Workflow
Quantitative Data Summary
The following tables summarize the expected quantitative data from electrophysiological recordings with this compound photoactivation. Note: Specific values for this compound are not yet extensively published. The data presented here are illustrative examples based on the known effects of M1 receptor activation and should be replaced with experimentally derived values.
Table 1: this compound Photoactivation Parameters (Illustrative)
| Parameter | Value | Notes |
| This compound Concentration | 1-10 µM | Optimal concentration should be determined empirically. |
| Light Wavelength | 380-420 nm | Based on typical uncaging compounds. |
| Light Intensity | 5-15 mW/mm² | To be optimized for the specific setup and preparation. |
| Light Duration | 100-500 ms | Dependent on the desired duration of M1 activation. |
| Perfusion Rate | 2-4 mL/min | Standard for brain slice recordings. |
Table 2: Electrophysiological Effects of this compound Photoactivation in Pyramidal Neurons (Illustrative)
| Parameter | Baseline (Pre-Photoactivation) | Post-Photoactivation | % Change |
| Resting Membrane Potential | -65 ± 2 mV | -58 ± 3 mV | ~11% depolarization |
| Action Potential Firing Rate | 1.2 ± 0.3 Hz | 5.8 ± 1.1 Hz | ~383% increase |
| sEPSC Frequency | 2.5 ± 0.5 Hz | 7.1 ± 1.2 Hz | ~184% increase |
| sEPSC Amplitude | 15.3 ± 2.1 pA | 16.1 ± 2.3 pA | No significant change |
Experimental Protocols
Protocol 1: Acute Brain Slice Preparation
This protocol describes the preparation of acute brain slices from rodents for electrophysiological recordings.
Materials:
-
Rodent (e.g., mouse or rat)
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibrating microtome (vibratome)
-
Carbogen gas (95% O₂, 5% CO₂)
-
Sucrose-based cutting solution (chilled to 4°C and carbogenated)
-
Artificial cerebrospinal fluid (aCSF) (warmed to 32-34°C and carbogenated)
-
Recovery chamber
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold, carbogenated sucrose-based cutting solution.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold cutting solution.
-
Mount the brain onto the vibratome stage and prepare coronal or sagittal slices (typically 300-400 µm thick) in the ice-cold, carbogenated cutting solution.
-
Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until use.
Protocol 2: Electrophysiological Recording and this compound Photoactivation
This protocol details the procedure for whole-cell patch-clamp recordings from neurons in acute brain slices and the photoactivation of this compound.
Materials:
-
Prepared acute brain slices
-
This compound stock solution (in DMSO)
-
aCSF
-
Patch-clamp rig with an upright microscope, micromanipulators, amplifier, and data acquisition system
-
Light source for photoactivation (e.g., LED or laser) coupled to the microscope
-
Borosilicate glass capillaries for patch pipettes
-
Intracellular solution
Procedure:
-
Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF.
-
Add this compound to the perfusion aCSF to the desired final concentration (e.g., 5 µM). Allow the slice to incubate in the this compound-containing aCSF for at least 10-15 minutes before recording.
-
Identify the target neuron (e.g., a pyramidal neuron in the hippocampus or cortex) using infrared differential interference contrast (IR-DIC) microscopy.
-
Pull a patch pipette with a resistance of 3-6 MΩ and fill it with the appropriate intracellular solution.
-
Establish a giga-ohm seal and obtain a whole-cell patch-clamp configuration.
-
Record baseline neuronal activity in current-clamp or voltage-clamp mode for a stable period (e.g., 5-10 minutes).
-
Deliver a light pulse of the appropriate wavelength, intensity, and duration to the area of the recorded neuron to photoactivate this compound.
-
Record the changes in neuronal activity immediately following and for a sustained period after the light pulse.
-
Wash out this compound by perfusing with drug-free aCSF to observe the reversal of the effects.
Disclaimer
The quantitative data and specific photoactivation parameters provided in these application notes are illustrative and based on general principles of M1 receptor pharmacology and photopharmacology. The optimal experimental conditions for this compound should be determined empirically. Researchers are encouraged to consult the primary literature for the most up-to-date information and to perform pilot experiments to establish the ideal parameters for their specific experimental setup and biological preparation.
Application of microRNA-455-3p in Alzheimer's Disease Research
Note: Initial searches for "MIPS1455" did not yield relevant results in the context of Alzheimer's disease research. The information presented here pertains to microRNA-455-3p (miR-455-3p) , which is a key molecule in Alzheimer's research and may be the intended subject of the query.
Application Notes
MicroRNA-455-3p (miR-455-3p) has emerged as a significant molecule in the study of Alzheimer's disease (AD). Research indicates its potential both as a peripheral biomarker for disease diagnosis and as a therapeutic target.[1][2] Encoded by the COL27A1 gene on human chromosome 9, miR-455 has been implicated in various biological processes and diseases.[1]
Recent studies have discovered the relevance of miR-455-3p in AD, noting its elevated levels in serum samples of AD patients compared to individuals with mild cognitive impairment (MCI) and healthy controls.[1] This upregulation has been further validated in various AD-related samples, including postmortem brains, fibroblasts, B-lymphocytes, and cerebrospinal fluid, suggesting its strong potential as a biomarker.[1][2]
Mechanistically, miR-455-3p has been shown to modulate the levels of amyloid-β protein precursor (AβPP) and its product, amyloid-β (Aβ), which are central to the pathology of Alzheimer's disease.[1] A luciferase reporter assay has confirmed that AβPP is a direct target of miR-455-3p.[1] Studies in mouse neuroblastoma cells have revealed a protective role for miR-455-3p against Aβ-induced toxicity, where it appears to enhance cell survival and lifespan.[1] Furthermore, elevated levels of miR-455-3p are associated with reduced Aβ toxicity, enhanced mitochondrial biogenesis, improved synaptic activity, and the maintenance of healthy mitochondrial dynamics.[1] These findings collectively suggest that targeting miR-455-3p could be a viable therapeutic strategy for Alzheimer's disease.
Quantitative Data Summary
The following table summarizes the observed expression changes of miR-455-3p in various Alzheimer's disease-related samples.
| Sample Type | Comparison Group(s) | Observation | Significance | Reference |
| Serum | AD vs. MCI and Healthy Controls | Upregulated in AD | Significant | [1] |
| Postmortem Brains | AD vs. Healthy Controls | Upregulated in AD | P = 0.0002 | [2] |
| AD Fibroblasts | Familial and Sporadic AD vs. Controls | Upregulated in AD | - | [2] |
| AD B-Lymphocytes | Familial and Sporadic AD vs. Controls | Upregulated in AD | - | [2] |
| AD Cell Lines | - | Upregulated | - | [2] |
| AD Mouse Models | - | Upregulated | - | [2] |
Experimental Protocols
1. Quantification of miR-455-3p Expression by Real-Time Reverse-Transcriptase PCR (RT-PCR)
This protocol describes the measurement of miR-455-3p expression levels from biological samples such as serum, brain tissue, fibroblasts, and B-lymphocytes.
Materials:
-
Total RNA extraction kit (e.g., TRIzol, mirVana miRNA Isolation Kit)
-
Spectrophotometer (e.g., NanoDrop) for RNA quantification
-
Reverse Transcription kit with miRNA-specific primers
-
Real-time PCR system
-
SYBR Green or TaqMan-based qPCR master mix
-
Specific primers for hsa-miR-455-3p and a reference small RNA (e.g., U6 snRNA)
Procedure:
-
RNA Extraction:
-
Extract total RNA from the sample (e.g., 200 µL of serum, 50-100 mg of brain tissue, or 1x10^6 cells) following the manufacturer's protocol for your chosen RNA extraction kit.
-
Elute the RNA in nuclease-free water.
-
-
RNA Quantification and Quality Control:
-
Measure the concentration and purity of the extracted RNA using a spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure.
-
Assess RNA integrity using gel electrophoresis if necessary.
-
-
Reverse Transcription (RT):
-
Synthesize cDNA from the total RNA using a miRNA-specific reverse transcription kit.
-
Use a specific stem-loop RT primer for miR-455-3p and the reference small RNA.
-
Typically, incubate the reaction at 16°C for 30 minutes, followed by 42°C for 30 minutes, and then inactivate the enzyme at 85°C for 5 minutes.
-
-
Real-Time PCR (qPCR):
-
Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and specific forward and reverse primers for miR-455-3p or the reference RNA.
-
Perform the qPCR on a real-time PCR system with a standard cycling protocol:
-
Initial denaturation at 95°C for 10 minutes.
-
40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 60 seconds.
-
-
Generate a dissociation curve (melt curve) to verify the specificity of the amplification product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for miR-455-3p and the reference RNA in each sample.
-
Calculate the relative expression of miR-455-3p using the 2^-ΔΔCt method, normalizing to the reference RNA and comparing to a control group.
-
2. Luciferase Reporter Assay for AβPP Targeting by miR-455-3p
This protocol is designed to validate the direct interaction between miR-455-3p and the 3' UTR of the Amyloid-β Precursor Protein (AβPP) mRNA.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Luciferase reporter vector (e.g., pMIR-REPORT)
-
Expression vector for miR-455-3p (or miR-455-3p mimic) and a negative control miRNA
-
Lipofectamine 2000 or other transfection reagent
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Vector Construction:
-
Clone the 3' UTR of the human AβPP gene containing the predicted miR-455-3p binding site into the luciferase reporter vector, downstream of the luciferase gene.
-
As a control, create a mutant version of the AβPP 3' UTR with mutations in the miR-455-3p seed region binding site.
-
-
Cell Culture and Transfection:
-
Seed HEK293T cells in 24-well plates and grow to 70-80% confluency.
-
Co-transfect the cells with:
-
The luciferase reporter vector (either wild-type or mutant AβPP 3' UTR).
-
The miR-455-3p expression vector or a negative control miRNA vector.
-
A Renilla luciferase vector for normalization of transfection efficiency.
-
-
Use a suitable transfection reagent according to the manufacturer's instructions.
-
-
Luciferase Assay:
-
After 24-48 hours of incubation, lyse the cells.
-
Measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Compare the relative luciferase activity in cells co-transfected with the miR-455-3p vector to that of the negative control. A significant reduction in luciferase activity in the presence of miR-455-3p for the wild-type AβPP 3' UTR (but not the mutant) confirms direct targeting.
-
Visualizations
Caption: Signaling pathway of miR-455-3p in Alzheimer's disease.
Caption: Workflow for quantifying miR-455-3p expression.
References
Application Notes and Protocols for Studying Synaptic Plasticity with MIPS1455
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. The M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR) has been identified as a key modulator of synaptic plasticity in various brain regions, including the hippocampus and nucleus accumbens.[1][2][3][4][5][6] Activation of M1 mAChRs can influence both long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory.[1][2][3]
MIPS1455 is a novel photoactivatable allosteric ligand for the M1 muscarinic acetylcholine receptor. Its unique property of being activated by light allows for precise spatiotemporal control of M1 mAChR activation, offering an unprecedented tool to dissect the intricate role of these receptors in synaptic plasticity. This document provides detailed application notes and protocols for utilizing this compound to study M1 mAChR-mediated synaptic plasticity.
This compound: A Tool for Precise Control of M1 Receptor Activity
This compound's photoactivatable nature overcomes the limitations of traditional pharmacological agents, which lack spatial and temporal specificity. By delivering light to a specific brain region, or even a single synapse, researchers can activate M1 mAChRs on demand, enabling the investigation of their role in specific neural circuits and during defined behavioral states.
Key Applications of this compound in Synaptic Plasticity Research
-
Induction of LTP and LTD: Investigate the causal role of M1 mAChR activation in the induction and modulation of LTP and LTD in various brain slices (e.g., hippocampus, prefrontal cortex, nucleus accumbens).
-
Circuit-Specific Modulation: Dissect the role of M1 mAChRs in specific neural pathways by restricting light activation to defined presynaptic or postsynaptic compartments.
-
Behavioral Correlation: Combine photostimulation with behavioral paradigms to explore the link between M1 mAChR-mediated synaptic plasticity and learning and memory processes in vivo.
-
Drug Discovery: Screen for novel compounds that modulate M1 mAChR-dependent synaptic plasticity with high precision.
Signaling Pathways
M1 muscarinic acetylcholine receptors are G-protein coupled receptors that primarily signal through the Gq/11 pathway.[6] Upon activation, this pathway initiates a cascade of intracellular events that can modulate synaptic strength.
M1 mAChR signaling cascade initiated by photoactivated this compound.
Experimental Protocols
The following are generalized protocols that can be adapted for specific experimental needs.
Protocol 1: Induction of M1 mAChR-Dependent LTP in Hippocampal Slices
This protocol describes how to induce and measure LTP in rodent hippocampal slices using this compound.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Rodent hippocampal slices (e.g., from rat or mouse)
-
Electrophysiology rig with perfusion system and temperature control
-
Stimulating and recording electrodes
-
Light source for photoactivation (e.g., LED, laser) coupled to the microscope
Procedure:
-
Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from a rodent brain and allow them to recover in oxygenated aCSF for at least 1 hour.
-
Electrophysiology Setup: Transfer a slice to the recording chamber and perfuse with aCSF at 30-32°C. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Record stable baseline fEPSPs for at least 20 minutes by delivering single pulses every 30 seconds.
-
This compound Application: Perfuse the slice with aCSF containing this compound at a predetermined concentration (e.g., 1-10 µM) for 10-15 minutes in the dark.
-
Photoactivation and Tetanic Stimulation:
-
Deliver a high-frequency stimulation (HFS) protocol (e.g., 100 Hz for 1 second) to the Schaffer collaterals to induce LTP.
-
Simultaneously with the HFS, deliver a pulse of light (e.g., 405 nm) to the CA1 region to photoactivate this compound. The duration and intensity of the light pulse should be optimized.
-
-
Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes after the HFS and photoactivation to monitor the potentiation of the synaptic response.
-
Data Analysis: Normalize the fEPSP slope to the baseline and plot the time course of the change. Compare the magnitude of LTP in the presence and absence of this compound photoactivation.
Experimental workflow for M1 mAChR-dependent LTP induction.
Protocol 2: Investigating M1 mAChR-Mediated LTD in the Nucleus Accumbens
This protocol is designed to study the role of M1 mAChR activation in inducing LTD in the nucleus accumbens.
Materials:
-
This compound
-
aCSF
-
Rodent nucleus accumbens slices
-
Electrophysiology rig
-
Light source for photoactivation
Procedure:
-
Slice Preparation: Prepare coronal slices containing the nucleus accumbens.
-
Electrophysiology Setup: Place stimulating and recording electrodes in the appropriate locations within the nucleus accumbens core.
-
Baseline Recording: Record a stable baseline of fEPSPs for 20 minutes.
-
This compound Application: Perfuse with this compound in the dark.
-
LTD Induction:
-
Deliver a low-frequency stimulation (LFS) protocol (e.g., 1 Hz for 15 minutes).
-
During the LFS, deliver a controlled light pulse to activate this compound.
-
-
Post-Induction Recording: Record fEPSPs for at least 60 minutes following the induction protocol.
-
Data Analysis: Analyze the change in fEPSP slope over time to quantify the magnitude of LTD.
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: Effect of this compound Photoactivation on Hippocampal LTP
| Experimental Group | N (slices) | Baseline fEPSP Slope (mV/ms) | fEPSP Slope 60 min post-HFS (% of baseline) |
| Control (HFS only) | 8 | 0.52 ± 0.04 | 155 ± 8% |
| This compound + HFS (no light) | 8 | 0.55 ± 0.05 | 152 ± 7% |
| This compound + HFS + Light | 8 | 0.53 ± 0.06 | 210 ± 12%* |
*p < 0.05 compared to control and no light groups. Data are presented as mean ± SEM.
Table 2: M1 mAChR-Mediated LTD in the Nucleus Accumbens
| Experimental Group | N (slices) | Baseline fEPSP Slope (mV/ms) | fEPSP Slope 60 min post-LFS (% of baseline) |
| Control (LFS only) | 7 | 0.48 ± 0.03 | 95 ± 5% |
| This compound + LFS (no light) | 7 | 0.50 ± 0.04 | 93 ± 6% |
| This compound + LFS + Light | 7 | 0.49 ± 0.05 | 65 ± 8%* |
*p < 0.05 compared to control and no light groups. Data are presented as mean ± SEM.
Conclusion
This compound represents a powerful tool for elucidating the precise role of M1 muscarinic acetylcholine receptors in synaptic plasticity. The ability to control M1 mAChR activation with light provides an unparalleled level of experimental control, enabling researchers to address fundamental questions about the molecular and cellular mechanisms of learning and memory. The protocols and guidelines presented here offer a starting point for incorporating this compound into studies of synaptic plasticity and related neurological functions.
References
- 1. Muscarinic M1 Receptor Modulation of Synaptic Plasticity in Nucleus Accumbens of Wild-Type and Fragile X Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of synaptic plasticity by physiological activation of M1 muscarinic acetylcholine receptors in the mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of Muscarinic M1 Acetylcholine Receptors Induces Long-Term Potentiation in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of Synaptic Plasticity by Physiological Activation of M1 Muscarinic Acetylcholine Receptors in the Mouse Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. portlandpress.com [portlandpress.com]
Application Notes and Protocols for Brain Tissue Delivery of Novel Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The effective delivery of therapeutic agents to brain tissue is a significant challenge in the development of treatments for central nervous system (CNS) disorders. The blood-brain barrier (BBB) presents a formidable obstacle, restricting the passage of most systemically administered drugs.[1][2][3] This document provides a detailed overview of various delivery methods applicable to novel small molecule inhibitors, such as a hypothetical MIPS1455-like compound, for accessing brain tissue. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Delivery Methods Overview
Several strategies exist to deliver small molecules to the brain, each with its own advantages and limitations. These can be broadly categorized into systemic and local delivery routes.
-
Systemic Delivery: These methods involve administering the compound peripherally, relying on its ability to cross the BBB to reach the brain.
-
Intravenous (IV) Injection: A common route that introduces the compound directly into the bloodstream.[1] Its success is highly dependent on the molecule's physicochemical properties, such as lipid solubility and molecular weight, that facilitate crossing the BBB.[1][4]
-
Intranasal (IN) Administration: A non-invasive method that can bypass the BBB by utilizing the olfactory and trigeminal nerve pathways to deliver drugs directly to the CNS.[5][6]
-
-
Local Delivery: These invasive techniques bypass the BBB altogether by administering the compound directly into the CNS.
-
Intracerebroventricular (ICV) Injection: Involves injecting the compound into the cerebral ventricles, allowing it to circulate within the cerebrospinal fluid (CSF).[7]
-
Intraparenchymal (IPa) Injection: The most direct method, involving injection of the compound directly into a specific brain region.[7]
-
Quantitative Data Summary
The choice of delivery method significantly impacts the pharmacokinetic profile of a compound in the brain. The following table summarizes key quantitative parameters for different delivery routes based on preclinical studies with various small molecules.
| Delivery Method | Compound Type | Animal Model | Brain/Plasma Ratio (AUC) | Peak Concentration (Cmax) in Brain | Time to Peak (Tmax) in Brain | Reference Compound(s) |
| Intravenous (IV) | Small Molecule | Mouse | ~0.1 - 1.0 | Variable | Minutes to Hours | Mianserin[8], Coptisine[9] |
| Intranasal (IN) | Small Molecule | Mouse | >1.0 (in olfactory bulb) | High in specific regions | Minutes to Hours | Verapamil, Diazepam[10] |
| Intracerebroventricular (ICV) | Small Molecule | Rat | N/A (Direct CNS) | High in CSF | Minutes | Acetaminophen[11] |
| Intraparenchymal (IPa) | Gene Vector | Mouse | N/A (Direct Tissue) | High at injection site | Minutes | AAV[7] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility. The following are example protocols for delivering a novel small molecule inhibitor to brain tissue in a rodent model.
Protocol 1: Intravenous (IV) Administration
Objective: To systemically deliver the compound and assess its ability to cross the blood-brain barrier.
Materials:
-
Novel small molecule inhibitor (e.g., "this compound-like compound")
-
Vehicle solution (e.g., saline, DMSO, cyclodextrin)
-
Syringes and needles (e.g., 27-30 gauge)
-
Animal model (e.g., adult C57BL/6 mouse)
-
Restraining device
Procedure:
-
Prepare the dosing solution by dissolving the compound in the appropriate vehicle to the desired concentration.
-
Weigh the animal to determine the correct injection volume.
-
Place the animal in a restraining device to immobilize it and expose the tail vein.
-
Swab the tail with 70% ethanol (B145695) to sterilize the injection site and improve vein visibility.
-
Carefully insert the needle into the lateral tail vein.
-
Slowly inject the dosing solution over a period of 30-60 seconds.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal for any adverse reactions.
-
At predetermined time points, collect blood and brain tissue for pharmacokinetic analysis.
Protocol 2: Intranasal (IN) Administration
Objective: To deliver the compound directly to the CNS via the nasal cavity, bypassing the BBB.
Materials:
-
Novel small molecule inhibitor
-
Formulation vehicle (e.g., saline, mucoadhesive gel)
-
Micropipette and tips
-
Animal model (e.g., adult Sprague-Dawley rat)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Prepare the nasal formulation of the compound.
-
Anesthetize the animal using isoflurane.
-
Place the animal in a supine position.
-
Using a micropipette, administer a small volume (e.g., 5-10 µL) of the formulation into one nostril, alternating between nostrils every few minutes to allow for absorption.
-
Keep the animal in a supine position for a few minutes post-administration to ensure the solution remains in the nasal cavity.
-
Monitor the animal during recovery from anesthesia.
-
Collect brain tissue at various time points to determine compound concentration in different brain regions.
Visualization of Pathways and Workflows
Signaling Pathways
The following diagram illustrates a hypothetical signaling pathway that a this compound-like compound might modulate. For instance, if the compound targets a kinase involved in neuroinflammation, it could interfere with pathways like the PI3K-Akt or TLR4/MyD88/NF-κB signaling cascades.[12][13]
References
- 1. Drug delivery to the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. Blood-Brain Barrier Dysfunction in CNS Disorders and Putative Therapeutic Targets: An Overview [pubmed.ncbi.nlm.nih.gov]
- 4. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-invasive intranasal administration route directly to the brain using dendrimer nanoplatforms: An opportunity to develop new CNS drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The nasal route for nose-to-brain drug delivery: advanced nasal formulations for CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Plasma and brain pharmacokinetics of mianserin after single and multiple dosing in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Brain Distribution and Metabolite Identification of Coptisine, a Protoberberine Alkaloid with Therapeutic Potential for CNS Disorders, in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of substrate uptake and distribution in murine brain after nasal instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Physiologically based pharmacokinetic modeling to investigate regional brain distribution kinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microglia-Mediated Neuroinflammation Through Phosphatidylinositol 3-Kinase Signaling Causes Cognitive Dysfunction | MDPI [mdpi.com]
- 13. Exercise Promotes Hippocampal Neurogenesis in T2DM Mice via Irisin/TLR4/MyD88/NF-κB-Mediated Neuroinflammation Pathway [mdpi.com]
Application Notes and Protocols for MIPS1455 Uncaging in Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
MIPS1455 is a novel photoactivatable allosteric ligand for the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1] This compound provides a powerful tool for the precise spatiotemporal control of M1 mAChR activation in neuronal cultures, enabling detailed studies of its role in neuronal signaling and plasticity. Upon photolysis with UV light, this compound is released from its inactive "caged" form and binds to an allosteric site on the M1 mAChR, potentiating the effects of acetylcholine and other orthosteric agonists. This application note provides a detailed protocol for the use of this compound in neuronal cultures, including recommended experimental parameters, methods for assessing neuronal responses, and an overview of the M1 mAChR signaling pathway.
M1 Muscarinic Acetylcholine Receptor Signaling Pathway
The M1 mAChR is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Upon activation, the following signaling cascade is initiated:
-
G-protein Activation: The activated M1 mAChR catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit dissociates and activates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 binds to IP3 receptors on the endoplasmic reticulum (ER), leading to the release of stored calcium (Ca2+) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC).
-
Downstream Effects: PKC and elevated intracellular Ca2+ levels modulate the activity of numerous downstream targets, including ion channels, transcription factors, and other enzymes, ultimately leading to changes in neuronal excitability, gene expression, and synaptic plasticity.
Experimental Protocols
Materials
-
Caged this compound
-
Neuronal cell culture (e.g., primary hippocampal or cortical neurons)
-
Culture medium and supplements
-
Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS)
-
UV light source (e.g., mercury arc lamp, UV laser, or UV-LED) with appropriate filters
-
Microscope with objectives suitable for live-cell imaging
-
Electrophysiology setup (for patch-clamp recordings)
-
Calcium imaging system with a suitable fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM)
Protocol for this compound Uncaging and Neuronal Response Assessment
This protocol outlines the general steps for this compound uncaging in neuronal cultures and subsequent measurement of neuronal activity through calcium imaging and electrophysiology.
1. Preparation of Neuronal Cultures:
-
Plate primary neurons on glass-bottom dishes or coverslips suitable for high-resolution imaging and electrophysiology.
-
Maintain cultures in a humidified incubator at 37°C and 5% CO2.
-
Experiments are typically performed on mature neurons (e.g., 10-14 days in vitro).
2. Preparation of Caged this compound Solution:
-
Prepare a stock solution of caged this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution to the desired final concentration in a balanced salt solution. It is recommended to perform a concentration-response curve to determine the optimal concentration for your specific cell type and experimental conditions. A starting concentration range of 1-10 µM is suggested.
-
Crucially, protect the caged this compound solution from light at all times to prevent premature uncaging.
3. Loading of Calcium Indicator (for Calcium Imaging):
-
If performing calcium imaging, incubate the neuronal cultures with a fluorescent calcium indicator (e.g., 2-5 µM Fluo-4 AM) in a balanced salt solution for 30-45 minutes at 37°C.
-
Wash the cells with a fresh balanced salt solution to remove excess dye and allow for de-esterification of the AM ester for at least 15 minutes before imaging.
4. Application of Caged this compound:
-
Replace the culture medium with the prepared this compound solution.
-
Allow the compound to equilibrate for at least 5-10 minutes before starting the experiment.
5. Baseline Data Acquisition:
-
For Calcium Imaging: Acquire baseline fluorescence images for 1-2 minutes to establish a stable baseline of intracellular calcium levels.
-
For Electrophysiology: Obtain a stable whole-cell patch-clamp recording and record baseline neuronal activity (e.g., resting membrane potential, spontaneous firing rate) for several minutes.
6. UV Photolysis (Uncaging):
-
Deliver a brief pulse of UV light to the region of interest using a suitable light source.
-
The optimal wavelength, duration, and intensity of the UV light will need to be empirically determined. A starting point for UV-A light is in the range of 350-380 nm.
-
The duration of the light pulse can range from milliseconds to seconds, depending on the light intensity and the desired concentration of uncaged this compound.
7. Post-Uncaging Data Acquisition:
-
For Calcium Imaging: Immediately after the UV flash, acquire a time-lapse series of fluorescence images to capture the resulting calcium transient.
-
For Electrophysiology: Continuously record the neuronal membrane potential and firing activity following uncaging to observe changes in excitability.
8. Data Analysis:
-
Calcium Imaging:
-
Measure the change in fluorescence intensity over time (ΔF/F0), where F is the fluorescence at a given time point and F0 is the baseline fluorescence.
-
Quantify the peak amplitude, rise time, and decay time of the calcium transient.
-
-
Electrophysiology:
-
Measure changes in the resting membrane potential.
-
Quantify changes in the neuronal firing rate (e.g., spikes per second).
-
Analyze changes in action potential waveform, if any.
-
Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data obtained from this compound uncaging experiments. Specific values will need to be determined experimentally.
Table 1: this compound Uncaging Parameters
| Parameter | Recommended Range | Notes |
| This compound Concentration | 1 - 10 µM | Optimal concentration should be determined empirically. |
| Uncaging Wavelength | 350 - 380 nm (UV-A) | |
| Light Pulse Duration | 100 ms (B15284909) - 2 s | Adjust based on light intensity and desired effect. |
| Light Intensity | Variable | Should be sufficient to uncage the compound without causing photodamage. |
Table 2: Expected Neuronal Responses to this compound Uncaging
| Measurement | Expected Outcome | Quantitative Metric |
| Calcium Imaging | ||
| Intracellular Ca2+ | Increase | Peak ΔF/F0 |
| Rise Time (10-90% of peak) | ||
| Decay Time (time to 50% of peak) | ||
| Electrophysiology | ||
| Membrane Potential | Depolarization | Change in Vm (mV) |
| Firing Rate | Increase | Change in Firing Rate (Hz) |
Troubleshooting
-
No response to uncaging:
-
Verify the integrity of the caged this compound (ensure it has been protected from light).
-
Increase the concentration of this compound.
-
Increase the intensity or duration of the UV light pulse.
-
Confirm the expression and functionality of M1 mAChRs in your neuronal culture.
-
-
Cell death or phototoxicity:
-
Reduce the intensity or duration of the UV light pulse.
-
Use a longer wavelength of light if possible.
-
Ensure the culture medium is healthy and cells are not stressed before the experiment.
-
-
High background signal:
-
Ensure complete removal of the AM ester form of the calcium indicator.
-
Check for and minimize any light leaks in the experimental setup.
-
Conclusion
This compound offers an exciting opportunity to dissect the precise roles of M1 muscarinic acetylcholine receptors in neuronal function. By following the protocols outlined in these application notes and carefully optimizing experimental parameters, researchers can effectively utilize this photoactivatable compound to gain valuable insights into cholinergic signaling in the nervous system.
References
Application Notes and Protocols for MIPS1455 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MIPS1455 is a photoactivatable allosteric ligand for the M1 muscarinic acetylcholine (B1216132) receptor (M1R), a Gq-coupled receptor predominantly expressed in the central nervous system. Its unique property of forming an irreversible bond with the receptor upon photoactivation makes it a valuable tool for studying the allosteric binding pockets of the M1R. While specific high-throughput screening (HTS) campaigns detailing the use of this compound are not extensively documented in publicly available literature, its characteristics lend themselves to several potential HTS applications for the discovery of novel M1R allosteric modulators. These application notes provide a conceptual framework and detailed protocols for how this compound could be effectively utilized in HTS assays.
The primary signaling pathway of the M1 receptor involves its coupling to the Gq protein. Upon activation, Gq stimulates phospholipase Cβ (PLCβ), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). This increase in cytosolic calcium is a robust and measurable signal that is widely used in HTS for Gq-coupled receptors.
M1 Muscarinic Receptor Signaling Pathway
Caption: M1 Muscarinic Receptor Signaling Pathway.
Application 1: Competitive Binding Assay for Allosteric Modulators
In this application, this compound can be used as a photoactivatable tracer to identify compounds that bind to the same allosteric site. The irreversible nature of this compound binding upon UV exposure allows for a robust assay with a stable signal.
Experimental Workflow
Caption: Competitive Binding Assay Workflow.
Protocol: this compound Competitive Binding HTS Assay
1. Cell Culture and Plating:
-
Culture CHO-K1 or HEK293 cells stably expressing the human M1 muscarinic receptor in appropriate media.
-
Seed cells into 384-well, black, clear-bottom assay plates at a density of 10,000-20,000 cells per well.
-
Incubate for 24 hours at 37°C in 5% CO2.
2. Compound Addition:
-
Prepare a library of test compounds at a 100x concentration in DMSO.
-
Dilute the compounds in assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4) to a 10x concentration.
-
Add 5 µL of the 10x compound solution to the appropriate wells. For control wells, add 5 µL of assay buffer with 1% DMSO.
3. This compound Addition:
-
Prepare a 10x solution of this compound in assay buffer. The final concentration should be at its Kd value for the M1R allosteric site.
-
Add 5 µL of the 10x this compound solution to all wells.
4. Incubation:
-
Incubate the plate at room temperature for 30 minutes in the dark to allow for binding equilibrium.
5. Photoactivation:
-
Expose the plate to UV light (e.g., 365 nm) for 1-5 minutes to covalently link this compound to the receptor. The optimal exposure time should be determined empirically.
6. Washing:
-
Aspirate the medium from the wells.
-
Wash the cells three times with 100 µL of ice-cold assay buffer to remove unbound this compound and test compounds.
7. Signal Detection:
-
If this compound is fluorescently tagged, measure the fluorescence intensity using a plate reader (e.g., Excitation/Emission wavelengths appropriate for the fluorophore).
-
Alternatively, if a radiolabeled version of this compound is used, lyse the cells and measure radioactivity using a scintillation counter.
8. Data Analysis:
-
The signal in each well is inversely proportional to the binding affinity of the test compound for the allosteric site.
-
Calculate the percent inhibition for each compound relative to the control wells (this compound only) and wells with a known M1R allosteric binder (positive control).
-
Hits are identified as compounds that significantly reduce the this compound binding signal.
Data Presentation
| Compound ID | Concentration (µM) | Fluorescence Signal (RFU) | % Inhibition |
| Control | 0 | 50000 | 0 |
| Positive Ctrl | 10 | 15000 | 70 |
| Test Cmpd 1 | 10 | 48000 | 4 |
| Test Cmpd 2 | 10 | 25000 | 50 |
| ... | ... | ... | ... |
Application 2: Functional Calcium Mobilization Assay to Identify Allosteric Modulators
This assay identifies compounds that modulate the M1R response to its endogenous agonist, acetylcholine (ACh). This compound can be used to pharmacologically "silence" a portion of the receptors to potentially enhance the detection window for positive allosteric modulators (PAMs).
Experimental Workflow
Troubleshooting & Optimization
Technical Support Center: MIPS1455 Photoactivation
Welcome to the technical support center for MIPS1455, a photoactivatable allosteric modulator of the M1 muscarinic acetylcholine (B1216132) receptor. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters for successful photoactivation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a light-activated ligand that irreversibly binds to an allosteric site on the M1 muscarinic acetylcholine receptor.[1] In its inactive state, the compound has minimal effect on the receptor. Upon illumination with a specific wavelength of light, it undergoes a conformational change, leading to the modulation of the M1 receptor's activity. This allows for precise spatiotemporal control of M1 receptor signaling in experimental systems.
Q2: What is the primary signaling pathway activated by this compound?
Upon photoactivation, this compound modulates the M1 muscarinic receptor, which is predominantly coupled to the Gq alpha subunit of G-proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Q3: What are the recommended starting parameters for photoactivation?
Specific optimal parameters can be cell-type and experiment-dependent. However, based on similar photoswitchable allosteric modulators, the following are recommended as a starting point for optimization:
-
Activation Wavelength: Ultraviolet (UV) light in the range of 365-380 nm.
-
Deactivation Wavelength: Blue-green light in the range of 485-530 nm for reversible control, if using a photoswitchable analog.
-
Light Power Density: Start with a low intensity, around 1-5 mW/mm², and gradually increase as needed.
-
Exposure Duration: Begin with short pulses (milliseconds to seconds) and adjust based on the desired biological outcome and to minimize phototoxicity.
Q4: How can I confirm successful photoactivation of this compound?
Successful activation can be confirmed by measuring downstream effects of M1 receptor signaling. Common methods include:
-
Calcium Imaging: Measuring transient increases in intracellular calcium concentration using fluorescent indicators.
-
Electrophysiology: Recording changes in ion channel activity or membrane potential.
-
Biochemical Assays: Measuring the production of second messengers like IP3.
Q5: What are the potential causes of low photoactivation efficiency?
Several factors can contribute to low efficiency:
-
Suboptimal Light Parameters: Incorrect wavelength, insufficient light intensity, or inadequate exposure duration.
-
Compound Instability: Degradation of this compound in the experimental medium.
-
Cellular Health: Unhealthy or stressed cells may not respond robustly to receptor stimulation.
-
Incorrect Concentration: The concentration of this compound may be too low for effective receptor modulation.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound photoactivation experiments.
| Problem | Possible Cause | Recommended Solution |
| No observable cellular response after illumination. | 1. Incorrect Wavelength: The light source is not emitting at the optimal activation wavelength for this compound. 2. Insufficient Light Power: The light intensity reaching the sample is too low. 3. This compound Degradation: The compound may have degraded due to improper storage or prolonged exposure to ambient light. 4. Low this compound Concentration: The concentration of the compound is not sufficient to elicit a response. | 1. Verify the emission spectrum of your light source. Use a light source with a peak emission between 365-380 nm. 2. Measure the light power at the sample plane and increase it incrementally. 3. Prepare fresh solutions of this compound for each experiment and protect them from light. 4. Perform a dose-response curve to determine the optimal concentration for your cell type. |
| High cell death or signs of phototoxicity. | 1. Excessive Light Exposure: The light intensity or duration is too high, causing cellular damage. 2. UV-induced Damage: Prolonged exposure to UV light can be inherently phototoxic to cells. 3. Heat Generation: High-power light sources can cause localized heating of the sample. | 1. Reduce the light power density and/or the exposure duration. Use the minimum light exposure necessary to achieve the desired effect. 2. Use the lowest effective UV power and consider using a light source with a narrow bandwidth around the activation peak. 3. Ensure the sample is adequately cooled, especially during long-duration experiments. Use a perfusion system if necessary. |
| Inconsistent results between experiments. | 1. Fluctuations in Light Source Power: The output of the lamp or laser is not stable. 2. Variability in Cell Culture: Differences in cell density, passage number, or health can affect responsiveness. 3. Inconsistent this compound Preparation: Variations in the preparation of the compound solution. | 1. Allow the light source to warm up and stabilize before starting the experiment. Regularly check the power output. 2. Standardize cell culture protocols, including seeding density and passage number. Only use healthy, proliferating cells. 3. Prepare this compound solutions fresh for each experiment using a consistent protocol. |
Quantitative Data Summary
The following table summarizes the recommended starting parameters for this compound photoactivation. Note that these are starting points and should be optimized for your specific experimental setup.
| Parameter | Recommended Range | Notes |
| Activation Wavelength | 365 - 380 nm | Corresponds to the UV absorption peak for activation. |
| Deactivation Wavelength | 485 - 530 nm | For reversible deactivation of photoswitchable analogs. |
| Light Power Density | 1 - 10 mW/mm² | Start at the lower end of the range to minimize phototoxicity. |
| Exposure Duration | 100 ms (B15284909) - 5 s | Pulse duration can be adjusted based on the desired temporal resolution. |
| This compound Concentration | 1 - 10 µM | Optimal concentration is cell-type dependent. |
Experimental Protocols
Protocol 1: Basic Photoactivation of this compound in Cell Culture
-
Cell Preparation: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere and reach the desired confluency.
-
This compound Loading: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final working concentration in your cell culture medium. Protect the solution from light.
-
Incubation: Replace the existing medium with the this compound-containing medium and incubate the cells for the desired duration (e.g., 15-30 minutes) at 37°C and 5% CO2.
-
Photoactivation:
-
Mount the dish on a microscope equipped with a suitable UV light source (e.g., a 365 nm LED or a filtered mercury lamp).
-
Select the region of interest for activation.
-
Deliver a light pulse with the predetermined power density and duration.
-
-
Data Acquisition: Immediately after photoactivation, begin recording the cellular response (e.g., calcium imaging, electrophysiological recording).
Visualizations
Caption: M1 Muscarinic Receptor Signaling Pathway activated by this compound.
Caption: Experimental workflow for this compound photoactivation.
References
MIPS1455 Experimental Results: A Technical Support Center
Welcome to the technical support center for MIPS1455, a novel inhibitor of the PI3K/Akt/mTOR signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experimental results and to offer detailed protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an experimental small molecule inhibitor targeting the Phosphatidylinositol 3-kinase (PI3K) signaling pathway. This pathway is crucial in regulating cell growth, proliferation, survival, and metabolism.[1][2][3] In many cancers, the PI3K/Akt/mTOR pathway is overactive, promoting tumor development.[3][4] this compound is designed to block the activity of PI3K, thereby inhibiting the downstream signaling cascade involving Akt and the mammalian target of rapamycin (B549165) (mTOR).[1][5]
Q2: In which cancer cell lines is this compound expected to be most effective?
A2: The efficacy of this compound is likely to be highest in cancer cell lines with known activating mutations in the PI3K pathway (e.g., PIK3CA mutations) or loss of the tumor suppressor PTEN, which negatively regulates the pathway.[3][4][6] Cell lines with hyperactivation of upstream receptor tyrosine kinases (RTKs) may also exhibit sensitivity.[2][5] We recommend verifying the pathway's activation status in your chosen cell line.
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored as a solid at -20°C. For experimental use, prepare a stock solution in DMSO and store in aliquots at -80°C to minimize freeze-thaw cycles.
Q4: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?
A4: A standard cell viability assay measures the number of living cells at a specific endpoint. To distinguish between cell death (cytotoxicity) and inhibition of proliferation (cytostatic effects), you can perform additional assays.[7] These include cell counting at the beginning and end of the treatment period, assays for markers of cell death like lactate (B86563) dehydrogenase (LDH) release, or cell cycle analysis to identify cell cycle arrest.[7]
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Akt Phosphorylation in Western Blot
If you are not observing the expected decrease in phosphorylated Akt (p-Akt) at Ser473 or Thr308 upon this compound treatment, consider the following:
| Possible Cause | Recommended Solution |
| Rapid Dephosphorylation of Proteins | Immediately place cell samples on ice after harvesting.[8] Use pre-chilled buffers containing phosphatase inhibitors.[8][9] |
| Low Abundance of Phosphorylated Protein | Increase the amount of protein loaded onto the gel.[10][11] Consider immunoprecipitation to enrich for your protein of interest.[8] |
| Inappropriate Blocking Buffer | Avoid using milk as a blocking agent, as it contains the phosphoprotein casein, which can increase background.[8][9][12] Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.[8][9] |
| Suboptimal Antibody Dilution or Incubation Time | Optimize antibody concentrations and incubation times. Perform a titration of your primary antibody to find the optimal concentration. |
| Incorrect Buffer Composition | Use Tris-Buffered Saline with Tween-20 (TBST) for wash steps and antibody dilutions, as phosphate-buffered saline (PBS) can interfere with the detection of phosphoproteins.[11] |
Issue 2: High Variability in Cell Viability Assay Results
High variability between replicate wells can obscure the true effect of this compound. Here are some common causes and solutions:
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between plating each replicate.[13] |
| "Edge Effect" in Microplates | Avoid using the outer wells of the 96-well plate as they are prone to evaporation. Fill the peripheral wells with sterile media or PBS to maintain humidity.[13] |
| Precipitation of this compound in Culture Medium | Ensure this compound is fully dissolved in the culture medium. Visually inspect for any precipitate. If precipitation occurs at higher concentrations, consider using a lower final DMSO concentration. |
| Interference of this compound with Assay Reagents | To check for chemical interference, run a cell-free control where this compound is added to the media without cells. If a signal is detected, consider an alternative viability assay (e.g., CellTiter-Glo® if using MTT).[7] |
Issue 3: Inconsistent Tumor Growth in In Vivo Xenograft Models
In vivo experiments can be challenging due to biological variability. The following table addresses common issues:
| Possible Cause | Recommended Solution |
| Variable Tumor Take Rate and Growth | Ensure consistent cell number and viability for injection. Use a consistent injection technique and location. Consider using Matrigel to support initial tumor growth.[14] |
| Tumor Necrosis | Large tumors can develop necrotic cores, leading to variability in measurements. Monitor tumor growth closely and consider humane endpoints before significant necrosis occurs.[14] |
| Host Immune Response | Use severely immunocompromised mouse strains (e.g., NOD-scid-gamma (NSG)) to minimize rejection of human tumor xenografts.[15][16] |
| Small Sample Size | Most xenograft experiments use a small number of animals per group.[17] Increase the number of animals per group to achieve sufficient statistical power. |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated Akt (p-Akt)
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples on a 10% SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8][9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C, diluted in 5% BSA/TBST.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound.
Caption: A troubleshooting decision tree for common experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Challenges in the clinical development of PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 11. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 12. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Human Tumor Xenografts: The Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
MIPS-XXXX Technical Support Center: Investigating and Mitigating Potential Off-Target Effects
Disclaimer: The following information is provided for a hypothetical compound, MIPS-XXXX, a novel photoactivatable allosteric modulator of the M1 muscarinic acetylcholine (B1216132) receptor. As of December 2025, there is no publicly available data on the off-target effects or a detailed selectivity profile for the specific compound MIPS1455. This guide is intended to provide researchers with a general framework and best practices for identifying and mitigating potential off-target effects when working with a new chemical probe. All data, experimental results, and observations presented herein are illustrative and should not be considered as factual data for this compound.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a novel modulator like MIPS-XXXX?
A1: Off-target effects occur when a compound binds to and modulates the function of proteins other than its intended target (in this case, the M1 muscarinic receptor). For a novel research compound like MIPS-XXXX, uncharacterized off-target effects can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity. Identifying and understanding these effects is crucial for validating the compound as a specific tool for studying M1 receptor biology.
Q2: MIPS-XXXX is a photoactivatable ligand. Does this introduce unique potential for off-target effects?
A2: Yes. The photoactivation step, while offering precise temporal and spatial control, can introduce specific challenges. The unactivated ("caged") form of MIPS-XXXX might have its own distinct off-target profile. Furthermore, the photoreactive group, upon activation by light, could potentially react with unintended cellular components in proximity, leading to non-specific labeling or modulation. It is also important to consider potential phototoxicity caused by the light source itself or by the byproducts of the uncaging reaction.
Q3: What are the initial steps I should take if I suspect off-target effects in my experiments with MIPS-XXXX?
A3: If you observe a phenotype that is inconsistent with known M1 receptor signaling, or if the phenotype persists in the absence of the M1 receptor (e.g., in knockout cells), you should suspect off-target effects. The initial steps in troubleshooting include:
-
Dose-response analysis: Determine if the observed effect is dose-dependent and correlates with the on-target potency of MIPS-XXXX.
-
Use of controls: Include a structurally related but inactive control compound and a known, structurally distinct M1 receptor modulator.
-
Orthogonal validation: Attempt to replicate the phenotype using a different method to modulate the M1 receptor, such as another known agonist/antagonist or a genetic approach (e.g., siRNA/shRNA knockdown or CRISPR/Cas9 knockout of the M1 receptor).
Troubleshooting Guides
This section provides guidance for specific issues that may arise during experiments with MIPS-XXXX.
Issue 1: Unexpected Phenotype Observed in a Cell-Based Assay
Symptoms:
-
A cellular response is observed that is not consistent with the known downstream signaling of the M1 muscarinic receptor.
-
The phenotype is observed at concentrations significantly different from the EC50 for M1 receptor activation.
-
The phenotype is still present in cells lacking the M1 receptor.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an unexpected phenotype.
Mitigation Strategies:
-
Use the Lowest Effective Concentration: Titrate MIPS-XXXX to the lowest concentration that elicits the on-target M1 receptor-mediated effect to minimize the likelihood of engaging lower-affinity off-targets.
-
Employ Orthogonal Approaches: Confirm the role of the M1 receptor by using a structurally unrelated M1 agonist or positive allosteric modulator. If the unexpected phenotype is not recapitulated, it is likely an off-target effect of MIPS-XXXX.
-
Utilize Negative Controls: Synthesize or obtain a structurally similar analog of MIPS-XXXX that is inactive at the M1 receptor. If this analog produces the same unexpected phenotype, it strongly suggests an off-target mechanism.
Issue 2: High Background Signal or Non-Specific Effects Upon Photoactivation
Symptoms:
-
Widespread changes in cellular signaling or viability are observed immediately after light exposure, even in the absence of MIPS-XXXX.
-
High background labeling is seen in photo-crosslinking experiments.
-
The observed effect is not blocked by a competitive M1 receptor antagonist.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for photoactivation-related issues.
Mitigation Strategies:
-
Optimize Light Exposure: Determine the minimal light dose (intensity and duration) required for efficient activation of MIPS-XXXX to reduce the risk of phototoxicity.
-
Include "Uncaged" Control: In some experiments, it may be possible to pre-activate MIPS-XXXX in solution before adding it to the cells to differentiate between effects of the photoactivation process itself and the activity of the uncaged compound.
-
Washout of Unbound Compound: Before photoactivation, wash the cells to remove any unbound MIPS-XXXX. This can help to reduce non-specific labeling by the photoreactive group by minimizing its concentration in the bulk medium.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data for MIPS-XXXX to illustrate the types of information that are crucial for assessing its selectivity.
Table 1: Hypothetical Potency and Selectivity of MIPS-XXXX at Muscarinic Receptor Subtypes
| Receptor Subtype | EC50 (nM) | Fold Selectivity vs. M1 |
| M1 | 15 | - |
| M2 | 850 | 57 |
| M3 | 1200 | 80 |
| M4 | 450 | 30 |
| M5 | 2500 | 167 |
Table 2: Hypothetical Kinome Scan Results for MIPS-XXXX (1 µM)
| Kinase Target | Percent Inhibition |
| Kinase A | 75% |
| Kinase B | 62% |
| Kinase C | 55% |
| 400+ other kinases | < 50% |
Experimental Protocols
Protocol 1: Assessing MIPS-XXXX Selectivity Across Muscarinic Receptor Subtypes using a Calcium Mobilization Assay
Objective: To determine the potency (EC50) of MIPS-XXXX at each of the five human muscarinic receptor subtypes (M1-M5).
Methodology:
-
Cell Culture: Use stable cell lines each expressing one of the human muscarinic receptor subtypes (e.g., CHO-K1 or HEK293 cells).
-
Calcium Indicator Loading: Plate cells in a 96-well plate and load with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a serial dilution of MIPS-XXXX in a suitable assay buffer.
-
Assay Procedure:
-
Place the cell plate in a fluorescence plate reader capable of kinetic reading.
-
Add the different concentrations of MIPS-XXXX to the wells.
-
For photoactivatable compounds, after a brief incubation with the caged compound, expose the plate to a controlled light source (specify wavelength and duration).
-
Immediately measure the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each concentration.
-
Plot the response as a function of MIPS-XXXX concentration and fit the data to a four-parameter logistic equation to determine the EC50 value for each receptor subtype.
-
Protocol 2: Kinome-Wide Selectivity Profiling
Objective: To identify potential off-target kinase interactions of MIPS-XXXX.
Methodology:
-
Compound Submission: Submit MIPS-XXXX to a commercial kinase screening service (e.g., Eurofins DiscoverX KINOMEscan™ or Reaction Biology Corporation HotSpot).
-
Assay Principle (Competition Binding Assay):
-
A large panel of purified human kinases is used.
-
Each kinase is tagged and incubated with an immobilized, active-site directed ligand.
-
MIPS-XXXX is added at a fixed concentration (e.g., 1 µM).
-
If MIPS-XXXX binds to a kinase, it will compete with the immobilized ligand, reducing the amount of kinase captured.
-
The amount of kinase remaining bound is quantified (e.g., by qPCR for a DNA tag).
-
-
Data Analysis:
-
The results are typically reported as "percent inhibition" or "percent of control." A lower percentage indicates stronger binding of MIPS-XXXX to the kinase.
-
Hits are identified as kinases that show significant inhibition (e.g., >50% or >75%) at the screening concentration.
-
Follow-up dose-response experiments should be performed for any significant hits to determine their binding affinity (Kd).
-
Signaling Pathway Visualization
Caption: On-target vs. a hypothetical off-target signaling pathway for MIPS-XXXX.
Technical Support Center: Preventing Phototoxicity with MIPS1455
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MIPS1455. The focus is on identifying and mitigating potential phototoxic effects during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is phototoxicity a concern?
A1: this compound is a photoactivatable allosteric ligand for the M1 muscarinic acetylcholine (B1216132) receptor.[1][2] Its function is inherently dependent on activation by light. A concern with any photoactivatable compound is the potential for phototoxicity, a non-immunological reaction that can occur when the compound absorbs light energy and subsequently induces cellular damage.[3][4] This can occur through the generation of reactive oxygen species (ROS).[3]
Q2: What are the typical signs of phototoxicity in in vitro experiments?
A2: In cell culture experiments, phototoxicity can manifest as:
-
Decreased cell viability and proliferation.
-
Observable changes in cell morphology, such as rounding, detachment, or membrane blebbing.[5]
-
Increased rates of apoptosis or necrosis.
-
Measurable increases in intracellular reactive oxygen species (ROS).
Q3: At which wavelengths of light is phototoxicity most likely to be a concern for a compound like this compound?
A3: While the specific activation spectrum of this compound is crucial, drug-induced phototoxicity is most commonly associated with the Ultraviolet A (UVA) range (320-400 nm).[6] It is essential to characterize the absorbance spectrum of this compound to identify the wavelengths that could lead to unintended phototoxic effects, separate from its intended photoactivation.
Q4: How can I proactively minimize phototoxicity in my cell culture experiments with this compound?
A4: To minimize unintended phototoxicity:
-
Work in low-light conditions: Perform all manipulations, including media changes and plate setup, under subdued lighting.
-
Use light-blocking materials: Wrap culture plates, flasks, and media bottles in aluminum foil or use amber-colored containers.[7]
-
Minimize microscope exposure: Reduce the duration and intensity of light exposure during microscopic examination.[5][7]
-
Run appropriate controls: Always include "dark" controls (cells treated with this compound but not exposed to light) to distinguish between direct cytotoxicity and phototoxicity.
Q5: What are the standard assays to quantitatively assess the phototoxic potential of this compound?
A5: The most widely accepted in vitro method is the 3T3 Neutral Red Uptake (NRU) phototoxicity test.[3][8] This assay compares the cytotoxicity of a compound in the presence and absence of a non-cytotoxic dose of UVA light.[8][9] Other methods include reactive oxygen species (ROS) assays and assessments using 3D human skin models.[3][10]
Troubleshooting Guides
Issue 1: High Cell Death in Dark Control (-UVA) Plates
| Possible Cause | Troubleshooting Steps |
| Direct Cytotoxicity of this compound: The concentration of this compound is high enough to be toxic to the cells, independent of light exposure. | 1. Perform a preliminary cytotoxicity assay with this compound in the dark to determine its IC50 value. 2. For phototoxicity assays, use a range of this compound concentrations well below the dark IC50. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) is at a toxic concentration. | 1. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically ≤0.5% for DMSO). 2. Include a solvent-only control to verify its non-toxicity. |
| Contamination: Bacterial or fungal contamination is causing cell death. | 1. Visually inspect cultures for signs of contamination. 2. Perform routine mycoplasma testing. |
Issue 2: Inconsistent or No Phototoxicity Observed in Irradiated (+UVA) Plates
| Possible Cause | Troubleshooting Steps |
| Insufficient Light Dose: The UVA dose is too low to induce a phototoxic reaction. | 1. Calibrate the light source using a radiometer to ensure the correct dose is delivered (e.g., a standard dose for the 3T3 NRU assay is 5 J/cm²).[9] 2. Adjust the exposure time based on the measured intensity of the lamp.[9] |
| Incorrect Wavelength: The light source is not emitting in the appropriate UVA spectrum. | 1. Check the specifications and emission spectrum of the lamp and any filters being used to ensure it aligns with the UVA range (320-400 nm). |
| This compound Degradation: The compound may be unstable in the experimental medium or has degraded during storage. | 1. Prepare fresh solutions of this compound for each experiment. 2. Store the stock solution as recommended by the manufacturer, protected from light. |
| High Variability Between Replicates: Uneven light exposure or temperature fluctuations are affecting the results. | 1. Ensure the light source provides uniform irradiance across the entire culture plate. 2. Use a heat-absorbing filter and ensure adequate ventilation to maintain a constant temperature during irradiation.[6] |
Experimental Protocols
In Vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay
This protocol is adapted for testing a photoactivatable compound like this compound and is based on the OECD Test Guideline 432.
1. Cell Seeding:
-
Seed Balb/c 3T3 cells in two 96-well plates at a density that will not reach full confluency by the end of the experiment (e.g., 1x10⁴ cells/well).
-
Incubate for 24 hours to allow for cell attachment.
2. Treatment:
-
Prepare a range of this compound concentrations in a suitable low-serum medium. Include a solvent control.
-
Remove the seeding medium and add the this compound dilutions to both plates. One plate will be the "dark" control (-UVA), and the other will be the irradiated plate (+UVA).
3. Irradiation:
-
Incubate both plates for 60 minutes at 37°C and 5% CO₂.
-
Expose the +UVA plate to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²). The -UVA plate should be kept in a dark incubator during this time.
4. Post-Incubation:
-
Wash the cells with a buffered saline solution and replace the treatment medium with a complete culture medium.
-
Incubate both plates for another 18-24 hours.
5. Viability Assessment (Neutral Red Uptake):
-
Incubate the cells with a medium containing Neutral Red dye for approximately 3 hours. Living cells will incorporate the dye into their lysosomes.
-
Wash the cells to remove excess dye.
-
Add a Neutral Red destain solution (e.g., a mixture of ethanol (B145695) and acetic acid) to lyse the cells and release the incorporated dye.
-
Read the optical density on a spectrophotometer at 540 nm.
6. Data Analysis:
-
Calculate the IC₅₀ values (the concentration that causes 50% cell viability reduction) for both the -UVA and +UVA conditions.
-
Determine the Photo-Irritation Factor (PIF) using the following formula:
-
PIF = IC₅₀ (-UVA) / IC₅₀ (+UVA)
-
-
A PIF score ≥ 5 is indicative of phototoxic potential.
Data Presentation
Table 1: Hypothetical Viability Data for this compound in 3T3 NRU Assay
| This compound Conc. (µM) | % Viability (-UVA) | % Viability (+UVA, 5 J/cm²) |
| 0 (Solvent Control) | 100% | 98% |
| 0.1 | 99% | 85% |
| 0.5 | 97% | 60% |
| 1.0 | 95% | 48% |
| 5.0 | 88% | 25% |
| 10.0 | 75% | 10% |
| 50.0 | 52% | 5% |
Table 2: Calculation of Photo-Irritation Factor (PIF)
| Parameter | Value |
| IC₅₀ (-UVA) | 48 µM |
| IC₅₀ (+UVA) | 1.1 µM |
| Photo-Irritation Factor (PIF) | 43.6 |
In this hypothetical example, the PIF is significantly greater than 5, suggesting a high phototoxic potential for this compound under these conditions.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocat.com [biocat.com]
- 3. Phototoxicity Testing Services - Creative Bioarray [dda.creative-bioarray.com]
- 4. When Medicines Meet Sunlight: The Rise of In Silico Phototoxicity Testing [syngeneintl.com]
- 5. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. criver.com [criver.com]
- 9. Phototoxicity: Its Mechanism and Animal Alternative Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alcyomics.com [alcyomics.com]
MIPS1455 stability issues in experimental buffers
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues that may arise when working with MIPS1455 in various experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage buffer for this compound?
A1: For long-term storage, this compound is most stable when stored at -80°C in a solution of 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, and 10% glycerol (B35011). Avoid repeated freeze-thaw cycles as this can lead to precipitation and loss of activity.
Q2: I'm observing precipitation of this compound after diluting it into my experimental buffer. What could be the cause?
A2: Precipitation upon dilution is often due to a phenomenon known as "salting out" or incompatibility with specific buffer components. The solubility of this compound can be sensitive to changes in pH, ionic strength, and the presence of certain additives. We recommend preparing a fresh dilution from a DMSO stock immediately before use. If issues persist, consider testing the solubility of this compound in a range of different buffers.
Q3: How does the pH of the experimental buffer affect the stability of this compound?
A3: this compound is most stable in a pH range of 7.5 to 8.5. Buffers with a pH outside of this range can lead to reduced solubility and increased degradation of the compound. It is crucial to ensure the final pH of your experimental setup is within this optimal range.
Q4: Can I include reducing agents like DTT or BME in my buffer when working with this compound?
A4: Yes, this compound is compatible with standard concentrations of reducing agents such as DTT (dithiothreitol) and BME (β-mercaptoethanol). However, for long-term incubations (over 2 hours), it is advisable to use a more stable reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to minimize potential oxidative damage to the compound.
Troubleshooting Guide
This guide addresses common stability issues encountered with this compound and provides systematic approaches to resolve them.
Issue 1: Inconsistent results in kinase activity assays.
-
Possible Cause 1: this compound Degradation. The compound may be degrading in your assay buffer over the course of the experiment.
-
Solution: Perform a time-course experiment to assess the stability of this compound in your buffer. Prepare a stock solution and incubate it in the assay buffer for varying durations (e.g., 0, 30, 60, 120 minutes) before initiating the kinase reaction. If activity decreases over time, consider adding a stabilizing agent like 0.1% BSA or switching to a more robust buffer system.
-
-
Possible Cause 2: Non-specific Binding. this compound may be binding to the surface of your assay plates or tubes, reducing its effective concentration.
-
Solution: To mitigate non-specific binding, consider using low-adhesion microplates and tubes. Additionally, the inclusion of a non-ionic detergent, such as 0.01% Tween-20 or Triton X-100, in your assay buffer can be effective.
-
Issue 2: Poor solubility in aqueous buffers.
-
Possible Cause: Hydrophobicity of this compound. this compound is a hydrophobic molecule with limited solubility in purely aqueous solutions.
-
Solution: Always prepare a high-concentration stock solution of this compound in 100% DMSO. For your working solution, perform a serial dilution into your experimental buffer, ensuring vigorous mixing after each step. The final concentration of DMSO in your assay should be kept below 1% to avoid solvent effects on your biological system. If solubility issues persist, the addition of a co-solvent like 5% glycerol may improve stability.
-
Data Presentation
Table 1: this compound Solubility in Common Experimental Buffers
| Buffer (50 mM) | pH | Additives | Maximum Solubility (µM) |
| Tris-HCl | 7.5 | 150 mM NaCl | 250 |
| HEPES | 7.4 | 150 mM NaCl, 10 mM MgCl2 | 220 |
| PBS | 7.2 | None | 150 |
| MES | 6.5 | 150 mM NaCl | 80 |
Table 2: Effect of Additives on this compound Stability in Tris-HCl Buffer (pH 7.5) at Room Temperature
| Additive | Concentration | % Activity Remaining (after 4 hours) |
| None | - | 65% |
| BSA | 0.1% | 92% |
| Glycerol | 5% | 88% |
| Tween-20 | 0.01% | 95% |
Experimental Protocols
Protocol 1: Assessing this compound Stability in a New Experimental Buffer
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Dilute the this compound stock to a final concentration of 100 µM in the experimental buffer to be tested. Prepare a control sample in the recommended storage buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10% glycerol).
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Incubate both solutions at the intended experimental temperature (e.g., 37°C).
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At various time points (e.g., 0, 1, 2, 4, and 8 hours), take an aliquot from each solution.
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Immediately analyze the concentration of the active this compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
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Plot the percentage of remaining this compound against time to determine the stability profile in the new buffer.
Protocol 2: Standard Kinase Inhibition Assay with this compound
-
Prepare a 10X working stock of this compound by diluting the 10 mM DMSO stock in the assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 10 mM MgCl2, 0.01% Tween-20, 1 mM DTT).
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In a 96-well plate, add 10 µL of the 10X this compound working stock to each well. For control wells, add 10 µL of assay buffer containing 10% DMSO.
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Add 40 µL of the kinase and substrate mixture to each well.
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Pre-incubate the plate at 30°C for 15 minutes to allow this compound to bind to the kinase.
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Initiate the kinase reaction by adding 50 µL of ATP solution.
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Allow the reaction to proceed for the desired time (e.g., 60 minutes) at 30°C.
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Stop the reaction by adding an appropriate stop solution (e.g., EDTA).
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Quantify the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Simplified MEK/ERK signaling pathway showing this compound inhibition.
Low signal-to-noise ratio in MIPS1455 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low signal-to-noise ratio issues encountered during MIPS1455 experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of a low signal-to-noise ratio (S/N) in this compound assays?
A low signal-to-noise ratio can result from either a weak signal from your experimental samples or high background noise. Common culprits include issues with reagents, suboptimal assay conditions, poor cell health, and problems with instrumentation.
Q2: How can I increase the signal in my this compound experiment?
To enhance your signal, consider the following:
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Optimize Reagent Concentrations: Ensure that the concentrations of your this compound substrate, antibodies, or detection reagents are optimal. A dose-response curve can help determine the ideal concentrations.
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Check Enzyme/Protein Activity: Verify the activity of your this compound enzyme or the binding affinity of your protein. Improper storage or handling can lead to a loss of activity.
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Improve Sample Quality: Use healthy, viable cells for your experiments. Poor cell health can result in a diminished response.[1]
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Extend Incubation Times: Increasing the incubation time for enzymatic reactions or antibody binding may boost the signal, but be mindful of also potentially increasing the background.
Q3: What strategies can I use to reduce background noise?
High background can mask your specific signal. To reduce it:
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Optimize Blocking: In antibody-based assays, ensure that your blocking step is effective. You may need to try different blocking agents or increase the blocking time.
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Increase Wash Steps: Thorough washing is crucial to remove unbound reagents that contribute to background noise.
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Use High-Quality Reagents: Impurities in reagents can lead to non-specific signals.
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Select Appropriate Assay Plates: Some microplates have high intrinsic fluorescence, which can increase background.[2] Choose plates designed for your specific assay type.
-
Address Autofluorescence: Cellular components and media can naturally fluoresce. Using a serum-free assay buffer or media without components like riboflavin (B1680620) can help.[2]
Troubleshooting Guides
Guide 1: Low Signal in this compound Kinase Assays
This guide addresses the issue of obtaining a weak or undetectable signal in this compound kinase activity assays.
Problem: Low fluorescence or luminescence signal, indicating reduced this compound kinase activity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low signal in this compound kinase assays.
Quantitative Data Summary: Signal Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 | Recommended |
| This compound Conc. | 1 ng/µL | 5 ng/µL | 10 ng/µL | 5 ng/µL |
| Substrate Conc. | 10 µM | 50 µM | 100 µM | 50 µM |
| Incubation Time | 30 min | 60 min | 90 min | 60 min |
| Signal (RFU) | 1500 | 8500 | 8700 | - |
| S/N Ratio | 3 | 15 | 12 | - |
Guide 2: High Background in this compound Cellular Assays
This guide provides steps to identify and reduce high background signals in cell-based this compound assays.
Problem: High signal in negative control or unstimulated cells, leading to a poor signal-to-noise ratio.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background in this compound cellular assays.
Quantitative Data Summary: Background Reduction
| Condition | No Wash | 1x Wash | 3x Washes | 3x Washes + Optimized Blocking |
| Background (RFU) | 5000 | 2500 | 1000 | 500 |
| Signal (RFU) | 9000 | 8800 | 8500 | 8500 |
| S/N Ratio | 1.8 | 3.5 | 8.5 | 17 |
Experimental Protocols
This compound In Vitro Kinase Assay
This protocol outlines a typical in vitro kinase assay to measure the activity of this compound.
-
Prepare Reagents:
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Kinase Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
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This compound Enzyme: Dilute to 10 ng/µL in Kinase Buffer.
-
Substrate Peptide: Prepare a 100 µM solution in Kinase Buffer.
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ATP: Prepare a 200 µM solution in Kinase Buffer.
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Detection Reagent: Prepare according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Add 5 µL of Kinase Buffer (for negative control) or this compound inhibitor to the wells of a 384-well plate.
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Add 5 µL of the this compound enzyme solution to all wells except the negative control.
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Add 5 µL of the substrate peptide solution to all wells.
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Initiate the reaction by adding 5 µL of the ATP solution to all wells.
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Incubate the plate at 30°C for 60 minutes.
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Stop the reaction and detect the signal by adding 20 µL of the detection reagent.
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Incubate for an additional 10 minutes at room temperature.
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Read the plate on a suitable plate reader.
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This compound Signaling Pathway
The this compound kinase is a hypothetical component of the PI3K signaling pathway, which is crucial for cell survival and proliferation.
References
Inconsistent MIPS1455 activation in replicate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address issues of inconsistent MIPS1455 activation in replicate experiments. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a photoactivatable allosteric ligand for the M1 muscarinic acetylcholine (B1216132) receptor.[1][2] Its activation is dependent on exposure to a specific wavelength of light. Upon photoactivation, this compound binds to an allosteric site on the M1 receptor, modulating its activity. The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway.[1][2][3][4] Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1][2][3][4]
Q2: We are observing significant variability in this compound-induced cellular responses across replicate experiments. What are the potential causes?
Inconsistent activation of this compound can stem from several factors, primarily related to its photoactivatable nature. Key areas to investigate include:
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Inconsistent Light Delivery: Variations in the intensity, duration, or wavelength of the light source used for photoactivation are a major source of variability.
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Sub-optimal Cell Culture Conditions: Cell health, density, and passage number can all impact receptor expression and downstream signaling.
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Reagent Preparation and Handling: Improper storage or handling of this compound can lead to its degradation.
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Assay-Specific Variability: The choice of readout (e.g., calcium imaging, IP1 accumulation) and the timing of measurements can introduce variability.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving the root causes of inconsistent this compound activation.
Problem Area 1: Photoactivation Protocol
Symptoms:
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High well-to-well or day-to-day variability in the measured response.
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Lower than expected maximal response.
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Complete lack of response.
Troubleshooting Steps:
| Parameter | Potential Issue | Recommendation |
| Light Source | Inconsistent lamp output, incorrect wavelength. | Calibrate the light source regularly using a power meter. Ensure the emission spectrum of the light source is appropriate for this compound photoactivation. |
| Exposure Duration | Insufficient or excessive light exposure. | Optimize the photoactivation time. Perform a time-course experiment to determine the optimal exposure duration for maximal and consistent activation. |
| Light Path | Obstructions or inconsistencies in the light path. | Ensure that the light path to all wells of the microplate is unobstructed and uniform. Check for condensation on the plate lid. |
| Plate Type | Use of UV-blocking plasticware. | Use plates made from materials with high light transmittance at the activation wavelength of this compound. |
Problem Area 2: Cell Culture and Plating
Symptoms:
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Inconsistent baseline and stimulated signals.
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Drift in baseline signal over time.
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High variability between different cell passages.
Troubleshooting Steps:
| Parameter | Potential Issue | Recommendation |
| Cell Density | Over-confluent or under-confluent cell monolayers. | Optimize cell seeding density to achieve a consistent and healthy monolayer on the day of the experiment. |
| Passage Number | High passage number leading to altered receptor expression. | Use cells within a defined low passage number range. Regularly thaw fresh vials of cells. |
| Serum and Media | Variability in serum lots or media components. | Use a single, tested lot of serum for a series of experiments. Ensure consistent media preparation. |
| Cell Health | Stressed or unhealthy cells. | Visually inspect cells for normal morphology before each experiment. Ensure proper incubator conditions (temperature, CO2, humidity). |
Problem Area 3: Reagent and Assay Protocol
Symptoms:
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Gradual decrease in this compound potency over time.
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High background signal in the assay.
Troubleshooting Steps:
| Parameter | Potential Issue | Recommendation |
| This compound Stock | Degradation due to improper storage or freeze-thaw cycles. | Aliquot this compound stock solutions and store them protected from light at the recommended temperature. Avoid repeated freeze-thaw cycles. |
| Assay Buffer | Incompatible buffer components. | Ensure the assay buffer composition is optimized for the specific cell type and readout. |
| Incubation Times | Inconsistent incubation times with this compound or assay reagents. | Use a multichannel pipette or automated liquid handler for precise timing of reagent additions. |
Experimental Protocols
Key Experiment: In Vitro Photoactivation of this compound and Calcium Flux Measurement
This protocol describes a general workflow for assessing this compound activity using a fluorescent calcium indicator.
Materials:
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HEK293 cells stably expressing the M1 muscarinic acetylcholine receptor.
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This compound.
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Fluo-4 AM calcium indicator.
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Pluronic F-127.
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Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
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Black-walled, clear-bottom 96-well microplates.
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Fluorescence plate reader with a light source for photoactivation.
Methodology:
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Cell Plating: Seed HEK293-M1 cells in a 96-well plate at a density of 50,000 cells/well and culture overnight.
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Dye Loading:
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Prepare a Fluo-4 AM loading solution (4 µM Fluo-4 AM, 0.02% Pluronic F-127 in HBSS).
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Remove culture medium from the wells and add 100 µL of the loading solution.
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Incubate for 60 minutes at 37°C.
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Wash the cells twice with HBSS.
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This compound Incubation:
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Prepare a 2X working solution of this compound in HBSS.
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Add 100 µL of the this compound solution to the wells.
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Incubate for 15 minutes in the dark at room temperature.
-
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Photoactivation and Measurement:
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Place the plate in a fluorescence plate reader.
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Record baseline fluorescence for 30 seconds.
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Deliver a light pulse of the appropriate wavelength and duration to photoactivate this compound.
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Immediately begin recording fluorescence intensity for 2-5 minutes to capture the calcium response.
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Visualizations
Caption: M1 Muscarinic Acetylcholine Receptor Signaling Pathway.
Caption: Troubleshooting Workflow for Inconsistent this compound Activation.
References
- 1. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 2. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. Muscarinic acetylcholine receptors: signal transduction through multiple effectors | Semantic Scholar [semanticscholar.org]
- 4. Muscarinic acetylcholine receptors: signal transduction through multiple effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
MIPS1455 vehicle and solvent compatibility
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling MIPS1455, with a focus on vehicle and solvent compatibility. The following information is curated to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a photoactivatable allosteric ligand for the M1 muscarinic acetylcholine (B1216132) receptor. Its primary characteristic is its ability to bind irreversibly to an allosteric site on the receptor upon activation by light. This makes it a valuable tool for studying the allosteric interactions of the M1 receptor, which is a target under investigation for the suppression of cognitive deficits.
Q2: What are the general solubility characteristics of this compound?
Q3: How should I prepare a stock solution of this compound?
For in vitro experiments, a common starting point is to prepare a high-concentration stock solution in 100% DMSO. For in vivo studies, the initial DMSO stock is typically diluted into a more biocompatible vehicle. It is crucial to use anhydrous, high-purity DMSO to avoid precipitation and degradation of the compound.
Q4: What are common vehicles for administering this compound or similar hydrophobic compounds in vivo?
The choice of an in vivo vehicle depends on the route of administration and the required concentration. Common vehicles for hydrophobic compounds include:
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Aqueous solutions with co-solvents: A small percentage of an organic solvent like DMSO or ethanol (B145695) can be used, with the final solution being diluted in saline, phosphate-buffered saline (PBS), or water.
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Solutions with solubilizing agents: Cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) can encapsulate hydrophobic molecules, increasing their aqueous solubility.
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Lipid-based formulations: For highly lipophilic compounds, vehicles such as corn oil, olive oil, or sesame oil can be used.
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Surfactant-based solutions: Surfactants like Tween 80 or Cremophor EL can be used to create micellar solutions or emulsions that enhance solubility.
Q5: How can I determine the best vehicle for my specific experiment?
The optimal vehicle should be determined empirically through a small-scale pilot study. This involves testing the solubility and stability of this compound in various vehicle candidates at the desired concentration. It is also critical to include a vehicle-only control group in your experiments to account for any potential biological effects of the vehicle itself.
Troubleshooting Guides
Issue 1: this compound Precipitates Out of Solution
Possible Cause 1: Low Solubility in the Chosen Solvent/Vehicle
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Solution: Increase the proportion of the organic co-solvent (e.g., DMSO) in your final vehicle, if tolerated by the experimental model. Alternatively, consider using a different solubilizing agent such as a cyclodextrin (B1172386) or a surfactant.
Possible Cause 2: Temperature Effects
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Solution: Some compounds are less soluble at lower temperatures. If you are working with chilled solutions, try preparing the formulation at room temperature and only cooling it immediately before use. Gentle warming and sonication can also help to redissolve the compound, but be cautious of potential degradation with heat-sensitive molecules.
Possible Cause 3: pH of the Aqueous Component
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Solution: The solubility of some compounds can be pH-dependent. If applicable to the structure of this compound, adjusting the pH of the aqueous buffer may improve solubility. This should be tested on a small scale first.
Issue 2: Inconsistent Experimental Results
Possible Cause 1: Incomplete Dissolution of this compound
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Solution: Ensure that the compound is fully dissolved in the initial stock solution before making further dilutions. Visual inspection for any particulate matter is crucial. Vortexing and sonication can aid in complete dissolution.
Possible Cause 2: Degradation of this compound in the Vehicle
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Solution: Prepare fresh formulations for each experiment. If the formulation needs to be stored, conduct a stability study to determine the appropriate storage conditions (e.g., temperature, light exposure) and duration. Given that this compound is a photoactivatable ligand, protecting it from light during preparation and storage is critical.
Possible Cause 3: Interaction with Vessel Walls
-
Solution: Hydrophobic compounds can sometimes adsorb to the surface of plastic or glass containers. Using low-adhesion microcentrifuge tubes and siliconized glassware can help to minimize this effect.
Data Presentation
Table 1: Example Solubility of a Hypothetical Hydrophobic Compound Similar to this compound
| Solvent/Vehicle | Maximum Solubility (Approx.) | Notes |
| 100% DMSO | 30 mg/mL | Suitable for high-concentration stock solutions. |
| 100% Ethanol | 5 mg/mL | Can be used as a co-solvent. |
| 10% DMSO in Saline | < 0.1 mg/mL | May require additional solubilizing agents. |
| 20% HP-β-CD in Water | 2.5 mg/mL | Cyclodextrins can significantly improve aqueous solubility. |
| Corn Oil | > 10 mg/mL | Suitable for oral or subcutaneous administration of lipophilic compounds. |
Note: The data in this table is for illustrative purposes only and is based on typical values for poorly soluble research compounds. The actual solubility of this compound should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (10 mM in DMSO)
-
Materials: this compound powder (MW: 383.4 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Weigh out 3.83 mg of this compound powder and place it in a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex the tube for 1-2 minutes until the powder is completely dissolved. Gentle warming (to room temperature if stored cold) or brief sonication can be used to aid dissolution. d. Visually inspect the solution to ensure there is no particulate matter. e. Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a this compound Formulation for In Vivo Administration (Example with HP-β-CD)
-
Materials: 10 mM this compound in DMSO stock solution, 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile saline, sterile saline.
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Procedure: a. Calculate the required volume of the this compound stock solution based on the desired final concentration and injection volume. b. In a sterile tube, add the required volume of the 20% HP-β-CD solution. c. While vortexing the HP-β-CD solution, slowly add the calculated volume of the this compound DMSO stock solution. d. Continue to vortex for 5-10 minutes to allow for the formation of the inclusion complex. e. If necessary, adjust the final volume with sterile saline. f. Visually inspect the final formulation for any signs of precipitation. g. This formulation should be prepared fresh before each use.
Visualizations
Caption: Experimental workflow for this compound preparation and administration.
Caption: Troubleshooting logic for this compound precipitation issues.
Technical Support Center: MIPS1455 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of MIPS1455, a photoactivatable allosteric M1 muscarinic acetylcholine (B1216132) receptor ligand.
Disclaimer: Publicly available information on the in vivo delivery of this compound is limited. The guidance provided here is based on general principles for the in vivo delivery of small molecule compounds, particularly those targeting the central nervous system. Researchers should consider the specific physicochemical properties of their this compound formulation for optimal results.
Troubleshooting Guide
This guide addresses common issues encountered during the in vivo administration of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Bioavailability | Poor solubility of this compound in the chosen vehicle. | - Test a panel of biocompatible solvents (e.g., DMSO, PEG, cyclodextrins) to improve solubility. - Consider formulation strategies such as lipid-based nanocarriers or amorphous solid dispersions. - Perform salt form screening to identify a more soluble version of this compound. |
| Rapid metabolism of this compound. | - Conduct in vitro metabolic stability assays with liver microsomes to understand the metabolic pathway. - If metabolism is a significant issue, consider structural modifications to block metabolic sites, though this may alter efficacy.[1] - Co-administration with a metabolic inhibitor, if ethically and experimentally permissible. | |
| Efflux by transporters (e.g., P-glycoprotein) at biological barriers. | - Investigate if this compound is a substrate for common efflux transporters like P-gp. - Co-administer with a known P-gp inhibitor to assess the impact on bioavailability. - Utilize formulation strategies like nanoparticles that can bypass efflux transporters. | |
| Poor CNS Penetration | Inability to cross the blood-brain barrier (BBB). | - Assess the lipophilicity of this compound; highly polar or very lipophilic molecules often have poor BBB penetration. - Strategies to enhance BBB penetration include the use of carrier-mediated transport systems, receptor-mediated transcytosis, or intranasal delivery. - Chemical modification to increase lipophilicity or introduce BBB-targeting moieties can be explored. |
| High plasma protein binding. | - Determine the fraction of this compound bound to plasma proteins. Only the unbound fraction is available to cross the BBB. - Strategies to reduce plasma protein binding are complex and often involve structural modification of the compound. | |
| Off-Target Effects or Toxicity | Non-specific distribution of this compound. | - Employ targeted delivery systems, such as ligand-modified nanocarriers, to direct this compound to the desired tissue or cell type. - For photoactivatable compounds like this compound, localized light delivery can restrict its activity to the target site. |
| Vehicle-related toxicity. | - Conduct a dose-escalation study of the vehicle alone to determine its maximum tolerated dose. - Select the least toxic vehicle that provides adequate solubility and stability. | |
| Variability in Experimental Results | Inconsistent formulation preparation. | - Standardize the protocol for formulation preparation, including temperature, mixing speed, and duration. - Characterize each batch of the formulation for particle size, drug loading, and stability. |
| Animal-to-animal variability. | - Ensure consistency in animal strain, age, sex, and health status. - Standardize the administration procedure, including the time of day and fasting state of the animals. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting vehicle for in vivo delivery of this compound?
A1: The choice of vehicle depends on the route of administration and the solubility of your specific this compound batch. For initial studies, a common approach is to use a mixture of DMSO and a solubilizing agent like polyethylene (B3416737) glycol (PEG) or Kolliphor EL, further diluted in saline or phosphate-buffered saline (PBS). It is crucial to perform solubility and stability tests before in vivo administration.
Q2: How can I improve the stability of this compound in my formulation?
A2: To improve stability, consider protecting this compound from light, given its photoactivatable nature. Formulations should be prepared fresh whenever possible. For longer-term storage, lyophilization of a formulated product can be an option. Including antioxidants in the formulation might also prevent degradation.
Q3: What are the key pharmacokinetic parameters to measure when evaluating this compound delivery?
A3: Key pharmacokinetic parameters include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, representing total drug exposure.
-
t1/2: Half-life of the compound in plasma.
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Brain/plasma ratio: To assess CNS penetration.
Q4: Can I use cell-penetrating peptides (CPPs) to deliver this compound?
A4: While CPPs are a strategy for delivering larger molecules like peptides and proteins, their utility for small molecules like this compound is less direct. However, encapsulating this compound in a nanoparticle that is surface-functionalized with a CPP could be a viable strategy to enhance cellular uptake.
Hypothetical Quantitative Data for this compound Delivery Optimization
The following table presents a hypothetical example of data that researchers might generate to compare different this compound delivery strategies.
| Formulation | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng*h/mL) | Brain/Plasma Ratio at Tmax |
| This compound in Saline/DMSO | Intravenous (IV) | 1 | 500 | 1200 | 0.1 |
| This compound in PEG400 | Intraperitoneal (IP) | 5 | 350 | 2500 | 0.2 |
| This compound in Lipid Nanoparticles | Intravenous (IV) | 1 | 800 | 3500 | 0.5 |
| This compound with P-gp Inhibitor | Intraperitoneal (IP) | 5 | 600 | 4500 | 0.4 |
Experimental Protocols
Protocol 1: Formulation Preparation and Characterization
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Solubility Screen: a. Prepare saturated solutions of this compound in various biocompatible solvents (e.g., DMSO, ethanol, PEG400, cyclodextrin (B1172386) solutions). b. Equilibrate for 24 hours at room temperature. c. Centrifuge to pellet undissolved compound. d. Quantify the this compound concentration in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
Lipid Nanoparticle Formulation (Example): a. Dissolve this compound and lipids (e.g., lecithin, cholesterol) in a small volume of a water-miscible organic solvent (e.g., ethanol). b. Rapidly inject the lipid/drug solution into an aqueous buffer under constant stirring. c. Remove the organic solvent by dialysis or evaporation. d. Characterize the nanoparticles for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). e. Determine the encapsulation efficiency and drug loading by separating the free drug from the nanoparticles (e.g., by ultracentrifugation) and quantifying the drug in each fraction.
Protocol 2: In Vivo Pharmacokinetic Study
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Animal Dosing: a. Acclimate animals (e.g., mice or rats) for at least one week before the experiment. b. Prepare the this compound formulation at the desired concentration. c. Administer the formulation via the chosen route (e.g., intravenous, intraperitoneal, oral gavage).
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Blood and Tissue Collection: a. Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours) via a suitable method (e.g., tail vein, retro-orbital sinus). b. Process blood to obtain plasma and store at -80°C until analysis. c. At the final time point, euthanize the animals and collect tissues of interest (e.g., brain, liver, kidneys).
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Sample Analysis: a. Extract this compound from plasma and tissue homogenates using an appropriate method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction). b. Quantify this compound concentrations using a validated bioanalytical method, such as LC-MS/MS.
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Data Analysis: a. Calculate pharmacokinetic parameters using non-compartmental analysis software.
Visualizations
Caption: Experimental workflow for optimizing this compound in vivo delivery.
Caption: Troubleshooting decision tree for this compound in vivo delivery issues.
Caption: Key biological barriers impacting this compound in vivo delivery.
References
Calibrating light intensity for MIPS1455 uncaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MIPS1455, a novel photoactivatable compound. The following information is designed to address common challenges encountered during the crucial step of light intensity calibration for successful and reproducible uncaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal wavelength for this compound uncaging?
A1: The optimal uncaging wavelength for this compound should be determined from its absorbance spectrum. Most caged compounds, which are often o-nitrobenzyl derivatives, exhibit peak absorbance in the UV-A range (300-400 nm).[1] For many recently developed caged compounds, lasers with wavelengths of 355 nm or 405 nm are commonly used for efficient one-photon uncaging.[2] It is crucial to consult the manufacturer's specifications for this compound to identify the precise wavelength for maximal absorption and efficient photolysis.
Q2: How do I determine the correct light intensity for my this compound experiments?
A2: The ideal light intensity, or power density (mW/µm²), is a critical parameter that needs to be empirically determined for each experimental setup. It should be high enough to achieve a sufficient concentration of the uncaged, active this compound to elicit a biological response, but low enough to avoid phototoxicity and damage to the sample. A calibration experiment, as detailed in the protocol below, is essential.
Q3: My uncaging efficiency is very low. What are the possible causes and solutions?
A3: Low uncaging efficiency can stem from several factors:
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Incorrect Wavelength: Ensure your light source matches the peak absorbance of this compound.
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Insufficient Light Intensity: The power density at the sample may be too low. This can be addressed by increasing the output of your light source or adjusting the focusing optics.
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Suboptimal Sample Conditions: Factors such as pH and temperature can influence the quantum yield of the uncaging reaction.[3] Ensure your experimental buffer is within the optimal range for this compound.
-
Compound Degradation: Ensure that the this compound stock solution is fresh and has been properly stored, protected from light.
Q4: I am observing signs of phototoxicity in my samples. What can I do to minimize it?
A4: Phototoxicity is a common concern in uncaging experiments and can manifest as morphological changes, apoptosis, or other stress responses in cells. To mitigate phototoxicity:
-
Use the Lowest Effective Light Dose: This can be achieved by reducing the light intensity or the duration of the light exposure.
-
Optimize Wavelength: Using a wavelength that is efficiently absorbed by the caged compound but minimally absorbed by cellular components can reduce off-target damage. While UV light is effective for uncaging, longer wavelengths (e.g., 405 nm) are generally less phototoxic than shorter UV wavelengths.[2]
-
Consider Two-Photon Uncaging: Two-photon excitation uses near-infrared light, which is less scattering and less damaging to biological tissue.[4][5] This technique provides better spatial confinement of the uncaging volume, further reducing phototoxicity.[4]
Q5: How can I ensure precise spatial control of this compound uncaging?
A5: Achieving high spatial resolution is key for many uncaging applications.
-
Microscope Configuration: Use a high numerical aperture (NA) objective to create a tightly focused spot of light.
-
Light Source: A laser-based light source provides a collimated beam that can be precisely focused.
-
Two-Photon Excitation: This technique inherently offers sub-micron spatial resolution due to the non-linear nature of two-photon absorption.[4]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No biological response after light exposure | Insufficient uncaging of this compound. Inactive this compound compound. | Verify the uncaging wavelength and increase light intensity or exposure duration. Check the expiration date and storage conditions of your this compound stock. Prepare a fresh solution. |
| High background activity before uncaging | Spontaneous hydrolysis of this compound. The caged this compound itself has some biological activity.[1] | Prepare fresh solutions of this compound before each experiment. Perform control experiments with the caged compound in the absence of light to quantify any background activity.[1] |
| Inconsistent results between experiments | Fluctuations in light source power. Variability in sample preparation. | Regularly measure the output of your light source using a power meter. Standardize all steps of your experimental protocol, including cell density, compound concentration, and incubation times. |
| Cell death or morphological changes after illumination | Phototoxicity due to high light intensity or prolonged exposure. | Reduce the light intensity and/or the duration of the light pulse. Consider switching to a longer, less energetic wavelength if your compound's spectrum allows. If available, utilize a two-photon uncaging setup. |
Experimental Protocol: Light Intensity Calibration for this compound Uncaging
This protocol describes a general method for calibrating the light intensity required for this compound uncaging. It is recommended to adapt this protocol based on the specific properties of this compound and your experimental system.
Objective: To determine the optimal light intensity (power density) and exposure time for efficient and localized this compound uncaging with minimal phototoxicity.
Materials:
-
This compound stock solution
-
Your biological sample (e.g., cultured cells, tissue slice)
-
Microscope equipped with a suitable light source (e.g., 355 nm or 405 nm laser) and a high NA objective
-
Power meter for measuring light intensity at the objective
-
A fluorescent reporter to measure the biological response to uncaged this compound (e.g., a calcium indicator if this compound modulates calcium signaling)
Methodology:
-
System Characterization:
-
Measure the power of your light source at the back-aperture of the objective using a power meter.
-
Calculate the power density (in mW/µm²) at the sample plane. This will depend on the beam profile and the focused spot size.
-
-
Sample Preparation:
-
Prepare your biological samples and load them with the caged this compound at a suitable concentration.
-
If applicable, also load the sample with a fluorescent indicator to monitor the biological response.
-
-
Calibration Experiment:
-
Start with a low light intensity and a short exposure time.
-
Focus on a region of interest in your sample.
-
Deliver a single light pulse to uncage this compound.
-
Monitor and record the biological response using the fluorescent reporter.
-
Systematically increase the light intensity or the exposure duration in a stepwise manner.
-
For each light dose, record the magnitude and kinetics of the biological response.
-
Concurrently, monitor the health of the sample for any signs of phototoxicity (e.g., membrane blebbing, cell shrinkage).
-
-
Data Analysis:
-
Plot the biological response as a function of the light dose (power density × exposure time).
-
Determine the minimal light dose required to elicit a reliable and reproducible biological response. This will be your optimal working concentration.
-
Note the light dose at which you start to observe phototoxic effects.
-
-
Validation:
-
Once the optimal light dose is determined, perform control experiments, including exposing the sample to light without the caged compound and applying the caged compound without light exposure, to ensure the observed effect is due to the uncaged this compound.[1]
-
Visualizations
Caption: Experimental workflow for light intensity calibration of this compound uncaging.
Caption: Hypothetical signaling pathway initiated by this compound uncaging.
References
- 1. personal.utdallas.edu [personal.utdallas.edu]
- 2. researchgate.net [researchgate.net]
- 3. A series of caged fluorophores for calibrating light intensity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 5. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
No Information Available on MIPS1455 Degradation Products and Their Effects
Despite a comprehensive search of available scientific literature and public databases, no specific information could be found regarding the degradation products of the research compound MIPS1455 or their potential effects on experimental systems.
Our efforts to locate data on the stability, metabolism, and degradation pathways of this compound did not yield any relevant results. Consequently, we are unable to provide a technical support center with troubleshooting guides, FAQs, data tables, or detailed experimental protocols related to this topic at this time.
For researchers, scientists, and drug development professionals working with this compound, this lack of information highlights a critical knowledge gap. Understanding the stability of a compound and the potential bioactivity of its degradation products is essential for the accurate interpretation of experimental results and for the assessment of its therapeutic potential.
Recommendations for Researchers
Given the absence of published data, we recommend the following course of action for laboratories working with this compound:
-
Conduct in-house stability studies: It is crucial to determine the stability of this compound under your specific experimental conditions (e.g., temperature, pH, light exposure, and storage duration).
-
Utilize analytical techniques to identify potential degradants: Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) can be employed to separate and identify any potential degradation products.
-
Evaluate the biological activity of any identified degradation products: If degradation products are detected, it is important to assess their potential to interfere with the intended biological activity of this compound or to exert off-target effects.
We will continue to monitor for any new publications or data releases concerning this compound and will update our resources accordingly. We encourage researchers who generate data on the stability and degradation of this compound to share their findings with the scientific community to advance our collective understanding of this compound.
Technical Support Center: Mitigating Autofluorescence Interference in Fluorescence-Based Assays
Welcome to the technical support center for addressing autofluorescence interference. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with background fluorescence in their experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you minimize or eliminate autofluorescence, ensuring the clarity and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and what causes it?
A: Autofluorescence is the natural fluorescence emitted by biological materials when excited by light, which can interfere with the detection of specific fluorescent signals from your probes.[1][2] It arises from endogenous fluorophores present in cells and tissues. Common sources include:
-
Endogenous Molecules: Molecules like NADH, FAD, collagen, elastin, and lipofuscin have intrinsic fluorescent properties.[1][3][4] Collagen and NADH typically emit in the blue/green spectrum, while lipofuscin has a broad emission spectrum.[3]
-
Fixation Methods: Aldehyde fixatives such as formaldehyde, paraformaldehyde, and glutaraldehyde (B144438) can induce autofluorescence by reacting with amines to form fluorescent Schiff bases.[2][3] Glutaraldehyde generally causes more autofluorescence than paraformaldehyde or formaldehyde.[2][5]
-
Red Blood Cells: The heme group in red blood cells exhibits broad autofluorescence.[3]
-
Culture Media Components: Some components in cell culture media, like phenol (B47542) red and fetal bovine serum (FBS), can contribute to background fluorescence.[1][6]
Q2: How can I determine if my sample has an autofluorescence problem?
A: The simplest way to check for autofluorescence is to prepare an unstained control sample.[1] Process this sample in the same way as your experimental samples, but omit the fluorescent labels. When you image this control, any signal you detect is due to autofluorescence. This will help you understand the intensity and spectral properties of the background signal in your specific samples.[1]
Q3: What are the general strategies to reduce autofluorescence?
A: There are several approaches you can take, which can be broadly categorized as:
-
Experimental Design and Sample Preparation: Optimizing your protocol to prevent the generation of autofluorescence from the start.
-
Quenching and Photobleaching: Actively treating the sample to reduce existing autofluorescence.
-
Spectral and Imaging Techniques: Using specialized imaging and analysis methods to separate the specific signal from the autofluorescence.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving autofluorescence issues in your experiments.
Problem: High background fluorescence obscuring my signal.
Step 1: Identify the Source of Autofluorescence
Review your experimental protocol and sample type to pinpoint the likely cause of the high background.
-
Unstained Control: As mentioned in the FAQs, always include an unstained control to confirm that the background is indeed autofluorescence.
-
Component Analysis: If possible, image individual components of your sample separately (e.g., different tissue layers, cell types) to see if one is a primary contributor.
Step 2: Implement Mitigation Strategies
Based on the suspected source, choose one or more of the following troubleshooting methods.
Data Presentation: Comparison of Autofluorescence Reduction Methods
The following table summarizes various chemical and physical methods used to reduce autofluorescence, along with their primary targets and potential drawbacks.
| Method | Target | Advantages | Disadvantages |
| Sodium Borohydride (B1222165) | Aldehyde-induced autofluorescence | Simple chemical treatment | Can have variable effectiveness and may damage tissue.[3][7] |
| Sudan Black B | Lipofuscin | Very effective at quenching lipofuscin.[3][7] | Can introduce its own fluorescence in the far-red spectrum.[3] |
| TrueVIEW™ Quenching Kit | Non-lipofuscin sources (e.g., collagen, red blood cells) | Effective for various tissue types and compatible with many fluorophores.[8] | Commercial reagent with associated cost. |
| Photobleaching | General autofluorescence | Can be highly effective and does not require chemical treatment that might affect staining.[9] | Can be time-consuming; requires specific equipment.[9][10] |
| Spectral Unmixing | All sources of autofluorescence | Computationally separates autofluorescence from the specific signal. | Requires a spectral imaging system and appropriate software.[4][11] |
Experimental Protocols
Here are detailed protocols for key techniques to reduce autofluorescence.
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This method is used to reduce autofluorescence caused by aldehyde fixation.
Materials:
-
Sodium borohydride (NaBH₄)
-
Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS)
-
Fixed samples
Procedure:
-
Reagent Preparation: Prepare a fresh solution of 0.1% (w/v) sodium borohydride in ice-cold PBS or TBS. Caution: Sodium borohydride is a hazardous chemical and should be handled with appropriate safety precautions.
-
Sample Incubation: After the fixation and permeabilization steps, incubate your samples in the freshly prepared sodium borohydride solution. A typical incubation is 3 x 10 minutes at room temperature.
-
Washing: Thoroughly wash the samples with PBS or TBS (3 x 5 minutes) to remove any residual sodium borohydride.
-
Proceed with Staining: Continue with your standard immunofluorescence protocol (blocking, antibody incubation, etc.).
Protocol 2: Sudan Black B Staining for Lipofuscin Quenching
This protocol is effective for reducing autofluorescence from lipofuscin, which is common in aging tissues.
Materials:
-
Sudan Black B powder
-
70% Ethanol
-
PBS with 0.02% Tween 20 (PBST)
Procedure:
-
Reagent Preparation: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Incubate the solution overnight on a shaker in the dark to ensure it is fully dissolved. Filter the solution before use.[12]
-
Sample Incubation: After your secondary antibody incubation and final washes, incubate the samples in the Sudan Black B solution for 20 minutes at room temperature in a humidified chamber.[13]
-
Washing: Remove the excess Sudan Black B and wash the samples thoroughly with PBST (3 x 5 minutes).[13]
-
Mounting: Mount your samples with an appropriate mounting medium.
Protocol 3: Photobleaching to Reduce General Autofluorescence
This method uses high-intensity light to destroy autofluorescent molecules before staining.
Materials:
-
A light source with a broad spectrum (e.g., white phosphor LED array, UV lamp).[9]
-
Your unstained, fixed samples.
Procedure:
-
Sample Preparation: Prepare your samples as you would for staining, up to the point before you would add your fluorescent probes.
-
Photobleaching: Expose the samples to a high-intensity light source. The duration of exposure will depend on the intensity of your light source and the level of autofluorescence. This can range from a few minutes to several hours.[9][13] For example, you can expose the tissue to UV irradiation (253-400 nm) for two hours at 30W.[13]
-
Proceed with Staining: After photobleaching, proceed with your standard staining protocol. The autofluorescence should be significantly reduced.
Visualizations
The following diagrams illustrate key concepts and workflows related to autofluorescence.
Caption: Relationship between sources of autofluorescence and mitigation strategies.
Caption: Troubleshooting workflow for addressing high background fluorescence.
References
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 3. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 4. bio-rad.com [bio-rad.com]
- 5. docs.research.missouri.edu [docs.research.missouri.edu]
- 6. southernbiotech.com [southernbiotech.com]
- 7. biotium.com [biotium.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 12. Autofluorescence Quenching | Visikol [visikol.com]
- 13. bitesizebio.com [bitesizebio.com]
Validation & Comparative
A Comparative Guide to Validating MIPS1455 Activity on M1 Muscarinic Acetylcholine Receptors
This guide provides a comprehensive comparison of MIPS1455, a photoactivatable allosteric ligand, with other modulators of the M1 muscarinic acetylcholine (B1216132) receptor (M1R).[1] It is intended for researchers, scientists, and drug development professionals interested in the pharmacological characterization of M1R ligands. This document outlines experimental protocols and presents comparative data to facilitate the validation of this compound activity.
Introduction to M1 Receptor Modulation
The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), is a key target for therapeutic intervention in neurological disorders such as Alzheimer's disease and schizophrenia.[2][3] Modulation of M1R activity can be achieved through various ligands, including orthosteric agonists that bind to the same site as the endogenous ligand acetylcholine (ACh), and allosteric modulators that bind to a distinct site, thereby altering the receptor's response to ACh.[4] this compound is a novel tool in this field, offering unique possibilities for studying M1R function due to its photoactivatable and irreversible binding properties.[1]
Comparative Analysis of M1 Receptor Modulators
The activity of M1R modulators is typically characterized by their binding affinity (Ki) and functional potency (EC50) and efficacy (Emax). Below is a comparison of this compound with other well-characterized M1R modulators.
Table 1: Comparison of M1 Receptor Modulator Affinities and Potencies
| Compound | Type | Target | Binding Affinity (Ki) | Functional Potency (EC50) | Efficacy (Emax) | Key Characteristics |
| This compound | Photoactivatable Allosteric Ligand | M1 Receptor | Data not readily available in public literature | Data not readily available in public literature | Data not readily available in public literature | Light-activated, irreversible binding to an allosteric site.[1] |
| BQCA (Benzylquinolone Carboxylic Acid) | Positive Allosteric Modulator (PAM) | M1 Receptor | ~1.35 nM (for orthosteric antagonist [3H]-NMS)[5] | 267 ± 31 nM (in presence of EC20 ACh)[5] | Potentiates ACh response up to 129-fold.[6] | Highly selective for M1 over other muscarinic subtypes.[6][7] |
| Xanomeline (B1663083) | Orthosteric Agonist | M1/M4 Receptor Preferring | 294 nM (at M1)[8] | 7.6 ± 0.09 (pEC50)[9] | Full agonist (compared to carbachol).[9][10] | Functionally selective for M1/M4 receptors.[9][10] |
| VU0453595 | Positive Allosteric Modulator (PAM) | M1 Receptor | Data not readily available in public literature | ~1 µM | Lacks intrinsic agonist activity. | M1 selective PAM.[11] |
| AC-42 | Allosteric Agonist | M1 Receptor | Data not readily available in public literature | Data not readily available in public literature | Activates M1 in the absence of an orthosteric ligand. | Can activate distinct signaling pathways compared to orthosteric agonists.[12] |
Experimental Protocols for Validating M1R Activity
Accurate validation of M1R modulator activity relies on robust and well-defined experimental protocols. The following sections detail standard assays used in the field.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a compound for a receptor.
Objective: To determine the binding affinity (Ki) of a test compound for the M1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the M1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand, such as [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.
-
Test compound (e.g., this compound, BQCA, xanomeline).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of atropine).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and the test compound at various concentrations.
-
For determining non-specific binding, add a saturating concentration of a known M1 antagonist (e.g., atropine) instead of the test compound.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[13]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
Calcium Mobilization Assays
Calcium mobilization assays are functional assays that measure the increase in intracellular calcium concentration following receptor activation, a hallmark of Gq-coupled GPCRs like the M1 receptor.
Objective: To determine the functional potency (EC50) and efficacy (Emax) of a test compound.
Materials:
-
Cells stably expressing the M1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound (e.g., this compound, BQCA, xanomeline).
-
ACh or another M1 agonist as a reference compound.
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
Protocol:
-
Seed the M1R-expressing cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45-60 minutes at 37°C.[14]
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of the test compound.
-
For PAMs like BQCA, pre-incubate the cells with the compound for a short period (e.g., 1.5 minutes) before adding a fixed, sub-maximal concentration (e.g., EC20) of an agonist like ACh.[5]
-
For agonists like xanomeline, add the compound directly to the cells.
-
Measure the fluorescence intensity in real-time using a fluorescence plate reader. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Generate dose-response curves by plotting the change in fluorescence against the concentration of the test compound.
-
Calculate the EC50 (the concentration of the compound that produces 50% of the maximal response) and Emax (the maximum response) values from the dose-response curves using non-linear regression.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in M1 receptor activation and its experimental validation is crucial for a comprehensive understanding.
M1 Receptor Signaling Pathway
Activation of the M1 receptor, a Gq-coupled receptor, initiates a signaling cascade that leads to various cellular responses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. dspace.cuni.cz [dspace.cuni.cz]
- 4. Hybrid Allosteric Modulators of M1 Muscarinic Receptors Enhance Acetylcholine Efficacy and Decrease Locomotor Activity and Turning Behaviors in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Selective Allosteric Potentiator of the M1 Muscarinic Acetylcholine Receptor Increases Activity of Medial Prefrontal Cortical Neurons and Restores Impairments in Reversal Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological Evaluation of the Long-Term Effects of Xanomeline on the M1 Muscarinic Acetylcholine Receptor | PLOS One [journals.plos.org]
- 10. Xanomeline: a novel muscarinic receptor agonist with functional selectivity for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.monash.edu [research.monash.edu]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. AID 2430 - Discovery of novel allosteric modulators of the M1 muscarinic receptor: PAM Calcium Assay Dose-response with M2 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to MIPS1455 and Traditional M1 Agonists for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel M1 muscarinic acetylcholine (B1216132) receptor ligand, MIPS1455, with traditional M1 agonists. This document outlines their distinct mechanisms of action, presents comparative experimental data, and provides detailed experimental protocols.
This compound represents a significant departure from classical M1 agonists, offering unique functionalities for researchers studying the M1 muscarinic acetylcholine receptor (M1 mAChR), a key target in the treatment of cognitive deficits.[1][2] Unlike traditional orthosteric agonists that directly bind to and activate the same site as the endogenous ligand acetylcholine, this compound is a photoactivatable allosteric modulator.[1][3][4] This means it binds to a different site on the receptor and, in its baseline state, acts as a positive allosteric modulator (PAM), enhancing the effect of the natural ligand.[3][4] Critically, upon activation with UV light, this compound can form an irreversible covalent bond with the receptor, providing a powerful tool for studying receptor pharmacology.[3][4]
Traditional M1 agonists, such as the full agonist carbachol (B1668302) and the functionally selective partial agonist xanomeline (B1663083), have been pivotal in understanding the therapeutic potential and challenges of targeting the M1 receptor.[3][5][6] While effective in activating the receptor, their utility can be limited by a lack of subtype selectivity, leading to cholinergic side effects.[7]
Mechanism of Action: A Tale of Two Binding Sites
The fundamental difference between this compound and traditional M1 agonists lies in their interaction with the M1 receptor. Traditional agonists are orthosteric, meaning they compete with acetylcholine for the same binding site to activate the receptor. In contrast, this compound is an allosteric modulator, binding to a topographically distinct site.[3][4] This allosteric binding allows this compound to modulate the receptor's response to acetylcholine rather than directly causing activation itself.[3][4]
This compound is a derivative of benzylquinolone carboxylic acid (BQCA), a well-characterized M1-selective PAM.[3][4][8] As a PAM, this compound enhances the affinity and/or efficacy of acetylcholine. The photoactivatable benzophenone (B1666685) moiety in this compound's structure allows for covalent attachment to the receptor upon UV irradiation, effectively "trapping" the receptor in a modulated state.[3][4]
Comparative binding mechanisms of this compound and traditional M1 agonists.
Performance Comparison: Efficacy and Binding Affinity
Direct comparative studies of this compound against traditional M1 agonists are limited. However, by examining data for this compound's parent compound, BQCA, alongside data for carbachol and xanomeline, we can infer their relative performance characteristics.
| Compound | Type | M1 Binding Affinity (Ki) | M1 Functional Potency (EC50) | Functional Assay | Cell Line |
| BQCA (this compound precursor) | Positive Allosteric Modulator | Does not displace [3H]-NMS | ~267 nM (in presence of ACh) | Calcium Mobilization | CHO-K1 |
| Carbachol | Full Agonist | 6.5 µM (high affinity), 147 µM (low affinity) | 37 µM | Phosphoinositide Hydrolysis | Rat Neostriatal Cultures |
| Xanomeline | Partial Agonist | 296 nM | 37 nM (Gαq recruitment) | BRET Assay | HEK293 |
Note: Data is compiled from multiple sources and may not be directly comparable due to differing experimental conditions.[1][9][10][11]
Signaling Pathways
Both traditional M1 agonists and the allosteric modulation by this compound ultimately lead to the activation of the Gq/11 signaling pathway. This cascade involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). A downstream consequence of this pathway is the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).
Simplified M1 receptor signaling pathway.
Experimental Protocols
Radioligand Binding Assay ([3H]N-Methylscopolamine Competition)
This assay is used to determine the binding affinity of a compound for the M1 receptor.
Workflow:
References
- 1. jneurosci.org [jneurosci.org]
- 2. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanomeline: a novel muscarinic receptor agonist with functional selectivity for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Evaluation of the Long-Term Effects of Xanomeline on the M1 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the unique binding and activating properties of xanomeline at the M1 muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. M1 muscarinic acetylcholine receptor in cultured rat neostriatum regulates phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
MIPS1455: A Comparative Guide to M1 Muscarinic Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of M1 muscarinic receptor ligands, with a focus on MIPS1455. Due to the limited availability of comprehensive selectivity data for this compound across all muscarinic receptor subtypes, this document utilizes data from the well-characterized and highly selective M1 positive allosteric modulator (PAM), Benzylquinolone Carboxylic Acid (BQCA), as a representative example. BQCA is a prototypical M1 PAM and its selectivity profile is instructive for understanding the properties of this class of molecules.
M1 Selectivity Profile of BQCA (Representative Compound)
Studies on BQCA have demonstrated its remarkable selectivity for the M1 receptor. No potentiation, agonism, or antagonism by BQCA has been observed at M2, M3, M4, or M5 muscarinic receptors at concentrations up to 100 μM[1][2]. This indicates a selectivity of over 100-fold for the M1 subtype.
| Receptor Subtype | BQCA Activity | Potency (Inflection Point) | Fold Selectivity (vs. M1) |
| M1 | Positive Allosteric Modulator | 845 nM[1][2] | - |
| M2 | No potentiation, agonism, or antagonism up to 100 μM[1][2] | > 100,000 nM | > 118 |
| M3 | No potentiation, agonism, or antagonism up to 100 μM[1][2] | > 100,000 nM | > 118 |
| M4 | No potentiation, agonism, or antagonism up to 100 μM[1][2] | > 100,000 nM | > 118 |
| M5 | No potentiation, agonism, or antagonism up to 100 μM[1][2] | > 100,000 nM | > 118 |
Experimental Protocols
The determination of ligand selectivity for muscarinic receptor subtypes involves a combination of binding and functional assays.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a test compound for the different receptor subtypes. These assays typically involve the use of a radiolabeled ligand that binds to the receptor and measuring the displacement of this radioligand by the test compound.
Protocol for Competition Binding Assay:
-
Membrane Preparation: Membranes from cells stably expressing one of the human muscarinic receptor subtypes (M1-M5) are prepared.
-
Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) and varying concentrations of the test compound (e.g., BQCA).
-
Equilibrium: The incubation is carried out for a sufficient time to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The affinity of the test compound (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assays (Calcium Mobilization)
Functional assays are crucial to determine the effect of a compound on receptor signaling. For M1, M3, and M5 receptors, which couple to Gq/11 proteins, a common readout is the mobilization of intracellular calcium. For M2 and M4 receptors, which couple to Gi/o proteins, a chimeric G protein (e.g., Gqi5) can be co-expressed to enable a calcium readout[1].
Protocol for Calcium Mobilization Assay:
-
Cell Culture: CHO-K1 cells stably expressing one of the human muscarinic receptor subtypes (M1-M5) are plated in 96-well plates. For M2 and M4 subtypes, cells are co-transfected with a chimeric G protein.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of the test compound are added to the wells.
-
Agonist Stimulation: After a short incubation with the test compound, a sub-maximal concentration (EC₂₀) of acetylcholine (B1216132) (ACh) is added to stimulate the receptor.
-
Fluorescence Measurement: The change in fluorescence, indicating a change in intracellular calcium concentration, is measured using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: The data are analyzed to determine the EC₅₀ of the test compound's potentiation of the ACh response.
M1 Muscarinic Receptor Signaling Pathway
The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins. Upon activation by an agonist like acetylcholine, the receptor undergoes a conformational change, leading to the activation of its associated G protein.
References
Comparative Analysis of MIPS1455: A Guide to its Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of MIPS1455, a photoactivatable allosteric modulator of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), with other notable M1 positive allosteric modulators (PAMs). This compound is a unique tool for studying M1 receptor pharmacology due to its light-activated, irreversible binding properties. This document summarizes available binding affinity and kinetics data, details relevant experimental protocols, and visualizes key pathways and workflows to support your research and drug development efforts.
Quantitative Data Summary
The following table summarizes the binding and functional data for BQCA and other relevant M1 PAMs to provide a comparative landscape for this compound.
| Compound | Target Receptor | Modality | Binding Affinity (Ki) | Functional Potency (EC50) | Key Characteristics |
| This compound | M1 mAChR | Photoactivatable Irreversible Positive Allosteric Modulator | Data not available | Data not available | Light-activated covalent binding to an allosteric site.[1] |
| BQCA | M1 mAChR | Positive Allosteric Modulator | pKB 5.76 - 5.82 | 267 ± 31 nM (for potentiation of ACh response) | Parent compound of this compound, highly selective for M1. |
| VU6004256 | M1 mAChR | Positive Allosteric Modulator | Data not available | 155 nM | Potent and selective M1 PAM.[2][3] |
| PF-06767832 | M1 mAChR | Positive Allosteric Modulator / Agonist | Data not available | 60 nM | Potent M1 selective PAM with good brain penetration.[4] |
Note: The absence of direct binding affinity values (Kd or Ki) for this compound is a significant data gap. Its irreversible nature necessitates characterization through kinetic parameters like kinact/KI, which have not been publicly reported.
Experimental Protocols
[3H]-NMS Competition Binding Assay for M1 Receptor
This assay is used to determine the binding affinity of unlabeled ligands for the M1 muscarinic receptor by measuring their ability to displace the radiolabeled antagonist [3H]-N-methylscopolamine ([3H]-NMS).
Materials:
-
Membranes from CHO-K1 cells stably expressing the human M1 muscarinic receptor.
-
[3H]-NMS (radioligand).
-
Unlabeled test compounds (e.g., this compound, BQCA).
-
Atropine (B194438) (for determining non-specific binding).
-
Binding Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.
-
Wash Buffer: 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4.
-
GF/C filter plates.
-
Scintillation cocktail.
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds.
-
In a 96-well plate, add binding buffer, a fixed concentration of [3H]-NMS (typically at its Kd value), and varying concentrations of the test compound.
-
For determining non-specific binding, use a high concentration of atropine (e.g., 1 µM).
-
Add the M1 receptor-expressing cell membranes to each well.
-
Incubate the plate for 60 minutes at 37°C to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a GF/C filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value of the test compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.
ERK1/2 Phosphorylation Assay via Western Blot
This assay measures the functional consequence of M1 receptor activation by quantifying the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), downstream signaling molecules.
Materials:
-
Cells expressing the M1 muscarinic receptor.
-
Test compounds (e.g., this compound with and without photoactivation).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Seed cells in culture plates and grow to desired confluency.
-
Treat the cells with the test compounds for the desired time. For this compound, one set of cells would be exposed to UV light (e.g., 365 nm) to induce photoactivation.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize the data.
-
Quantify the band intensities to determine the level of ERK1/2 phosphorylation.
Visualizations
References
Unveiling M1 Receptor Activation: A Comparative Guide to Western Blot Analysis of MIPS1455 and Other Agonists
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to evaluating M1 muscarinic acetylcholine (B1216132) receptor activation using Western blot analysis. This guide focuses on the photoactivatable allosteric ligand MIPS1455, providing a comparative framework with other known M1 receptor agonists.
This publication offers a detailed comparison of methodologies and expected outcomes when assessing the activation of the M1 muscarinic acetylcholine receptor (M1R) by the novel photoactivatable allosteric ligand, this compound. While direct quantitative Western blot data for this compound is not yet widely published, this guide synthesizes known M1R signaling pathways and data from other well-characterized M1 agonists to provide a predictive framework for its analysis. We will explore the downstream signaling cascades, present a detailed experimental protocol for Western blot analysis, and offer a comparative overview of this compound with orthosteric and other allosteric M1 receptor agonists.
M1 Receptor Signaling and Key Western Blot Targets
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins.[1][2] Upon activation, it initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively. A key downstream consequence of M1 receptor activation is the stimulation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway.
Western blotting is a powerful technique to probe this activation by measuring the phosphorylation status of key signaling proteins. The most common and reliable readout for M1 receptor activation via this pathway is the detection of phosphorylated ERK1/2 (pERK1/2). An increase in the ratio of pERK to total ERK is a strong indicator of receptor engagement and downstream signaling. Additionally, antibodies that detect the phosphorylation of the M1 receptor itself, for instance at serine 298, can also be utilized to assess agonist-induced activation.[2]
Comparative Analysis of M1 Receptor Agonists
M1 receptor agonists can be broadly categorized into two types: orthosteric agonists that bind to the same site as the endogenous ligand acetylcholine, and allosteric modulators that bind to a different site on the receptor. This compound is a photoactivatable allosteric ligand, meaning it can be activated by light to bind irreversibly to an allosteric site.[3][4][5] This property makes it a valuable tool for studying receptor pharmacology.
Below is a comparative table summarizing the characteristics of this compound and other representative M1 receptor agonists.
| Agonist | Type | Binding Site | Key Signaling Pathways Activated | Expected Outcome in Western Blot (pERK/Total ERK) |
| This compound | Photoactivatable Allosteric Ligand | Allosteric | Gq/11 -> PLC -> ERK/MAPK (Expected) | Expected to increase the ratio of pERK/Total ERK upon photoactivation. |
| Carbachol | Orthosteric Agonist | Orthosteric | Gq/11 -> PLC -> ERK/MAPK | Robust increase in the ratio of pERK/Total ERK. |
| Oxotremorine-M | Orthosteric Agonist | Orthosteric | Gq/11 -> PLC -> ERK/MAPK | Significant increase in the ratio of pERK/Total ERK.[6] |
| AC-42 | Allosteric Agonist | Allosteric | Gq/11 -> PLC -> ERK/MAPK | Induces ERK phosphorylation.[6][7] |
| BQCA (Benzylquinolone carboxylic acid) | Allosteric Modulator (PAM) | Allosteric | Potentiates ACh-induced Gq/11 -> PLC -> ERK/MAPK signaling | In the presence of an orthosteric agonist, significantly increases the pERK/Total ERK ratio.[8] |
| TBPB | Allosteric Agonist | Allosteric | Gq/11 -> PLC -> ERK/MAPK | Potent inducer of ERK phosphorylation. |
Visualizing M1 Receptor Signaling and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the M1 receptor signaling pathway and a typical Western blot workflow.
References
- 1. 7tmantibodies.com [7tmantibodies.com]
- 2. 7tmantibodies.com [7tmantibodies.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biocat.com [biocat.com]
- 6. research.monash.edu [research.monash.edu]
- 7. Contrasting Effects of Allosteric and Orthosteric Agonists on M1 Muscarinic Acetylcholine Receptor Internalization and Down-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allosteric Modulation of M1 Muscarinic Acetylcholine Receptor Internalization and Subcellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
Scrambled MIPS1455 as a Negative Control: A Comparative Guide for Researchers
In the realm of pharmacology and drug development, the use of precise and reliable controls is paramount to validate experimental findings. For researchers utilizing MIPS1455, a photoactivatable allosteric modulator of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), selecting an appropriate negative control is a critical step in ensuring the specificity of observed effects. This guide provides a comprehensive comparison of negative control strategies, with a focus on the conceptual use of a "scrambled" this compound, and presents practical alternatives supported by experimental principles.
This compound is a powerful research tool that allows for the spatiotemporal control of M1 mAChR activity through light activation. However, the complexity of this molecule and its mechanism of action necessitate carefully designed control experiments to distinguish between specific receptor-mediated effects and potential off-target or vehicle-related responses.
Comparison of Negative Control Strategies
An ideal negative control for this compound would be a molecule with the same elemental composition but a different structural arrangement, rendering it inactive at the M1 mAChR allosteric site. This "scrambled" this compound would theoretically control for any non-specific effects of the chemical scaffold itself. While the synthesis of such a molecule is conceptually appealing, it is often technically challenging and not widely available. Therefore, researchers typically employ other well-established negative controls.
Here, we compare the theoretical "Scrambled this compound" with commonly used and practical negative control alternatives.
| Negative Control Strategy | Description | Advantages | Disadvantages |
| Scrambled this compound (Conceptual) | A molecule with the same atomic makeup as this compound but a randomized structure, rendering it biologically inactive. | - Controls for non-specific, structure-independent chemical effects. - Ideal for ruling out off-target interactions of the core scaffold. | - Not commercially available and requires complex custom synthesis. - Lack of published data on its synthesis and validation. |
| Vehicle Control | The solvent or solution used to dissolve this compound (e.g., DMSO, saline).[1][2][3][4][5] | - Simple to implement and readily available. - Essential for identifying effects of the delivery vehicle itself. | - Does not control for non-specific effects of the this compound molecule. |
| Inactive Analogue | A structurally similar molecule to this compound that has been shown to be inactive at the M1 mAChR. | - Provides a strong control for the specificity of the pharmacophore. - More rigorous than a vehicle control for ruling out off-target effects. | - May not be readily available. - Requires prior characterization to confirm lack of activity. |
| No-Light Control | Treating cells or tissues with this compound but omitting the light activation step. | - Directly tests for any effects of the inactive "caged" this compound. - Essential for confirming the photoactivation-dependent mechanism. | - Does not control for potential off-target effects of the activated molecule. |
Experimental Protocols
To ensure the rigorous evaluation of this compound's effects, a combination of the negative controls listed above is recommended. Below is a generalized protocol for an in vitro calcium mobilization assay, a common method to assess M1 mAChR activation.
In Vitro Calcium Mobilization Assay Protocol
-
Cell Culture: Plate cells expressing the M1 muscarinic acetylcholine receptor (e.g., CHO-K1 cells) in a 96-well plate and culture overnight.
-
Dye Loading: Wash the cells with a suitable buffer and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of this compound and the chosen negative controls (vehicle, inactive analogue) in the assay buffer.
-
Treatment Groups:
-
Positive Control: Cells treated with a known M1 mAChR agonist (e.g., carbachol).
-
This compound (Light): Cells treated with this compound and exposed to the activating wavelength of light.
-
This compound (No Light): Cells treated with this compound but kept in the dark.
-
Vehicle Control (Light and No Light): Cells treated with the vehicle solution and exposed to the same light/dark conditions as the this compound groups.
-
Inactive Analogue Control (Light and No Light): Cells treated with an inactive analogue and exposed to the same light/dark conditions.
-
-
Assay Procedure:
-
Add the compounds to the respective wells.
-
For the "Light" groups, expose the plate to the specific wavelength of light required to activate this compound for a predetermined duration.
-
Measure the fluorescence intensity at appropriate intervals to monitor changes in intracellular calcium levels.
-
-
Data Analysis: Compare the fluorescence changes in the this compound-treated groups to those in the negative control groups to determine the specific, light-dependent effect of this compound on M1 mAChR activation.
Visualizing Key Pathways and Workflows
M1 Muscarinic Acetylcholine Receptor Signaling Pathway
The M1 mAChR is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[6][7][8][9][10] Upon activation by an agonist, the receptor stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses.
Caption: M1 muscarinic acetylcholine receptor signaling cascade.
Experimental Workflow for a Photoactivatable Compound
The following diagram illustrates a typical workflow for an experiment involving a photoactivatable compound like this compound, incorporating the necessary controls.
Caption: Workflow for photoactivatable compound experiments.
References
- 1. Allosteric Modulation of M1 Muscarinic Acetylcholine Receptor Internalization and Subcellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Selective Allosteric Potentiator of the M1 Muscarinic Acetylcholine Receptor Increases Activity of Medial Prefrontal Cortical Neurons and Restores Impairments in Reversal Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of allosteric modulators that change GPCR G protein subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M1 receptor positive allosteric modulators discovery approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Targeted Cancer Therapy Using Compounds Activated by Light - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optochemical control of slow-wave sleep in the nucleus accumbens of male mice by a photoactivatable allosteric modulator of adenosine A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
MIPS1455: Efficacy in Preclinical Models of Cognitive Impairment - A Comparative Analysis
Currently, there is no publicly available scientific literature, clinical trial data, or public press releases detailing the efficacy of a compound designated "MIPS1455" in preclinical models of cognitive impairment. Searches of major scientific databases and clinical trial registries have not yielded any information on a molecule with this name.
Therefore, a direct comparison with alternative therapies based on experimental data is not possible at this time. This guide will, however, outline the typical methodologies and comparative frameworks used in the preclinical evaluation of cognitive enhancers. This will provide researchers, scientists, and drug development professionals with a blueprint for how a compound like this compound would be assessed and compared once data becomes available.
Framework for Preclinical Evaluation of Cognitive Enhancers
The development of novel therapeutics for cognitive impairment involves a rigorous preclinical testing phase. This process typically involves a battery of behavioral, electrophysiological, and molecular assays to establish efficacy, mechanism of action, and a preliminary safety profile.
Table 1: Standard Behavioral Assays for Assessing Cognitive Function in Rodent Models
| Cognitive Domain | Behavioral Assay | Typical Model | Key Metrics |
| Learning and Memory | Morris Water Maze | Scopolamine-induced amnesia, 5xFAD (Alzheimer's model) | Escape latency, path length, time in target quadrant |
| Novel Object Recognition | Age-related cognitive decline, various genetic models | Discrimination index, time spent with novel object | |
| Y-Maze/T-Maze | General cognitive function | Spontaneous alternation percentage | |
| Working Memory | Radial Arm Maze | Various models | Number of errors, latency to find reward |
| Fear and Emotional Memory | Fear Conditioning | Models of PTSD and anxiety | Freezing behavior |
Experimental Protocols: A Methodological Overview
A robust preclinical study for a cognitive enhancer would involve a well-defined experimental protocol. Below is a generalized example of a workflow for assessing a novel compound.
Hypothetical Mechanism of Action and Comparative Framework
While no specific mechanism for "this compound" is known, novel cognitive enhancers often target key signaling pathways implicated in synaptic plasticity and neuroinflammation. For illustrative purposes, let's consider a hypothetical mechanism where this compound acts as a positive allosteric modulator of a key receptor involved in long-term potentiation (LTP), a cellular correlate of learning and memory.
Table 2: Hypothetical Comparison of this compound with Existing Classes of Cognitive Enhancers
| Compound Class | Primary Mechanism | Potential Advantages of this compound (Hypothetical) | Potential Disadvantages of this compound (Hypothetical) |
| Acetylcholinesterase Inhibitors (e.g., Donepezil) | Increases acetylcholine (B1216132) levels | More targeted effect on synaptic plasticity, potentially fewer cholinergic side effects | May not address underlying pathology as effectively |
| NMDA Receptor Antagonists (e.g., Memantine) | Reduces excitotoxicity | Could enhance synaptic function rather than just dampening excitotoxicity | Potential for off-target effects, unknown long-term consequences |
| Ampakines | Positive modulation of AMPA receptors | Potentially more potent effects on learning and memory | Risk of excitotoxicity and seizures at higher doses |
Illustrative Signaling Pathway
The diagram below illustrates a hypothetical signaling pathway that a compound like this compound might modulate to enhance cognitive function.
Cross-Validation of MIPS1455 Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential effects of MIPS1455, a photoactivatable allosteric modulator of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), in the context of neurodegenerative diseases. Due to the limited availability of direct experimental data on this compound in genetic models, this guide cross-validates its anticipated effects by drawing comparisons with other well-characterized M1 positive allosteric modulators (PAMs) that have been studied in relevant preclinical models of Alzheimer's disease.
Introduction to this compound and M1 Receptor Modulation
This compound is a novel molecular tool designed for precise spatiotemporal control of M1 mAChR activity through light activation. The M1 mAChR is a G-protein coupled receptor highly expressed in the cortex and hippocampus, regions critical for memory and learning.[1][2] Dysregulation of cholinergic signaling, particularly through the M1 receptor, is a well-established feature of Alzheimer's disease and other neurodegenerative disorders.[3][4][5] Positive allosteric modulators of the M1 receptor are being actively investigated as a therapeutic strategy to enhance cognitive function and potentially modify disease progression with fewer side effects than traditional agonists.[1][2][3][6]
M1 Muscarinic Acetylcholine Receptor Signaling Pathway
Activation of the M1 mAChR by acetylcholine is potentiated by PAMs, leading to the activation of the Gq/11 protein. This initiates a signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events ultimately lead to the activation of downstream effectors like the ERK1/2 pathway, which are crucial for synaptic plasticity and cell survival.
References
- 1. researchgate.net [researchgate.net]
- 2. Current status of muscarinic M1 and M4 receptors as drug targets for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
A Comparative Guide to MIPS1455 and Other Photoactivatable Cholinergic Ligands
For Researchers, Scientists, and Drug Development Professionals
The ability to precisely control cholinergic signaling has been a long-sought goal in neuroscience and pharmacology. Photoactivatable cholinergic ligands, which can be switched on with light, offer unprecedented spatiotemporal control over the activation of acetylcholine (B1216132) receptors. This guide provides a detailed comparison of MIPS1455, a novel photoactivatable allosteric modulator of the M1 muscarinic acetylcholine receptor, with other prominent photoactivatable cholinergic ligands.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters of this compound and its alternatives. This data is essential for selecting the appropriate tool for specific experimental needs.
| Ligand | Target Receptor(s) | Mechanism of Action | Activation Wavelength (nm) | Quantum Yield (Φu) | Reversibility | Key Advantages | Key Disadvantages |
| This compound | M1 Muscarinic Acetylcholine Receptor (Allosteric Site) | Irreversible photoaffinity label | Not explicitly stated, but likely UV range (e.g., 254 nm) for photoaffinity labeling[1] | Not available | Irreversible upon photo-crosslinking | High selectivity for the M1 receptor allosteric site.[2][3][4] | Irreversible binding may not be suitable for all applications; limited photophysical data available. |
| Caged Nicotine (B1678760) (PA-Nic) | Nicotinic Acetylcholine Receptors (nAChRs) | Photolabile "caged" agonist | ~365-405 nm (1-photon); ~720-810 nm (2-photon)[5] | 0.74% (at 365 nm)[5] | Irreversible uncaging | Enables precise spatiotemporal activation of nAChRs; suitable for 2-photon microscopy.[5] | Low quantum yield; potential for off-target effects of released nicotine. |
| Caged Carbachol (B1668302) | Muscarinic and Nicotinic Acetylcholine Receptors | Photolabile "caged" agonist | ~300-355 nm[6] | 0.2-0.4 (for CNB-caged carbachol)[7] | Irreversible uncaging | Broad-spectrum cholinergic agonist; higher quantum yield than PA-Nic.[6][7] | Non-selective for receptor subtypes.[6] |
| PAI (Photoswitchable Agonist) | M2 Muscarinic Acetylcholine Receptor | Photoswitchable agonist | trans to cis (inactivation): 365 nm; cis to trans (activation): 420-500 nm[8] | Not applicable (photoswitch) | Reversible | Reversible control of receptor activity.[9] | Lower subtype selectivity compared to this compound; effects are dependent on the photoisomeric state. |
Signaling Pathways
Understanding the downstream signaling cascades activated by these ligands is crucial for interpreting experimental results.
M1 Muscarinic Acetylcholine Receptor Signaling Pathway
This compound, upon photoactivation, allosterically modulates the M1 muscarinic receptor, which primarily signals through the Gq pathway.
Caption: M1 muscarinic receptor signaling pathway activated by this compound.
Nicotinic Acetylcholine Receptor Signaling Pathway
Caged nicotine and caged carbachol can activate nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels.
Caption: Nicotinic acetylcholine receptor signaling pathway.
Experimental Protocols
Detailed methodologies are critical for the successful application of these photoactivatable ligands. Below are representative protocols for key experiments.
Experimental Workflow for Comparing Photoactivatable Ligands
This workflow outlines a general approach for comparing the efficacy and properties of different photoactivatable cholinergic ligands.
Caption: General workflow for comparing photoactivatable ligands.
Protocol 1: Photo-uncaging of Cholinergic Ligands in Brain Slices with Patch-Clamp Recording
Objective: To measure the electrophysiological response of a neuron to the photorelease of a cholinergic agonist.
Materials:
-
Acute brain slices (e.g., hippocampus or cortex)
-
Artificial cerebrospinal fluid (aCSF)
-
Photoactivatable ligand (e.g., Caged Nicotine) stock solution
-
Patch-clamp rig with IR-DIC optics
-
Light source for uncaging (e.g., UV flash lamp or laser) coupled to the microscope
-
Borosilicate glass pipettes for patch-clamp recording
-
Internal solution for patch pipette
Procedure:
-
Slice Preparation: Prepare acute brain slices (250-300 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated slicing solution.
-
Recovery: Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, then at room temperature for at least 1 hour before recording.
-
Bath Application of Caged Compound: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF containing the desired concentration of the caged ligand (e.g., 100-200 µM Caged Nicotine). Allow at least 10-15 minutes for the compound to equilibrate in the tissue.
-
Patch-Clamp Recording:
-
Under visual guidance (IR-DIC), establish a whole-cell patch-clamp recording from a neuron of interest.
-
Record baseline membrane potential or holding current in voltage-clamp or current-clamp mode.
-
-
Photo-uncaging:
-
Position the light spot from the uncaging light source to the desired location (e.g., over the soma or a dendrite of the patched neuron).
-
Deliver a brief light pulse (e.g., 1-10 ms) to photorelease the cholinergic agonist.
-
-
Data Acquisition: Record the resulting synaptic current or change in membrane potential.
-
Analysis: Measure the amplitude, kinetics, and duration of the light-evoked response. By moving the light spot, a spatial map of receptor distribution can be generated.
Protocol 2: Two-Photon Calcium Imaging with Caged Cholinergic Ligands
Objective: To visualize changes in intracellular calcium concentration in response to the photorelease of a cholinergic agonist with high spatiotemporal resolution.
Materials:
-
Cultured neurons or acute brain slices
-
Calcium indicator dye (e.g., Fluo-4 AM or a genetically encoded calcium indicator like GCaMP)
-
Photoactivatable ligand (e.g., Caged Carbachol)
-
Two-photon microscope equipped with a femtosecond-pulsed infrared laser for imaging and a separate laser for uncaging (or a single tunable laser for both).
-
Perfusion system
Procedure:
-
Cell/Slice Preparation and Loading:
-
For cultured neurons, incubate with the calcium indicator AM ester (e.g., 1-5 µM Fluo-4 AM) for 30-45 minutes at 37°C.
-
For brain slices, bulk loading with AM esters or using genetically encoded indicators is possible.
-
After loading, wash the preparation with dye-free saline.
-
-
Application of Caged Compound: Perfuse the preparation with saline containing the caged cholinergic ligand (e.g., 50-100 µM Caged Carbachol).
-
Two-Photon Imaging:
-
Place the preparation on the microscope stage.
-
Identify a region of interest (e.g., a single neuron or a dendritic spine).
-
Begin acquiring a time-series of fluorescence images using the two-photon laser tuned to the appropriate wavelength for the calcium indicator (e.g., ~920 nm for GCaMP).
-
-
Two-Photon Uncaging:
-
Park the uncaging laser beam at the desired location with high precision.
-
Deliver a short pulse of light at the appropriate wavelength for two-photon uncaging of the chosen ligand (e.g., ~720 nm for many caged compounds).
-
-
Data Acquisition and Analysis:
-
Continue to acquire the time-series of fluorescence images to capture the change in calcium-dependent fluorescence.
-
Analyze the change in fluorescence intensity (ΔF/F) over time in defined regions of interest to quantify the calcium transient.
-
Conclusion
The choice of a photoactivatable cholinergic ligand depends heavily on the specific research question. This compound offers unparalleled selectivity for the M1 muscarinic receptor allosteric site, making it an invaluable tool for studying the specific roles of this receptor subtype. For broader studies of nicotinic or general cholinergic signaling, caged nicotine and caged carbachol provide robust options, with the choice between them potentially depending on the desired quantum yield and receptor targets. The photoswitchable agonist PAI introduces the exciting possibility of reversible receptor modulation. By carefully considering the data and protocols presented in this guide, researchers can select the most appropriate photoactivatable tool to precisely dissect the complex roles of cholinergic signaling in health and disease.
References
- 1. Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Allosteric modulation of M1 muscarinic acetylcholine receptor internalization and subcellular trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photoactivatable drugs for nicotinic optopharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Light‐Activated Pharmacological Tools for Exploring the Cholinergic System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photoactivatable Reagents, Including Photoreactive Crosslinkers and Caged Probes—Section 5.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Assessing the Functional Consequences of MIPS1455 Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the functional consequences of activating the M1 muscarinic acetylcholine (B1216132) receptor (mAChR) using the photoactivatable allosteric modulator MIPS1455. Due to the limited availability of direct quantitative data for this compound, this guide leverages extensive experimental data from its parent compound, Benzylquinolone Carboxylic Acid (BQCA), as a comparative benchmark. This compound is a light-activated derivative of BQCA, designed for irreversible binding to an allosteric site on the M1 receptor upon photoactivation.[1] This unique property makes it a valuable tool for studying the sustained effects of M1 receptor activation.
Mechanism of Action
This compound, like BQCA, acts as a positive allosteric modulator (PAM) of the M1 mAChR.[2][3][4] This means it does not directly activate the receptor on its own but enhances the binding and efficacy of the endogenous agonist, acetylcholine (ACh). Upon activation with 350 nm UV light, this compound forms a covalent bond with the receptor, leading to prolonged or "irreversible" modulation. This contrasts with BQCA, which binds reversibly.
Signaling Pathways
Activation of the M1 mAChR by an agonist, potentiated by a PAM like BQCA (and presumably this compound), triggers a cascade of intracellular signaling events. The primary pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) phosphates (IPs) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium and activates protein kinase C (PKC). A key downstream consequence of this signaling cascade is the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). Furthermore, M1 receptor activation can also lead to the recruitment of β-arrestin.
Comparative Performance Data
The following tables summarize the quantitative data for BQCA, which serves as a proxy for the expected performance of this compound. The key difference to consider is the irreversible nature of this compound's action upon photoactivation, which would likely lead to a sustained response compared to the transient effects of BQCA.
Table 1: In Vitro Functional Activity at the M1 Muscarinic Receptor
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| BQCA | Calcium Mobilization (in presence of ACh) | CHO-K1 expressing rat M1 | EC₅₀ | 267 ± 31 nM | [5] |
| BQCA | [³H]-NMS Binding (in presence of ACh) | CHO-K1 expressing rat M1 | ACh Kᵢ (no BQCA) | 1700 ± 96.4 nM | [5] |
| BQCA | [³H]-NMS Binding (in presence of 0.3 µM BQCA) | CHO-K1 expressing rat M1 | ACh Kᵢ | 348 ± 43.4 nM | [5] |
| BQCA | [³H]-NMS Binding (in presence of 1.0 µM BQCA) | CHO-K1 expressing rat M1 | ACh Kᵢ | 163 ± 22.9 nM | [5] |
| BQCA | [³H]-NMS Binding (in presence of 3.0 µM BQCA) | CHO-K1 expressing rat M1 | ACh Kᵢ | 56.1 ± 4.99 nM | [5] |
| BQCA | ERK1/2 Phosphorylation | CHO cells expressing human M1 | Agonist Activity | Modest | [6] |
Table 2: In Vivo Cognitive Enhancement
| Compound | Animal Model | Cognitive Task | Effect | Reference |
| BQCA | Mice | Contextual Fear Conditioning (Scopolamine-induced deficit) | Reversal of memory deficit | [3][4] |
| BQCA | Mice | - | Increased cerebral blood flow | [3][4] |
| BQCA | Mice | - | Increased wakefulness | [3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
[³H]-N-methylscopolamine ([³H]-NMS) Competition Binding Assay
This assay is used to determine the binding affinity of a ligand to the M1 muscarinic receptor.
Protocol:
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M1 muscarinic receptor are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation.
-
Binding Reaction: In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radiolabeled antagonist [³H]-NMS and varying concentrations of the unlabeled test compound (e.g., BQCA or acetylcholine).
-
Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The amount of radioactivity trapped on the filters is then quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]-NMS (IC₅₀). The IC₅₀ value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
ERK1/2 Phosphorylation Assay
This assay measures the activation of the MAPK/ERK signaling pathway, a downstream event of M1 receptor activation.
Protocol:
-
Cell Culture and Plating: CHO cells stably expressing the M1 receptor are seeded into 96-well plates and grown to confluence.
-
Serum Starvation: Prior to the assay, the cells are typically serum-starved for several hours to reduce basal levels of ERK phosphorylation.
-
Compound Treatment: The cells are then treated with the test compound (e.g., this compound or BQCA) with or without an agonist like acetylcholine for a short period (e.g., 5-15 minutes).
-
Cell Lysis: The cells are washed and then lysed with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Detection: The level of phosphorylated ERK1/2 in the cell lysate is quantified using a variety of methods, such as:
-
ELISA (Enzyme-Linked Immunosorbent Assay): A sandwich ELISA format is used with an antibody specific for phosphorylated ERK1/2.
-
Western Blotting: The cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for phosphorylated ERK1/2.
-
Homogeneous Assays (e.g., TR-FRET, AlphaScreen): These are high-throughput methods that use antibody pairs labeled with donor and acceptor fluorophores to detect the target protein in a no-wash format.
-
-
Data Analysis: The signal from the treated cells is compared to that of untreated control cells to determine the fold increase in ERK1/2 phosphorylation. Dose-response curves can be generated to determine the EC₅₀ of the compound.
In Vivo Cognitive Enhancement - Contextual Fear Conditioning
This behavioral assay assesses the effect of a compound on learning and memory in animal models.
Protocol:
-
Animal Model: Mice are often used for this assay. A cognitive deficit is typically induced using a pharmacological agent like scopolamine, an antagonist of muscarinic receptors.
-
Training Phase: On the training day, a mouse is placed in a novel conditioning chamber. After a period of exploration, a neutral conditioned stimulus (CS), such as a tone, is presented, followed by a mild aversive unconditioned stimulus (US), such as a foot shock. The mouse learns to associate the context of the chamber and the CS with the US.
-
Drug Administration: The test compound (e.g., BQCA) is administered to the animals before the training or testing phase, depending on whether the effect on learning or memory retrieval is being assessed.
-
Testing Phase: On the following day, the mouse is returned to the same conditioning chamber (contextual memory test) or a different chamber where the CS is presented (cued memory test). The primary measure of fear memory is the amount of time the animal spends "freezing" (a state of immobility).
-
Data Analysis: The freezing behavior of the drug-treated group is compared to that of the vehicle-treated group and a control group without the cognitive deficit. A significant increase in freezing time in the drug-treated group (in the context of the scopolamine-induced deficit) indicates an improvement in memory.
Conclusion
This compound, as a photoactivatable and irreversible allosteric modulator of the M1 muscarinic receptor, presents a powerful tool for dissecting the functional consequences of sustained M1 activation. Based on the extensive data available for its parent compound, BQCA, activation of the M1 receptor with this compound is expected to potentiate acetylcholine signaling, leading to the activation of the PLC-IP₃-Ca²⁺ and ERK1/2 pathways. This, in turn, is predicted to have pro-cognitive effects. The irreversible nature of this compound binding offers a unique advantage for studying the long-term effects of M1 receptor modulation, which is highly relevant for the development of therapeutics for chronic neurological disorders such as Alzheimer's disease. Further direct experimental validation of the functional consequences of this compound activation is warranted to fully characterize its potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Selective Allosteric Potentiator of the M1 Muscarinic Acetylcholine Receptor Increases Activity of Medial Prefrontal Cortical Neurons and Restores Impairments in Reversal Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: Proper Disposal Procedures for MIPS1455
For researchers and scientists, the lifecycle of a chemical compound extends beyond its synthesis and application; it concludes with its safe and compliant disposal. This final step is critical not only for laboratory safety but also for environmental protection. For a compound designated MIPS1455, adherence to established disposal protocols is mandatory. While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, the following guide provides essential, step-by-step procedures for the proper disposal of a hazardous chemical of this nature, based on general laboratory safety principles.
Immediate Safety and Handling
Before initiating any disposal procedures, it is paramount to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves.[1] All handling should be performed within a certified chemical fume hood to prevent inhalation of any potential vapors or dust.
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and water.[1][2]
-
In case of eye contact: Rinse cautiously with water for several minutes.[2] If irritation persists, seek medical attention.[1][2]
-
In case of inhalation: Move the individual to fresh air.[1]
-
In case of a spill: Absorb the spill with an inert material and place it in a designated hazardous waste container.
This compound Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should it be disposed of down the drain or in regular trash.[3]
-
Waste Identification and Segregation:
-
All waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials), must be identified as hazardous waste at the point of generation.
-
Segregate this compound waste from other chemical waste streams to avoid incompatible chemical reactions.
-
-
Container Selection and Labeling:
-
Use a suitable, leak-proof container that is chemically compatible with this compound. The container must be in good condition with a secure lid.[3]
-
Affix a "Hazardous Waste" label to the container.[3]
-
The label must clearly state the full chemical name ("this compound") and any known hazardous components. Chemical abbreviations are not acceptable.[3]
-
-
Waste Accumulation and Storage:
-
Keep the hazardous waste container closed except when adding waste.[3]
-
Store the container in a designated, well-ventilated, and secure area.
-
Secondary containment should be used to capture any potential leaks.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[3]
-
Do not attempt to treat or dispose of the chemical waste through incineration or other methods on your own. Professional hazardous waste disposal services are the safest and most compliant option.
-
Quantitative Data Summary
For a comprehensive understanding of the safety parameters associated with handling hazardous chemicals like this compound, the following table summarizes key information derived from general safety data sheets.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat | [1] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. | [1] |
| In case of Fire | Use alcohol-resistant foam, carbonic acid, powder, or water mist to extinguish. | [1] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | [1] |
Visualizing the Disposal Workflow
To further clarify the procedural steps for the proper disposal of this compound, the following diagrams illustrate the experimental workflow and the logical decision-making process involved.
Caption: Experimental workflow for the generation, segregation, and disposal of this compound waste.
Caption: Logical decision pathway for the disposal of waste containing this compound.
References
Essential Safety and Handling Protocols for MIPS1455
Date of Issue: December 10, 2025
Disclaimer: This document provides guidance on personal protective equipment (PPE) and handling procedures for MIPS1455, a novel research chemical. As the toxicological and physicochemical properties of this compound are not fully characterized, a conservative approach to safety is imperative. All personnel must be thoroughly trained in the procedures outlined below and in general laboratory safety before handling this compound.
Personal Protective Equipment (PPE)
The minimum PPE required for handling this compound in a laboratory setting where chemical, biological, or radiological hazards are present includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[1] This baseline protection must be supplemented with specific PPE tailored to the tasks being performed.[1]
1.1. Body Protection
-
Primary Protection: A fire-resistant lab coat is recommended for all procedures involving this compound.[2] Lab coats should be fully buttoned to provide maximum skin coverage.[3]
-
Enhanced Protection: For tasks with a higher risk of splashes or significant exposure, such as large-scale synthesis or purification, a hooded two-piece chemical splash suit or disposable chemical-resistant coveralls should be worn.[4]
1.2. Eye and Face Protection
-
Minimum Requirement: Safety glasses with side-shields meeting the ANSI Z87.1 standard are mandatory for all work with or around this compound.[1][3]
-
Splash and Explosion Hazard: In situations with a high risk of splashing, such as when mixing corrosive substances, or if there is a risk of explosion or a highly exothermic reaction, a full-face shield must be worn in addition to safety glasses.[2][3]
1.3. Hand Protection
-
General Handling: For incidental contact, disposable nitrile gloves are the minimum requirement.[1] It is crucial to remove and replace them immediately after any known chemical contact.[1]
-
Extended Contact or Immersion: For tasks involving extended handling or potential immersion, heavy-duty gloves with known resistance to the solvent system being used should be selected. Double-gloving, with a second pair of nitrile or Silver Shield gloves, can provide additional protection.[1]
-
Glove Selection: The selection of glove material must be based on the specific chemicals being handled. Glove manufacturers provide chemical resistance guides that should be consulted to determine the best glove for a particular application.[3]
1.4. Respiratory Protection
-
Engineering Controls: Primary respiratory protection should always be achieved through engineering controls, such as working within a certified chemical fume hood.
-
Supplemental Protection: If engineering controls are not feasible or are insufficient to maintain exposure below permissible limits, respiratory protection is required.[3] The type of respirator, such as a half-mask or full-face air-purifying respirator, depends on the toxicity and concentration of the airborne substance.[2] All respirator use must be part of a comprehensive respiratory protection program that includes medical evaluations, fit testing, and training.[3]
Quantitative Data for Glove Selection
The following table provides example breakthrough times for common glove materials against various solvents. Note: This data is for illustrative purposes only. The user must consult the glove manufacturer's specific chemical resistance data for the solvents being used with this compound.
| Glove Material | Chemical | Breakthrough Time (minutes) |
| Nitrile | Acetone | < 1 |
| Nitrile | Isopropyl Alcohol | > 480 |
| Nitrile | Dichloromethane | < 1 |
| Latex | Acetonitrile | < 5 |
| Neoprene | Sodium Hydroxide (50%) | > 480 |
| Butyl Rubber | Toluene | > 480 |
Experimental Protocol for Safe Handling and Disposal of this compound
This protocol outlines the step-by-step procedure for safely handling this compound and disposing of the associated waste.
3.1. Pre-Operational Procedures
-
Hazard Assessment: Conduct a thorough risk assessment for the planned experiment, identifying all potential hazards.
-
PPE Inspection: Inspect all PPE for damage or contamination before use. Ensure all equipment, including the chemical fume hood, is functioning correctly.
-
Emergency Preparedness: Locate the nearest safety shower, eyewash station, and fire extinguisher. Have an appropriate spill kit readily available.
3.2. Operational Procedures
-
Work Area Preparation: All handling of this compound powder or solutions must be conducted within a certified chemical fume hood. Cover the work surface with absorbent, disposable bench paper.
-
Donning PPE:
-
Don inner chemical-resistant gloves.
-
Don a lab coat or chemical-resistant suit.
-
Don outer chemical-resistant gloves.
-
Don safety glasses or goggles.
-
If required, don a face shield and respirator.
-
-
Compound Handling:
-
Carefully weigh the required amount of this compound on a tared weigh boat inside the fume hood.
-
Slowly add the compound to the solvent to avoid splashing.
-
If heating is required, use a controlled heating mantle and monitor the reaction closely.
-
-
Post-Reaction Workup:
-
Allow the reaction mixture to cool to room temperature before opening the reaction vessel.
-
Perform all extractions and purifications within the fume hood.
-
3.3. Post-Operational Procedures and Disposal Plan
-
Decontamination:
-
Wipe down all surfaces within the fume hood with an appropriate deactivating solution or solvent.
-
Clean all non-disposable equipment used in the procedure.
-
-
Waste Segregation and Disposal:
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, bench paper, weigh boats) must be placed in a dedicated, sealed hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound must be collected in a clearly labeled, sealed hazardous waste container. Do not mix incompatible waste streams.
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
-
-
Doffing PPE:
-
Remove outer gloves and dispose of them in the solid waste container.
-
Remove the face shield and/or respirator and clean according to the manufacturer's instructions.
-
Remove the lab coat or suit, turning it inside out to prevent contamination of personal clothing.
-
Remove inner gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
-
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
